(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
Description
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Properties
IUPAC Name |
(5-fluoro-2-propan-2-yloxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-5(2)14-8-3-6(9(12)13)7(10)4-11-8/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMIVKVJKMZTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678232 | |
| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264127-92-5 | |
| Record name | {5-Fluoro-2-[(propan-2-yl)oxy]pyridin-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
Introduction: A Key Building Block in Modern Medicinal Chemistry
This compound, with the molecular formula C₈H₁₁BFNO₃ and a molecular weight of 198.99 g/mol , is a specialized heterocyclic organic compound.[1][2] It belongs to the class of arylboronic acids, which are pivotal reagents in synthetic chemistry. Their prominence stems from their utility as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This capability makes this compound and its analogs indispensable building blocks in the synthesis of complex molecules, particularly in the field of drug discovery and development.[4][5]
The incorporation of a substituted pyridine ring is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and target binding affinity. The specific combination of a fluorine atom and an isopropoxy group on the pyridine scaffold offers fine-tuned electronic and steric properties, making this reagent highly valuable for creating novel pharmaceutical candidates.[6][7] This guide provides a comprehensive overview of a field-proven synthetic route and the essential analytical techniques required to validate the structure, purity, and identity of this important synthetic intermediate.
Synthesis of this compound
The synthesis of arylboronic acids is a well-established field, with several methodologies available. For the target molecule, a highly effective and commonly employed strategy is the lithium-halogen exchange of an appropriate halo-pyridine precursor at cryogenic temperatures, followed by electrophilic trapping with a borate ester. This method offers high yields and good functional group tolerance.
Synthetic Workflow
The logical flow of the synthesis begins with a commercially available or readily synthesized starting material, 4-bromo-5-fluoro-2-isopropoxypyridine, and proceeds through a low-temperature organometallic intermediate to the final product after an aqueous workup.
Caption: Synthetic workflow for this compound.
Causality Behind Experimental Choices
-
Precursor Selection: 4-bromo-5-fluoro-2-isopropoxypyridine is the ideal starting material. The bromine atom at the 4-position is sufficiently reactive for lithium-halogen exchange, a more reliable and often faster process than deprotonation at this position.
-
Reaction Conditions: The reaction is conducted at -78°C (dry ice/acetone bath). This cryogenic temperature is critical for two reasons: firstly, it prevents the highly reactive n-butyllithium from reacting with other functional groups on the pyridine ring, and secondly, it stabilizes the resulting pyridinyl-lithium intermediate, preventing decomposition and side reactions.[8]
-
Solvent System: A mixture of anhydrous toluene and tetrahydrofuran (THF) is used. THF is essential for solvating the lithium species, while toluene allows for a broader temperature range. The absolute requirement for anhydrous (dry) solvents is due to the immediate and violent reaction of organolithium reagents with water.[8]
-
Boron Source: Triisopropyl borate is used as the electrophilic source of boron. It is highly reactive towards the nucleophilic organolithium intermediate. Upon addition, it forms a boronate ester complex.
-
Workup: The reaction is quenched with aqueous acid (e.g., HCl). This step serves to neutralize any remaining n-butyllithium and, crucially, to hydrolyze the intermediate boronate ester to the final, stable boronic acid product.[8]
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous fluoropyridine boronic acids and should be performed by trained chemists under an inert atmosphere.[8]
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The glassware is rigorously dried in an oven and assembled hot under a stream of dry nitrogen.
-
Reagent Charging: The flask is charged with 4-bromo-5-fluoro-2-isopropoxypyridine (1.0 eq) and triisopropyl borate (1.2 eq). Anhydrous THF and toluene (e.g., a 1:4 mixture) are added via cannula to dissolve the reagents.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: The mixture is stirred at -78 °C for an additional 30-60 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in methanol.
-
Quench and Hydrolysis: The reaction is carefully quenched by the slow addition of 3N HCl (3.0 eq), ensuring the temperature remains low. The mixture is then allowed to warm to room temperature and stirred for 15-30 minutes.
-
Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The organic layer is separated, washed sequentially with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is typically purified by trituration with a non-polar solvent like hexanes or by recrystallization to yield this compound as a white to off-white solid.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Analytical Workflow
The characterization process follows a logical path from structural confirmation to purity assessment, ensuring the material is suitable for subsequent use in sensitive applications like drug discovery.
Caption: Logical workflow for the analytical characterization of the final product.
Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Provides information on the number and environment of protons. Expected signals would include a multiplet for the isopropoxy group's CH, a doublet for its methyl groups, and two distinct signals in the aromatic region for the two pyridine ring protons.
-
¹⁹F NMR: The presence of a single resonance confirms the incorporation of the fluorine atom. Its chemical shift provides information about its electronic environment.[9]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Electrospray Ionization (ESI): Typically run in positive ion mode, ESI-MS would show the protonated molecule [M+H]⁺ at an m/z value corresponding to the compound's molecular weight plus a proton (approx. 199.99).[10] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[10]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound.[11]
-
Method: A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier for MS compatibility) is typical for boronic acids.[12][13]
-
Detection: Purity is determined by integrating the peak area of the main product relative to any impurities, typically using a UV detector set at a wavelength where the pyridine ring absorbs. A purity level of >95% is generally required for use in subsequent synthetic steps.
-
Summary of Characterization Data
| Technique | Parameter | Expected Result | Purpose |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7-8 ppm), Isopropoxy CH (~4.5-5.0 ppm), Isopropoxy CH₃ (~1.3 ppm) | Structural Elucidation |
| ¹⁹F NMR | Chemical Shift (δ) | Single resonance, characteristic for fluoro-pyridines | Confirm Fluorine Presence |
| Mass Spec. | m/z [M+H]⁺ | ~199.99 | Molecular Weight Confirmation |
| HPLC | Purity (Area %) | >95% | Purity Assessment |
Conclusion
This compound is a valuable and versatile building block for pharmaceutical and materials science research. The synthetic route via lithium-halogen exchange is a robust and scalable method, provided that stringent anhydrous and cryogenic conditions are maintained. The identity and purity of the final product must be rigorously confirmed through a combination of NMR spectroscopy, mass spectrometry, and HPLC analysis. This comprehensive approach ensures the material's quality and reliability for its intended application in complex molecular synthesis, empowering researchers in the ongoing quest for novel and impactful chemical entities.
References
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- Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction.
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- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs.
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An In-depth Technical Guide to (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid: Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid, with CAS Number 1264127-92-5, is a key heterocyclic building block in contemporary drug discovery and development.[1][2] Its unique structural features—a pyridine core substituted with a fluorine atom, an isopropoxy group, and a boronic acid moiety—confer a desirable combination of properties for the synthesis of complex molecular architectures. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the isopropoxy group can modulate lipophilicity and solubility.[3] The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This guide provides an in-depth analysis of the reactivity and stability of this important synthetic intermediate, offering field-proven insights for its effective utilization.
Molecular Structure and Physicochemical Properties
| Property | Value |
| CAS Number | 1264127-92-5 |
| Molecular Formula | C8H11BFNO3 |
| Molecular Weight | 198.99 g/mol |
Stability Considerations: Navigating the Challenges of Heteroaromatic Boronic Acids
A critical aspect of working with this compound is understanding its stability profile. Like many heteroaromatic boronic acids, especially those bearing electron-withdrawing groups such as fluorine, this compound is susceptible to certain degradation pathways that can impact reaction efficiency and product purity.
Protodeboronation: The Primary Degradation Pathway
The most significant stability concern for this compound is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This undesired side reaction is a common challenge with electron-deficient boronic acids and can be influenced by several factors:
-
pH: Protodeboronation can be accelerated under both acidic and basic conditions. For pyridine-containing boronic acids, the reaction mechanism can be complex due to the basicity of the pyridine nitrogen.
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Solvent: Protic solvents, particularly water, can serve as a proton source and facilitate protodeboronation.
Mitigation Strategies for Protodeboronation:
To minimize protodeboronation and ensure the successful application of this compound, the following strategies are recommended:
-
Use of Boronic Esters: Conversion of the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect the C-B bond from premature cleavage. The boronic acid can then be generated in situ under the reaction conditions.
-
Anhydrous Conditions: Employing rigorously dried solvents and reagents can significantly reduce the rate of protodeboronation by limiting the availability of proton sources.
-
Careful Selection of Base: The choice of base in cross-coupling reactions is crucial. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases.[6]
-
Reaction Temperature and Time: Reactions should be conducted at the lowest effective temperature and for the minimum time necessary to achieve complete conversion of the starting material.
Oxidative Instability
Boronic acids can also be susceptible to oxidation, which can lead to the formation of phenolic byproducts. While generally less of a concern than protodeboronation under typical cross-coupling conditions, it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage.
Storage and Handling
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[7]
Reactivity Profile: A Focus on Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation enables the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or heteroaryl partners, providing access to a wide range of biaryl and hetero-biaryl structures.[8][9]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Causality in Experimental Choices for Suzuki-Miyaura Coupling:
The success of a Suzuki-Miyaura reaction with this compound hinges on the careful selection of reaction parameters to favor the desired cross-coupling pathway over protodeboronation and other side reactions.
-
Palladium Catalyst and Ligand: For heteroaryl boronic acids, particularly those that are electron-deficient, palladium catalysts with electron-rich and bulky phosphine ligands are often employed.[10] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster reaction rates that can outcompete the degradation of the boronic acid. Common choices include ligands like XPhos and catalysts such as Pd₂(dba)₃ or Pd(PPh₃)₄.[11]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. As mentioned, weaker bases like K₃PO₄ or K₂CO₃ are generally preferred to minimize protodeboronation.[6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and an aqueous solution of the base is commonly used. The presence of water can be beneficial for the solubility of the base and can influence the speciation of the boronic acid, but an excess should be avoided to limit protodeboronation.[9]
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (typically 2-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Synthesis of this compound
Understanding the synthesis of the boronic acid itself can provide valuable insights into potential impurities and handling considerations. A common synthetic route to analogous fluorinated pyridine boronic acids involves a halogen-metal exchange followed by quenching with a borate ester.[12]
Detailed Synthetic Protocol (Adapted from a similar procedure[12]):
-
Lithiation: Dissolve the starting material, 4-bromo-5-fluoro-2-isopropoxypyridine, in a dry, aprotic solvent such as a mixture of toluene and THF under an inert atmosphere. Cool the solution to -78 °C. Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature. Stir the mixture at -78 °C for a specified time to ensure complete lithium-halogen exchange.
-
Borylation: To the lithiated intermediate, add triisopropyl borate dropwise at -78 °C. Allow the reaction to slowly warm to a slightly higher temperature (e.g., -20 °C) over a period of time.
-
Workup and Isolation: Quench the reaction by adding an aqueous acid solution (e.g., HCl) to hydrolyze the borate ester and protonate the boronic acid. Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the crude this compound, which can then be purified by recrystallization or chromatography.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its stability, particularly its propensity for protodeboronation, is essential for its successful application. By employing appropriate mitigation strategies such as the use of boronate esters, anhydrous conditions, and careful selection of reaction parameters, researchers can effectively harness the reactivity of this building block to synthesize novel and complex molecules with potential therapeutic applications.
References
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- Gomes, P., et al. (2021).
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- F. Hoffmann-La Roche AG. (2003). Method of producing 5-formyl-2-furylboronic acid. U.S. Patent No. US6620953B2.
- Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of organic chemistry, 70(18), 7324–7330. [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
- Millennium Pharmaceuticals, Inc. (2002). Formulation of boronic acid compounds. WIPO Patent No. WO2002059131A1.
- The President and Fellows of Harvard College. (1998). Boronic ester and acid compounds. U.S. Patent No. US5780454A.
- Crysdot LLC. (5-Fluoro-2-isobutoxypyridin-4-yl)boronic acid. [Link]
- Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, (11), 1975-1977. [Link]
- Common Organic Chemistry.
- Sanofi-Aventis. (2010). Process for preparing boronic acids and esters in the presence of magnesium metal. WIPO Patent No. WO2010055245A3.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 534-540. [Link]
- Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
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- FUJIFILM Wako Pure Chemical Corporation. Boronic Acid Compounds for Suzuki Coupling Reaction. [Link]
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An In-depth Technical Guide to the Spectral Characterization of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid (CAS No. 1264127-92-5) is a synthetically versatile building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a fluorine atom, an isopropoxy group, and a boronic acid moiety on a pyridine scaffold, makes it a valuable reagent for Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group can modulate solubility and steric interactions. The boronic acid functional group serves as the reactive handle for palladium-catalyzed C-C bond formation.
Accurate and comprehensive spectral characterization is paramount to confirm the identity, purity, and stability of this reagent, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features and outlining the experimental protocols for data acquisition.
Molecular Structure and Predicted Spectral Data
The molecular structure of this compound is presented below, with atoms numbered for NMR assignment purposes.
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all protonated carbons. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Manually or automatically phase correct the resulting spectrum.
-
Apply a baseline correction to ensure accurate integration.
-
Reference the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values.
-
Mass Spectrometry (MS)
Caption: Workflow for mass spectrometry data acquisition and analysis.
Detailed Steps:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.
-
For ESI, adding a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode can improve ionization efficiency.
-
-
Instrument Setup and Data Acquisition:
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the ionization source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal intensity of the ion of interest.
-
Acquire the spectrum in full scan mode over an appropriate mass-to-charge (m/z) range to detect the expected molecular ion.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the molecular ion.
-
Compare the observed m/z value with the calculated exact mass of the compound to confirm its identity.
-
Analyze the isotopic distribution of the molecular ion peak to further validate the elemental composition.
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain further structural information.
-
Conclusion
The comprehensive spectral analysis of this compound through NMR and MS is essential for its quality control and effective use in synthesis. The predicted data and interpretation provided in this guide serve as a valuable reference for researchers. By following the detailed experimental protocols, scientists can reliably verify the structure and purity of this important building block, thereby ensuring the success of their research and development endeavors.
References
- This compound - CAS:1264127-92-5 - Taifan Technology (Guangzhou) Co., Ltd.
- Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
Sources
A Senior Application Scientist's Technical Guide to (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid: Synthesis, Characterization, and Application
Foreword: In the landscape of modern drug discovery, the precision and versatility of chemical building blocks are paramount. Substituted heteroaryl boronic acids, in particular, have emerged as indispensable tools for constructing complex molecular architectures. This guide provides an in-depth technical examination of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid, a sophisticated reagent whose unique structural features offer distinct advantages in medicinal chemistry. We will explore its synthesis from a mechanistic standpoint, detail its analytical characterization, and demonstrate its application in the synthesis of potent protein kinase inhibitors.
Core Chemical Attributes and Significance
This compound is a heterocyclic organoboron compound valued for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structure is strategically functionalized:
-
The Pyridine Core: Provides a polar, basic scaffold common in many pharmacologically active agents, capable of forming key hydrogen bond interactions with biological targets.
-
The Boronic Acid Moiety: Serves as the reactive handle for Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond at the 4-position of the pyridine ring.
-
The 5-Fluoro Substituent: The high electronegativity of fluorine can significantly alter the electronic properties of the pyridine ring, influencing pKa and modulating metabolic stability. Fluorine can also engage in favorable orthogonal dipole interactions or hydrogen bonds with protein targets, enhancing binding affinity.
-
The 2-Isopropoxy Group: This bulky, electron-donating group provides steric influence and can improve solubility and pharmacokinetic properties. Its position shields the adjacent nitrogen atom, modifying the pyridine's reactivity.
These features combine to make it a high-value intermediate for introducing a specific, functionalized pyridine motif into drug candidates.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 1256355-27-3 | [1][2] |
| Molecular Formula | C₈H₁₁BFNO₃ | [1][2] |
| Molecular Weight | 198.99 g/mol | [2] |
| Appearance | White to off-white solid | N/A (General Observation) |
| Storage Conditions | -20°C, under inert atmosphere | [2] |
Synthesis: A Mechanistic and Practical Approach
The synthesis of this compound is a classic example of modern organometallic chemistry, relying on a regioselective lithium-halogen exchange followed by borylation. This method is chosen for its efficiency and high regiochemical control.
Synthetic Workflow Overview
The process begins with a suitably substituted precursor, 4-bromo-5-fluoro-2-isopropoxy-pyridine. This starting material undergoes a lithium-halogen exchange at a cryogenic temperature to generate a highly reactive pyridinyl-lithium intermediate. This intermediate is then "quenched" with a borate ester to form the desired boronic acid after acidic workup.
Caption: Synthetic pathway from the brominated precursor to the final boronic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of pyridinylboronic acids, specifically as detailed in patent literature for the preparation of protein kinase inhibitors[3].
Materials:
-
4-Bromo-5-fluoro-2-isopropoxy-pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes)
-
Tri-isopropylborate
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 4-bromo-5-fluoro-2-isopropoxy-pyridine (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. The choice of this temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate. Slowly add n-butyllithium (approx. 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The lithium-halogen exchange is typically rapid at this temperature.
-
Borylation: To the cold solution, add tri-isopropylborate (approx. 1.2 eq) dropwise. The borate ester acts as an electrophile, trapping the highly nucleophilic lithiated pyridine. Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Workup and Hydrolysis: Remove the cooling bath and allow the reaction to warm to room temperature. Carefully quench the reaction by adding 2 M HCl. This step hydrolyzes the boronate ester intermediate to the desired boronic acid.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid, this compound, can be used directly in the next step or purified further by recrystallization or silica gel chromatography if required.
Analytical Characterization: A Self-Validating System
Confirming the structure and purity of the synthesized boronic acid is a critical, self-validating step before its use in subsequent reactions. A multi-technique approach is required.
Analytical Workflow
Caption: A standard analytical workflow for the characterization of the title compound.
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum should show a singlet for the proton at the 3-position and a doublet for the proton at the 6-position of the pyridine ring (coupled to the fluorine). A septet for the isopropoxy CH and a doublet for the isopropoxy CH₃ groups will also be present. The B(OH)₂ protons are often broad and may exchange with solvent.
-
¹⁹F NMR: A single resonance, likely a doublet due to coupling with the adjacent aromatic proton, would confirm the presence and location of the fluorine atom.
-
Mass Spectrometry (LC-MS): In ESI positive mode, the spectrum should show a prominent ion corresponding to [M+H]⁺ at approximately m/z 199.99, confirming the molecular weight.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch around 3200-3400 cm⁻¹ (characteristic of the boronic acid), B-O stretching bands around 1350 cm⁻¹, and C-F stretching bands.
Application in Drug Discovery: Synthesis of a Protein Kinase Inhibitor
The utility of this compound is exemplified by its use as a key intermediate in the synthesis of novel protein kinase inhibitors, which are a major class of oncology drugs[3]. The boronic acid enables the crucial Suzuki-Miyaura coupling step to build the core scaffold of the final active pharmaceutical ingredient (API).
Case Study: Synthesis of an Oxadiazole-based Kinase Inhibitor
In patent WO2011041533A1, the title boronic acid is reacted with an oxadiazole chloride intermediate to synthesize a potent urea-based kinase inhibitor[3].
Sources
Introduction: The Indispensable Role of Pyridinylboronic Acids in Modern Chemistry
An In-Depth Technical Guide to the Properties and Applications of Substituted Pyridinylboronic Acids
Substituted pyridinylboronic acids and their corresponding esters have emerged as indispensable building blocks in contemporary organic synthesis and medicinal chemistry.[1][2][3] Their unique structure, which marries the electron-deficient pyridine ring with the versatile boronic acid functional group, provides a powerful tool for constructing complex molecular architectures.[1] The true value of these reagents lies in their adaptability; by modifying the substituents on the pyridine ring, researchers can finely tune the electronic, steric, and physicochemical properties of the molecule, influencing its reactivity, stability, and biological activity.
This guide offers a deep dive into the core properties of substituted pyridinylboronic acids, exploring the causal relationships between their structure and function. We will examine their synthesis, stability, and reactivity, with a particular focus on their paramount application in Suzuki-Miyaura cross-coupling reactions. For drug development professionals and synthetic chemists, a thorough understanding of these properties is crucial for optimizing reaction conditions, designing novel molecular entities, and accelerating the discovery of new therapeutics and advanced materials.[4][5][6]
Core Physicochemical Properties: A Tale of Stability and Acidity
The utility of a pyridinylboronic acid is fundamentally dictated by its inherent physicochemical properties. The interplay between the Lewis acidic boron center and the basic nitrogen atom within the same molecule creates a unique chemical environment that is highly sensitive to substitution.
Stability, Protodeboronation, and the Ester Advantage
A primary challenge in working with pyridinylboronic acids is their susceptibility to protodeboronation—the cleavage of the C-B bond by a proton source. This decomposition pathway is particularly pronounced for 2-pyridinylboronic acids, which are often unstable and difficult to isolate.[7] The proximity of the nitrogen atom facilitates this unwanted side reaction.
To circumvent this instability, pyridinylboronic acids are frequently converted to more stable boronate esters, such as pinacol esters.[8] These esters exhibit significantly greater stability, are often shelf-stable solids, and are compatible with a wider range of reaction conditions, making them the preferred reagents in many synthetic applications.[8][9]
Lewis Acidity and the Influence of Substituents
Boronic acids are Lewis acids, and their acidity (measured by pKa) is a critical parameter influencing their reactivity.[2] The pKa value determines the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species at a given pH.[2] This equilibrium is crucial for the transmetalation step in Suzuki-Miyaura coupling.
The electronic nature of substituents on the pyridine ring directly impacts the Lewis acidity of the boron center.
-
Electron-Withdrawing Groups (EWGs): Substituents like fluoro (F), chloro (Cl), or trifluoromethyl (CF₃) increase the Lewis acidity of the boronic acid (lowering the pKa).[2][10] This is due to the inductive withdrawal of electron density from the ring, making the boron atom more electrophilic.[10]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (MeO) or alkyl groups decrease the Lewis acidity (increasing the pKa) by donating electron density to the ring.[2]
This relationship, however, can be complex. For instance, an ortho-fluoro substituent can enhance acidity more than expected due to the formation of an intramolecular hydrogen bond.[10]
Caption: Influence of substituents on key properties of pyridinylboronic acids.
Synthesis of Substituted Pyridinylboronic Acids: Established Methodologies
Several robust methods have been developed for the synthesis of substituted pyridinylboronic acids and their esters. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The five primary synthetic approaches are:
-
Metal-Halogen Exchange: This classic and cost-effective method involves treating a halopyridine with an organolithium or organomagnesium reagent, followed by quenching the resulting organometallic species with a trialkyl borate.
-
Directed Ortho-Metallation (DoM): A directing group on the pyridine ring guides deprotonation of the adjacent ortho position by a strong base, followed by borylation.
-
Palladium-Catalyzed Cross-Coupling: This method, often called the Miyaura borylation, couples a halopyridine with a diboron reagent (like B₂pin₂) in the presence of a palladium catalyst.[11]
-
C-H Borylation: Transition metal catalysts (typically iridium or rhodium) can directly convert a pyridine C-H bond into a C-B bond, offering an atom-economical route.
-
[4+2] Cycloaddition: This approach builds the substituted pyridine ring from acyclic precursors.
Caption: Common synthetic pathways to substituted pyridinylboronic acids.
Protocol 1: Synthesis of 4-Pyridinylboronic Acid via Halogen-Metal Exchange
This protocol is a representative example based on the fundamental halogen-metal exchange method.
Materials:
-
4-Bromopyridine hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (2.5 M)
-
Trimethyl borate
-
Hydrochloric acid (2 M)
-
Hexane
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromopyridine hydrochloride. Add anhydrous THF and stir to dissolve.
-
Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise via syringe, maintaining the temperature below -70 °C. The formation of a precipitate may be observed.
-
Stir the mixture at -78 °C for 1 hour.
-
Borylation: Add trimethyl borate dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir overnight.
-
Quench and Isolation: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid.
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., water or hexane) to afford the desired pyridinylboronic acid hydrochloride.
Applications in Synthesis: The Suzuki-Miyaura Coupling Powerhouse
The premier application of substituted pyridinylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[1][7][12] This reaction is a cornerstone of modern drug discovery for synthesizing biaryl and heteroaryl structures.[3][13]
Challenges and Solutions
Coupling with pyridinylboronic acids, especially 2-pyridyl derivatives, can be challenging.[7][8] Key difficulties include:
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow the rate-limiting transmetalation step.[7]
-
Protodeboronation: As discussed, the reagent can decompose before it couples.[7]
-
Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.
Modern advancements have largely overcome these issues through the development of highly active catalyst systems. The use of specialized phosphine ligands (e.g., S-Phos, RuPhos) or phosphine oxide ligands, along with careful selection of base and solvent, enables efficient coupling of even challenging substrates.[7][8][14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Optimized Reaction Conditions
The optimal conditions for Suzuki-Miyaura coupling are highly substrate-dependent. The table below summarizes effective conditions reported in the literature for coupling various pyridinylboronic esters.
| Pyridinyl Boronate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | Phosphite Ligand | KF | Dioxane | 80 | 74 | [7] |
| Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | Pd₂(dba)₃ (1.5) | Phosphite Ligand | K₃PO₄ | Dioxane | 100 | 78 | [7] |
| 2-Pyridylboronic ester | Aryl Bromide | Catalyst 1c (3) | Phosphine Oxide | K₃PO₄ | Dioxane/H₂O | 90 | High | [8] |
| 2-Pyridylboronic ester | Aryl Bromide | Catalyst 1c (0.5) | Phosphine Oxide | K₃PO₄ | Dioxane/H₂O | 90 | ~99 | [8] |
| Pyridine-2-sulfonyl fluoride* | Phenylboronic acid | Pd(dppf)Cl₂ (10) | dppf | Na₃PO₄ | Dioxane | 65-100 | 5-89 | [14] |
*Note: Pyridine-2-sulfonyl fluoride acts as the electrophilic partner in this example.
Role in Medicinal Chemistry and Drug Discovery
The pyridine motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4][15] Substituted pyridinylboronic acids are therefore vital intermediates for synthesizing active pharmaceutical ingredients (APIs).[1][4][13] They provide a reliable method for introducing the pyridine scaffold, which can enhance biological activity, improve metabolic stability, or modulate pharmacokinetic properties.[5][16] These building blocks are instrumental in developing treatments for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[4][15]
Characterization
The identity and purity of substituted pyridinylboronic acids are typically confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): Provides accurate molecular weight information.
-
X-ray Crystallography: Can be used to determine the precise three-dimensional structure of crystalline solids.[9]
Conclusion
Substituted pyridinylboronic acids are far more than simple chemical reagents; they are precision tools that empower chemists to build molecular complexity with a high degree of control. Their properties are governed by a delicate balance of electronic and steric effects, and a deep understanding of their stability and reactivity is paramount to their successful application. While challenges such as protodeboronation persist, the development of stable boronate esters and advanced catalytic systems has made the Suzuki-Miyaura coupling of these reagents a robust and reliable transformation. As the demand for novel, highly functionalized molecules continues to grow in drug discovery and materials science, the strategic use of substituted pyridinylboronic acids will undoubtedly continue to expand, paving the way for future innovations.
References
- Recent progress in the synthesis of pyridinylboronic acids and esters.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. Autech Industry Co.,Limited. [Link]
- A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access. [Link]
- Pyridineboronic Acids as Useful Building Blocks in Combination with Perchloroplatinate(II) and -(IV) Salts.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Complete set of pyridine boronic acid building blocks.
- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Audrey Yun Li. [Link]
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Acme Bioscience. [Link]
- Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]
- 3-Pyridinylboronic acid. PubChem. [Link]
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link]
- Pyridine Boronic Acids as Building Blocks in Crystal. Amanote Research. [Link]
- Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Role of pyridines as enzyme inhibitors in medicinal chemistry.
- Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. [Link]
- Boronic acid with high oxidative stability and utility in biological contexts.
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]
- Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activ
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An In-Depth Technical Guide to the Suzuki-Miyaura Coupling Reaction: Core Principles and Practical Applications in Drug Development
Introduction: A Paradigm Shift in Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides or pseudohalides, represents a cornerstone of modern organic synthesis.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, its profound impact on the synthesis of complex organic molecules, particularly in the pharmaceutical industry, was recognized with the 2010 Nobel Prize in Chemistry. The reaction's widespread adoption is attributable to its mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1] This guide provides a comprehensive technical overview of the Suzuki-Miyaura coupling, delving into its core mechanistic principles, providing field-proven experimental insights, and highlighting its critical role in the landscape of drug discovery and development.[3][4]
The Engine of Innovation: Deconstructing the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered around a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] This cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7] Understanding the causality behind each step is paramount for troubleshooting and optimizing reaction outcomes.
-
Oxidative Addition: The Ignition Point The catalytic cycle is initiated by the oxidative addition of an organic halide or pseudohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex.[1] This step, which is often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, formally oxidizing the palladium from Pd(0) to a Pd(II) species.[1][6] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl. More electron-rich and sterically bulky phosphine ligands on the palladium center can facilitate this step by increasing the electron density on the metal, thereby promoting its insertion into the C-X bond.
-
Transmetalation: The Key Exchange Following oxidative addition, the crucial transmetalation step occurs. This involves the transfer of the organic group (R²) from the organoboron reagent to the palladium(II) center, displacing the halide.[7] This process is critically dependent on the presence of a base. The base activates the organoboronic acid by converting it into a more nucleophilic borate species (e.g., [R²B(OH)₃]⁻), which then readily transfers its organic moiety to the electrophilic palladium(II) complex.[8][9][10][11] The choice of base is therefore not arbitrary; it directly influences the rate and efficiency of transmetalation. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[5][12]
-
Reductive Elimination: The Productive Finale The catalytic cycle culminates in reductive elimination from the diorganopalladium(II) intermediate. In this final step, the two organic groups (R¹ and R²) are coupled to form the desired C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to commence another cycle.[6][7] This step is generally facile and irreversible, driving the catalytic cycle forward.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Field-Proven Insights: A Guide to Reaction Components and Optimization
The success of a Suzuki-Miyaura coupling is contingent upon the judicious selection of each reaction component. The following tables provide a comparative overview to guide experimental design.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Common Ligands | Key Characteristics & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | A versatile, classic catalyst; effective for a broad range of substrates. |
| Pd(OAc)₂ | Buchwald or other specialized phosphines (e.g., SPhos, XPhos) | Often used with bulky, electron-rich ligands for challenging couplings, including those with aryl chlorides.[13] |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | A robust and versatile catalyst, particularly effective for heteroaryl couplings.[13] |
| Pd/C | None (heterogeneous) | Offers advantages in terms of catalyst removal and recycling, though sometimes with lower activity. |
Table 2: A Comparative Look at Boron Reagents
| Boron Reagent | Advantages | Disadvantages |
| Boronic Acids | High reactivity, atom economical, often commercially available.[14][15] | Can be prone to decomposition (protodeboronation, oxidation).[14] |
| Boronate Esters (e.g., pinacol esters) | Increased stability, easier to handle and purify, often crystalline.[14][16] | Generally less reactive than the corresponding boronic acids.[16] |
| Organotrifluoroborates (e.g., K[RBF₃]) | Stable, crystalline solids, less prone to protodeboronation.[12] | Require fluoride source for activation. |
| MIDA Boronates | Exceptionally stable, allowing for iterative cross-coupling strategies. | Requires a deprotection step to release the active boronic acid. |
Table 3: The Role of Solvents and Bases
| Component | Common Examples | Function and Considerations |
| Solvents | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Water[5][12] | The choice of solvent can influence reaction rates and selectivity. Biphasic systems (e.g., toluene/water) are common and can aid in dissolving the inorganic base.[12][17] |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃N | Essential for activating the organoboron reagent for transmetalation. The strength and solubility of the base can significantly impact the reaction outcome.[5][12] |
A Self-Validating System: A Step-by-Step Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. It is intended as a starting point and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[18]
-
Seal the vessel with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[18]
-
-
Solvent Addition:
-
Using a syringe, add the degassed toluene and degassed water to the reaction flask.[18]
-
-
Reaction Execution:
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[18]
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[18]
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[18]
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
-
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; inefficient transmetalation; poor solubility of reagents. | Use a fresh catalyst or a different ligand system; screen different bases and solvents; consider using a more soluble boronate ester.[17] |
| Homocoupling of Boronic Acid | Presence of oxygen; use of a Pd(II) precatalyst without efficient reduction. | Ensure the reaction is thoroughly degassed; add a small amount of a reducing agent if using a Pd(II) source.[5] |
| Protodeboronation | Presence of excess water or protic solvents with sensitive boronic acids. | Use anhydrous solvents and reagents; use a less reactive boronate ester.[17] |
| Difficulty in Product Purification | Contamination with residual catalyst or byproducts. | Optimize the work-up procedure; consider using a heterogeneous catalyst (Pd/C) for easier removal. |
Conclusion: An Indispensable Tool in the Chemist's Arsenal
The Suzuki-Miyaura coupling reaction has fundamentally transformed the landscape of synthetic organic chemistry, particularly in the realm of drug discovery and development.[2][4][19] Its reliability, versatility, and broad functional group tolerance have established it as a go-to method for the construction of complex molecular architectures.[1] A deep understanding of the underlying catalytic mechanism and the interplay between the various reaction components is crucial for harnessing the full potential of this powerful transformation. As research continues to unveil novel catalysts, ligands, and reaction conditions, the Suzuki-Miyaura coupling is poised to remain an indispensable tool for scientists pushing the boundaries of chemical synthesis.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025, August 9). ACS Catalysis.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Boron Suzuki Coupling. (2021, December 17). Borates Today.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, March 11). Chemistry – An Asian Journal.
- Suzuki reaction. (n.d.). In Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- The Suzuki–Miyaura coupling (SMC) is the most commonly used carbon–carbon bond forming reaction in the pharmaceutical industry. (2016, August 1). Royal Society of Chemistry.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). Semantic Scholar.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). PubMed.
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews.
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A Senior Application Scientist's Guide to the Discovery of Novel Fluorinated Pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Fluorine Advantage in Pyridine Scaffolds
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug discovery.[1][2] Pyridine, the second most common nitrogen heterocycle in FDA-approved drugs, serves as a privileged framework for designing biologically active molecules.[3] When these two pillars converge—the introduction of fluorine into the pyridine ring—chemists unlock a powerful toolkit for fine-tuning molecular properties. The unique attributes of the fluorine atom, including its small size, high electronegativity, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][4][5][6] These modulations often translate into superior pharmacokinetic profiles, enhanced target selectivity, and improved overall efficacy.[5][7][8]
This guide moves beyond a simple recitation of facts to provide an in-depth, experience-driven perspective on the discovery of novel fluorinated pyridine derivatives. We will explore the causality behind experimental choices, from the selection of synthetic strategies to the application of advanced characterization techniques, offering a self-validating framework for researchers in the field.
Part I: The Architect's Blueprint: Modern Synthetic Strategies
The journey to a novel fluorinated pyridine begins with its synthesis. The choice of methodology is critical, as it dictates not only the feasibility of creating the target molecule but also the efficiency, scalability, and regiochemical outcome.
Chapter 1: Evolving from Classical Constraints to Modern Precision
Historically, the synthesis of fluorinated pyridines relied on methods like the Balz–Schiemann reaction or nucleophilic aromatic substitution (SNAr) on highly activated (electron-deficient) chloro- or nitropyridines.[9] While foundational, these approaches often suffer from significant limitations, including the need for harsh, strongly acidic conditions and a restricted substrate scope.[9]
The paradigm shift in modern synthetic chemistry has been towards late-stage functionalization . The strategic advantage is immense: introducing the critical fluorine atom at a later step in a synthetic sequence allows for rapid diversification of complex molecules without the need to re-synthesize them from the ground up. This has propelled the development of direct C-H fluorination, a technique that replaces a hydrogen atom with fluorine on an existing pyridine core, representing the pinnacle of synthetic efficiency.[10][11][12][13]
Chapter 2: The Art of Precision: Regioselective C-H Fluorination
The biological activity of a fluorinated pyridine is exquisitely sensitive to the position of the fluorine atom.[9] Therefore, achieving high regioselectivity is not merely an academic challenge but a practical necessity.
A landmark achievement in this area is the silver(II) fluoride (AgF₂)-mediated fluorination, which shows exclusive selectivity for the C-H bond adjacent to the ring nitrogen (the C2 position).[14][15] This reaction, inspired by the classic Chichibabin amination, is broadly applicable and proceeds rapidly at ambient temperature.[10][11][13][16]
-
Causality of Mechanism: The high selectivity is rationalized by a mechanism involving the initial coordination of the pyridine nitrogen to the AgF₂ reagent. This is followed by the addition of the Ag-F bond across the C=N π system. A second equivalent of AgF₂ then acts as an oxidant to abstract a hydrogen atom, leading to the formation of the C-F bond and regeneration of the aromatic system.[13] This pathway elegantly explains why fluorination occurs exclusively at the position ortho to the nitrogen.
Caption: Mechanism of AgF₂-mediated C2-fluorination.
The C3 position of pyridine is notoriously difficult to functionalize directly. A powerful strategy to overcome this involves constructing the ring with the fluorine atom already destined for the 3-position. An elegant example is the Rh(III)-catalyzed C-H functionalization that couples α-fluoro-α,β-unsaturated oximes with alkynes.[9][17] This method provides a highly regioselective, one-step route to multi-substituted 3-fluoropyridines, a motif of significant interest in medicinal chemistry.[17]
Recent innovations have even enabled switchable, site-selective introduction of the difluoromethyl (CF₂H) group, which is of high value for its ability to act as a bioisostere of a hydroxyl or thiol group. A novel strategy employs temporary dearomatization of the pyridine ring, creating reactive intermediates that can then be trapped by a difluoromethyl source at either the meta or para position, depending on the reaction conditions.[18] This approach solves the particularly challenging problem of accessing meta-functionalized pyridines in complex molecules.[18]
Experimental Protocol: C2-Selective Fluorination of 2-Phenylpyridine
This protocol is designed as a self-validating system, where successful execution yields a readily characterizable product.
-
Reaction Setup (Inert Atmosphere): To an oven-dried vial equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol, 155 mg). The vial is sealed with a septum and purged with argon.
-
Solvent Addition: Add anhydrous acetonitrile (5.0 mL) via syringe. Stir the solution at room temperature until the substrate is fully dissolved.
-
Reagent Addition: In a separate, dry vial under argon, weigh silver(II) fluoride (AgF₂, 1.5 mmol, 219 mg). Expertise Insight: AgF₂ is a powerful oxidant and moisture-sensitive; it must be handled quickly in an inert environment. Add the AgF₂ to the reaction vial in one portion.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature. Trustworthiness Check: The reaction mixture will typically darken upon addition of AgF₂. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is generally complete within 1 hour.[14][15]
-
Workup and Quenching: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (10 mL). The mixture is then diluted with ethyl acetate (20 mL) and filtered through a pad of Celite to remove insoluble silver salts.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-fluoro-6-phenylpyridine.
Part II: Unveiling the Structure: A Multi-Modal Characterization Approach
Synthesizing the molecule is only half the battle. Rigorous characterization is essential to confirm its identity, purity, and three-dimensional structure. A multi-technique approach provides a self-validating web of evidence.
Chapter 3: The Power of 19F NMR Spectroscopy
For any organofluorine chemist, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. The 19F nucleus is ideal for NMR analysis for several key reasons: it has a spin of ½, constitutes 100% of natural fluorine, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for detection.[19][20][21]
-
Why It's Authoritative: The true power of 19F NMR lies in its vast chemical shift range (~800 ppm), which is significantly larger than that of ¹H NMR.[20] This wide dispersion means that even subtle changes in the electronic environment around the fluorine atom result in large, easily resolved differences in chemical shift. This allows researchers to:
Experimental Protocol: Acquiring a 19F NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified fluorinated pyridine derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer equipped with a broadband probe capable of observing the 19F frequency.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional 19F spectrum. It is often useful to also acquire a proton-decoupled 19F spectrum (¹⁹F{¹H}) to simplify multiplets into singlets, which aids in peak identification.
-
Expertise Insight: Trifluorotoluene or hexafluorobenzene can be used as an external reference.[19][23] The large chemical shift range may require adjustment of the spectral width to ensure all peaks are observed.
-
-
Data Analysis: Process the spectrum to identify the chemical shifts (in ppm) of the fluorine signals. Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants in the non-decoupled spectrum to confirm connectivity to neighboring protons.
Chapter 4: Complementary Analytical Techniques
While 19F NMR is paramount, a complete characterization relies on a suite of methods.
| Technique | Core Information Provided | Causality & Insight |
| ¹H and ¹³C NMR | Provides the complete carbon-hydrogen framework of the molecule. | Confirms the overall structure and purity. C-F and H-F coupling constants provide definitive proof of fluorine's position relative to the rest of the scaffold. |
| Mass Spectrometry (MS) | Determines the exact molecular weight and isotopic pattern. | Unambiguously confirms the molecular formula. Fragmentation patterns can provide additional structural clues.[24][25] LC-MS/MS is critical for separating isomers and analyzing metabolites in drug development studies.[23][26] |
| X-ray Crystallography | Yields the precise three-dimensional atomic arrangement in a single crystal. | This is the gold standard for structural confirmation, providing definitive data on bond lengths, bond angles, and intermolecular packing forces.[27][28] It reveals how fluorine substitution influences the solid-state conformation and crystal packing.[2][29] |
Experimental Protocol: General Single-Crystal X-ray Diffraction
-
Crystallization: Obtain single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.[27]
-
Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.[27]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100-150 K) to reduce thermal vibration. A single-crystal X-ray diffractometer is used to collect diffraction data as the crystal is rotated.[27]
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure, yielding a final model of the atomic positions.
Part III: From Molecule to Medicine: Applications in Drug Discovery
The ultimate goal of synthesizing novel fluorinated pyridines is to create molecules with beneficial biological properties. Understanding how fluorine impacts pharmacology is key to rational drug design.
Chapter 5: The "Fluorine Effect" on Pharmacological Properties
The introduction of fluorine is not a matter of trial and error; it is a strategic decision based on well-understood physicochemical principles.
Caption: Key pharmacological effects of pyridine fluorination.
-
Metabolic Stability: A C-H bond is often a site of metabolic oxidation by cytochrome P450 enzymes. Replacing this hydrogen with a fluorine atom, which forms a much stronger bond with carbon, effectively blocks this metabolic pathway, increasing the drug's half-life and bioavailability.[1][5][7]
-
Binding Affinity: The highly polarized C-F bond can engage in favorable dipole-dipole interactions or non-classical hydrogen bonds with protein targets, thereby increasing binding affinity and potency.[1][6]
-
Lipophilicity & Permeability: Fluorine substitution generally increases a molecule's lipophilicity. This can enhance its ability to cross cell membranes, which is particularly crucial for oral bioavailability and for drugs targeting the central nervous system.[1][2][30]
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity (pKa) of the pyridine nitrogen. This can be strategically used to reduce unwanted interactions with off-target proteins or to optimize the solubility and absorption profile of a drug candidate.[6]
Chapter 6: Structure-Activity Relationship (SAR) and Future Horizons
The discovery process is iterative. Initial compounds are synthesized and tested, and the resulting data informs the design of the next generation of molecules. This is the core of establishing a Structure-Activity Relationship (SAR).
| Compound | Fluorine Position | Modification | IC₅₀ (nM) | Rationale / Insight |
| Lead 1 | None | Parent Pyridine | 500 | Baseline activity established. |
| Analog 1A | C2 | C-H -> C-F | 150 | Significant potency increase; suggests C2 position is near a favorable interaction site or a metabolic hotspot. |
| Analog 1B | C3 | C-H -> C-F | 450 | Minimal impact on potency; C3 position may be solvent-exposed or less critical for binding. |
| Analog 1C | C4 | C-H -> C-F | 50 | Dramatic potency increase; indicates a critical interaction (e.g., hydrogen bond acceptor) at the target site that the C4-F can engage with. |
| Analog 1D | C2, C6 | Di-fluoro | 800 | Decreased activity; suggests steric hindrance or an unfavorable electronic environment from two adjacent fluorine atoms. |
This table represents hypothetical data to illustrate the SAR process.
Future Directions: The field continues to evolve rapidly. A major frontier is the use of the positron-emitting isotope Fluorine-18 (¹⁸F) to label pyridine derivatives for Positron Emission Tomography (PET) imaging.[1][31] This allows researchers to visualize the distribution and target engagement of a drug candidate non-invasively in living subjects, providing invaluable data for clinical development.[30][31] The continued development of novel, highly selective C-H fluorination reactions will further empower chemists to access previously unattainable chemical space, paving the way for the next generation of innovative medicines.
References
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Institutes of Health (NIH).
- Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health (NIH).
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
- Recent advances in green fluorine chemistry. Dove Medical Press.
- NMR | Fluorine Spectroscopy. Oxford Instruments.
- A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.
- Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives. PubMed.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. PubMed.
- Recent advances in green fluorine chemistry. Dovepress.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments.
- Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace by Typeset.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health (NIH).
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate.
- New method for introducing fluorinated components into molecules. University of Münster.
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. ningboinno.com.
- Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ACS Publications.
- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- Fluorine NMR. sciencedirect.com.
- Recent Advances in C-H Fluorination. The Royal Society of Chemistry.
- Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. chem.zju.edu.cn.
- Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. PubMed.
- Fluorine in drug discovery: Role, design and case studies. sciencedirect.com.
- Applications of Fluorine in Medicinal Chemistry. ResearchGate.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health (NIH).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). mdpi.com.
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An In-Depth Technical Guide to (5-Fluoro-2-isopropoxypyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid , with CAS number 1264127-92-5, is a key building block in modern medicinal chemistry. Its unique structural features—a fluorinated pyridine ring coupled with an isopropoxy group and a reactive boronic acid moiety—make it a valuable reagent for the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on practical insights for laboratory use.
Physicochemical Properties and Structural Attributes
Understanding the fundamental properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1264127-92-5 | [1][2] |
| Molecular Formula | C8H11BFNO3 | [2][3] |
| Molecular Weight | 198.99 g/mol | [3][4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][5] |
The presence of a fluorine atom on the pyridine ring significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity of derivative compounds.[6] The isopropoxy group provides steric bulk and modulates lipophilicity, which can be advantageous in drug design. The boronic acid functional group is the cornerstone of its reactivity, primarily enabling carbon-carbon bond formation through cross-coupling reactions.[7][8]
Synthesis of this compound
While multiple synthetic routes may exist, a common and effective method for preparing pyridine boronic acids involves a lithium-halogen exchange followed by borylation. This approach offers high yields and good functional group tolerance.
Conceptual Synthesis Workflow
The synthesis generally proceeds from a halogenated pyridine precursor. The key steps are:
-
Lithiation: A strong organolithium base, such as n-butyllithium, is used to deprotonate the pyridine ring at the position of the halogen, creating a highly reactive pyridyllithium intermediate. This reaction is typically carried out at very low temperatures (-78 °C) to prevent side reactions.
-
Borylation: The pyridyllithium intermediate is then quenched with a boron-containing electrophile, most commonly a trialkyl borate like triisopropyl borate.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid.
Caption: General synthesis workflow for pyridyl boronic acids.
Exemplary Laboratory Protocol
This protocol is adapted from a general procedure for the synthesis of fluorinated pyridine boronic acids.[9]
Materials:
-
4-Bromo-5-fluoro-2-isopropoxypyridine (1 equivalent)
-
Anhydrous Toluene and Tetrahydrofuran (THF) (4:1 mixture)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 equivalents)
-
Triisopropyl borate (1.2 equivalents)
-
3N Hydrochloric Acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Under a nitrogen atmosphere, dissolve 4-bromo-5-fluoro-2-isopropoxypyridine and triisopropyl borate in the anhydrous toluene/THF solvent mixture.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Allow the reaction to slowly warm to -20 °C over 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding 3N HCl to acidify the mixture to a pH of 2.
-
Stir at room temperature for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid, if necessary, by recrystallization or column chromatography.
Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[7][8] This reaction is widely used in the pharmaceutical industry to construct biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[10]
Mechanism and Rationale
The Suzuki-Miyaura coupling involves a palladium catalyst that cycles through several oxidation states to couple the boronic acid with an aryl or vinyl halide (or triflate).
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of catalyst, base, and solvent is critical for reaction success. Palladium catalysts with bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[10][11] The base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[12]
Standard Protocol for Suzuki-Miyaura Coupling
This protocol provides a general guideline for coupling this compound with an aryl bromide.
Materials:
-
This compound (1.5 equivalents)
-
Aryl bromide (1 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents)
-
Base (e.g., Sodium Carbonate or Potassium Phosphate, 3 equivalents)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage condition is under an inert atmosphere at -20°C.[3][5]
-
Toxicity: The toxicological properties have not been fully investigated.[1] It should be treated as a potentially hazardous substance.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, makes it an important tool for drug discovery and development. A thorough understanding of its properties, synthesis, and reaction conditions is essential for its successful application in the laboratory. The continued interest in boronic acids in medicinal chemistry suggests that this and related compounds will remain at the forefront of synthetic innovation.[8][13][14]
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Physical and chemical properties of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
An In-Depth Technical Guide to (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Part 1: Introduction & Strategic Importance
The Rise of Heterocyclic Boronic Acids in Medicinal Chemistry
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of complex organic molecules. Among these, the Suzuki-Miyaura reaction stands out for its reliability, functional group tolerance, and mild conditions. Central to this reaction is the organoboron species, most commonly a boronic acid. While initially focused on aryl boronic acids, the field has rapidly expanded to embrace heterocyclic boronic acids, which are indispensable tools for introducing key structural motifs found in a vast number of pharmaceuticals and agrochemicals.[1][2] These compounds are valued for their versatile reactivity, general stability, and relatively low toxicity.[3]
Structural Dissection of this compound: A Privileged Scaffold
This compound (CAS No. 1264127-92-5) is a highly functionalized building block of significant interest to researchers in drug development.[4][5] Its structure is a carefully orchestrated assembly of features that impart desirable properties:
-
Pyridine Core: A foundational nitrogen-containing heterocycle prevalent in numerous bioactive molecules, influencing solubility, basicity, and hydrogen bonding capabilities.
-
Boronic Acid Group (-B(OH)₂): The reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds.[2] This group can also act as a pharmacophore itself, forming reversible covalent bonds with protein targets.[6]
-
Fluorine Substituent: The presence of a fluorine atom at the 5-position can profoundly alter the molecule's electronic properties, pKa, and metabolic stability. It often enhances binding affinity to target proteins and improves pharmacokinetic profiles.
-
Isopropoxy Group: This ether linkage at the 2-position provides steric bulk and lipophilicity, which can be used to probe and optimize interactions within a protein's binding pocket.
This combination makes the molecule a versatile reagent for constructing novel chemical entities with tailored pharmacological properties.
Scope and Audience of this Guide
This technical guide is designed for researchers, synthetic chemists, and drug development professionals. It provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and application in cross-coupling reactions, and essential safety and handling information. The narrative emphasizes the causal relationships behind experimental choices to provide actionable, field-proven insights.
Part 2: Physicochemical and Structural Characteristics
Core Properties
The fundamental properties of this compound are summarized below. Data for related compounds is included for context where specific experimental values for the title compound are not publicly available.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][7] |
| CAS Number | 1264127-92-5 | [4][5][7] |
| Molecular Formula | C₈H₁₁BFNO₃ | [4][5] |
| Molecular Weight | 198.99 g/mol | [4][5] |
| Appearance | Typically an off-white to yellow solid | [2][8] |
| Purity | Commercially available at ≥97% | [5][7] |
| Solubility | Soluble in many organic solvents. A related compound, 2-Fluoropyridine-5-boronic acid, has a water solubility of 2.5%. | [9] |
| Melting Point | Not specified. A related compound, 4-Fluoro-2-methylphenylboronic acid, melts at 201 °C. | [2] |
Structural Elucidation and Spectroscopic Data
Characterization of this compound relies on standard analytical techniques. While specific spectra for this exact compound are proprietary to suppliers, the expected NMR signals can be predicted:
-
¹H NMR would show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the isopropoxy group, and the methyl protons.
-
¹³C NMR would confirm the carbon skeleton.
-
¹⁹F NMR would show a singlet corresponding to the fluorine atom.
-
¹¹B NMR would exhibit a broad singlet characteristic of a boronic acid.
-
Mass Spectrometry would confirm the molecular weight of 198.99 g/mol .
Stability, Storage, and Handling
Boronic acids can undergo dehydration to form boroxines (cyclic trimers) and are susceptible to oxidation.[6] Proper storage is critical to maintain the compound's integrity.
-
Storage Conditions: It is recommended to store the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[7]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]
Part 3: Synthesis and Purification
Mechanistic Rationale: The Halogen-Metal Exchange and Borylation Pathway
The synthesis of heteroaryl boronic acids like the title compound typically proceeds via a well-established pathway involving a halogen-metal exchange followed by quenching with a boron electrophile. The choice of a brominated or chlorinated pyridine precursor is strategic; the halogen provides a site for selective metallation using a strong organolithium base at cryogenic temperatures. This prevents unwanted side reactions and ensures regioselectivity. The subsequent addition of a trialkyl borate, such as triisopropyl borate, introduces the boron moiety, which is then hydrolyzed to the desired boronic acid upon acidic workup.[1][10]
Detailed Step-by-Step Synthesis Protocol
The following is a representative protocol for the synthesis of a fluorinated pyridine boronic acid, adapted from procedures for analogous compounds.[1][10]
Materials:
-
4-Bromo-5-fluoro-2-isopropoxypyridine (1.0 equiv)
-
Triisopropyl borate (1.2 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Toluene
-
3N Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, four-necked flask under a nitrogen atmosphere, add the 4-bromo-5-fluoro-2-isopropoxypyridine precursor and triisopropyl borate.
-
Solvent Addition: Add a 4:1 mixture of anhydrous toluene and THF.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi dropwise over 30 minutes, maintaining the internal temperature at -78 °C. The solution may change color, indicating the formation of the lithiated intermediate.
-
Reaction Monitoring: Stir the mixture at -78 °C for an additional 30-60 minutes. The reaction's progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.[10]
-
Quenching & Hydrolysis: Slowly warm the reaction to -20 °C. Carefully quench the reaction by adding 3N HCl to acidify the mixture to a pH of ~2. Stir at room temperature for 15-20 minutes to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Workflow Diagram
Caption: General workflow for the synthesis of pyridine boronic acids.
Purification and Quality Control Considerations
The crude product is often obtained as a solid and can be purified by recrystallization or silica gel chromatography. Purity should be assessed by ¹H NMR spectroscopy and LC-MS to ensure the absence of starting materials and by-products before use in subsequent reactions.
Part 4: Reactivity Profile and Key Applications
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forges a C(sp²)-C(sp²) bond between the boronic acid's pyridine ring and an aryl or heteroaryl halide (or triflate), providing efficient access to complex biaryl structures.[11][12] The reaction is prized for its high yields and tolerance of a wide array of functional groups.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Model Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling the title boronic acid with a generic aryl bromide.[11][12]
Materials:
-
This compound (1.5 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv)
-
Base (e.g., Na₃PO₄ or K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Dioxane, optionally with water)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene for NMR yield)
Procedure:
-
Vial Preparation: In a reaction vial, combine the aryl bromide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the solvent (e.g., dioxane). If using aqueous conditions, add water (e.g., 10-20% by volume).
-
Inert Atmosphere: Seal the vial and purge with an inert gas like argon or nitrogen.
-
Heating: Place the vial in a preheated oil bath or heating block (typically 80-100 °C).
-
Reaction: Stir the reaction mixture for the designated time (e.g., 2-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the layers, extract the aqueous layer, and combine the organic fractions.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to isolate the desired biaryl product.
Role in Drug Discovery: Building Blocks for Bioactive Molecules
The structural motifs accessible through this compound are highly relevant in pharmaceutical research. Boron-containing compounds have emerged as effective drugs, such as the proteasome inhibitor Velcade® (bortezomib).[3][13] More commonly, this boronic acid serves as an intermediate.[3] The resulting fluoro-isopropoxy-substituted aryl-pyridines are scaffolds used to develop inhibitors for various enzymes and receptors, leveraging the unique electronic and steric properties of the substituents to achieve high potency and selectivity.[14]
Part 5: Safety and Hazard Management
Hazard Identification and Classification
While a specific safety data sheet (SDS) for the title compound is not universally available, data from closely related fluorinated pyridine boronic acids indicates the following classifications.[9][15]
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Exposure Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[16]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[16][17]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
First Aid and Emergency Procedures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[16]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[9][16]
Part 6: Conclusion and Future Outlook
This compound is a powerful and versatile chemical tool for modern synthetic and medicinal chemistry. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, provides a reliable pathway to novel and complex molecular architectures. The strategic placement of its fluoro and isopropoxy substituents makes it an attractive building block for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of reagents like this boronic acid in the discovery and development of next-generation therapeutics is set to increase.
Part 7: References
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(5-Fluoro-2-isopropoxypyridin-4-yl)boronic Acid: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes publicly available data with practical insights into procurement, quality control, and application, designed to empower researchers in drug discovery and development.
Strategic Importance and Physicochemical Profile
This compound (CAS No. 1264127-92-5) has emerged as a valuable reagent, particularly for introducing a substituted fluoropyridine moiety into complex molecules.[1] The unique combination of a fluorine atom, an isopropoxy group, and a boronic acid on a pyridine scaffold offers medicinal chemists a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and target engagement.[2][3]
Boronic acids are renowned for their versatility, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds—a cornerstone of modern drug synthesis.[2] The stability and generally low toxicity of boronic acids make them suitable for use in various stages of organic synthesis.[2]
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1264127-92-5 | [1][4] |
| Molecular Formula | C₈H₁₁BFNO₃ | [1] |
| Molecular Weight | 198.99 g/mol | [4] |
| Typical Purity | ≥97% | [4] |
| Appearance | Typically a solid | Inferred from related compounds |
| Storage Conditions | -20°C, sealed and dry | [Inferred] |
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of specialized chemical suppliers catering to the research and development sector. Procurement in quantities from milligrams to several grams is readily achievable.
Table 2: Representative Commercial Suppliers
| Supplier | Purity | Available Quantities |
| Taifan Technology | 97% | 100mg, 250mg, 1g, 5g |
| BLDpharm | N/A | Inquire for details |
| Sinfoo Biotech | N/A | Inquire for details |
Note: This table is not exhaustive and is intended to provide a snapshot of the market. Availability and specifications should always be confirmed directly with the supplier.
When selecting a supplier, it is crucial to consider not just the cost, but also the availability of comprehensive analytical data (e.g., Certificate of Analysis), batch-to-batch consistency, and the supplier's quality management systems.
Synthesis and Quality Control: A Self-Validating System
Understanding the synthetic origin of a building block is paramount for anticipating potential impurities and designing robust reaction and purification protocols. While many suppliers' specific processes are proprietary, the synthesis of this compound has been described in the patent literature. A representative method involves a multi-step sequence starting from a substituted pyridine.
Representative Synthetic Protocol
The following protocol is adapted from methodologies described for the synthesis of similar pyridine boronic acids, providing a plausible and instructive route. This procedure highlights the critical steps of halogen-metal exchange and subsequent borylation.
Experimental Protocol: Synthesis of this compound
-
Starting Material Preparation: Begin with a suitable precursor, such as 4-bromo-5-fluoro-2-isopropoxypyridine.
-
Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen or argon.
-
Dissolution: Dissolve the 4-bromo-5-fluoro-2-isopropoxypyridine in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Halogen-Metal Exchange: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. The causality here is critical: the low temperature prevents side reactions and decomposition of the highly reactive organolithium intermediate.
-
Borylation: After stirring for a short period (e.g., 30 minutes) to ensure complete formation of the lithiated species, slowly add a borate ester, such as triisopropyl borate, to the reaction mixture, again maintaining a low temperature. The electrophilic boron atom is attacked by the nucleophilic pyridyl anion.
-
Quenching and Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature. The reaction is then quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). This hydrolyzes the boronate ester to the desired boronic acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by column chromatography or recrystallization to yield the final this compound.
Quality Control Workflow
A trustworthy batch of any reagent is self-validating through rigorous quality control. Upon receipt from a commercial supplier or after in-house synthesis, a comprehensive analytical workflow should be employed to confirm identity and purity.
Caption: A typical quality control workflow for a critical building block.
-
¹H and ¹⁹F NMR Spectroscopy: Provides unambiguous confirmation of the chemical structure. The proton NMR will show characteristic signals for the isopropoxy group and the pyridine ring protons, while the fluorine NMR will confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (LC-MS): Confirms the molecular weight of the compound.[5]
-
HPLC/UPLC: The primary method for quantifying purity, typically reported as a percentage based on the area of the main peak.
Application in Synthesis: The Suzuki-Miyaura Coupling
The primary application for this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction is a robust and widely used method for forming C-C bonds between sp²-hybridized carbon atoms.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In a typical procedure, the boronic acid, an aryl or heteroaryl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) are heated in a suitable solvent mixture (e.g., dioxane/water or toluene/ethanol/water). The choice of catalyst, ligand, base, and solvent is critical and depends on the specific substrates being coupled.
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, often at refrigerated or freezer temperatures (-20°C is common) to minimize degradation. Boronic acids can be susceptible to dehydration, which can lead to the formation of boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, it can affect the stoichiometry if not accounted for.
-
Handling: Handle the compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
References
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- Google Patents. Formulation of boronic acid compounds.
- PubMed. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
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A Researcher's Guide to the Safe Handling of Fluorinated Boronic Acids
Abstract
Fluorinated boronic acids and their derivatives are indispensable reagents in modern synthetic and medicinal chemistry, pivotal for the construction of complex molecules, including a growing number of pharmaceuticals.[1][2][3] The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, acidity, and binding affinity, making these compounds highly sought after in drug development.[3][4] However, their unique chemical properties also necessitate a nuanced understanding of their handling and safety considerations. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe and effective use of fluorinated boronic acids, moving beyond mere procedural steps to explain the underlying chemical principles that govern their stability and reactivity.
The Chemical Nature of Fluorinated Boronic Acids: A Double-Edged Sword
The utility of fluorinated boronic acids stems from the powerful electron-withdrawing nature of fluorine. This property, however, also introduces specific stability challenges that must be managed.
Increased Lewis Acidity and its Implications
The presence of fluorine substituents significantly increases the Lewis acidity of the boron center.[4][5] This heightened acidity is a key factor in their reactivity in crucial transformations like the Suzuki-Miyaura cross-coupling reaction.[5][6] However, this same property makes them more susceptible to certain decomposition pathways. The position of the fluorine atom plays a critical role; for instance, an ortho-fluorine substituent can lead to a more pronounced increase in acidity.[4][5]
Susceptibility to Protodeboronation
A primary concern when handling fluorinated boronic acids is their propensity for protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source, such as water, to be replaced by a carbon-hydrogen bond.[4][5] This undesired side reaction is particularly prevalent in highly electron-deficient boronic acids and can be catalyzed by the presence of a base.[4][5] The anhydrous conditions often employed in reactions like the Suzuki-Miyaura coupling help to mitigate this issue.[7]
Oxidative Instability
Boronic acids, in general, can be susceptible to oxidation, and this can be a limiting factor for their use in biological systems.[5][8] The boron-carbon bond can be cleaved by reactive oxygen species.[2][9] Interestingly, converting boronic acids to their corresponding trifluoroborate salts can enhance their stability towards oxidation due to the electron donation from the fluorine atoms to the boron's empty orbital.[10]
Formation of Boroxines
Like other boronic acids, fluorinated variants can exist in equilibrium with their cyclic trimer anhydrides, known as boroxines.[4] The formation of these waxy, often difficult-to-purify solids can complicate stoichiometry and handling in the laboratory.[5]
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. For fluorinated boronic acids, the primary hazards include:
-
Skin and Eye Irritation: Many fluorinated boronic acids are classified as skin and eye irritants.[11][12][13][14] Direct contact can cause irritation or, in some cases, severe burns.[15][16][17]
-
Respiratory Tract Irritation: Inhalation of dust particles can lead to respiratory irritation.[11][12][13][14][18]
-
Potential for Mutagenicity: Some studies have suggested that certain boronic acids may be mutagenic, highlighting the need for careful handling to minimize exposure.[19][20]
-
Exothermic Reactions: The Suzuki-Miyaura cross-coupling reaction, a common application for these compounds, can be significantly exothermic.[7][21][22] Without proper thermal management, this can pose a risk of a runaway reaction, especially on a larger scale.[21][22]
Core Directive: Safe Handling and Storage Protocols
Adherence to stringent handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid fluorinated boronic acids and their solutions should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of dust and vapors.[18][23][24]
-
Accessibility to Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[17][18]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The following table summarizes the essential PPE for handling fluorinated boronic acids. It is crucial to use PPE that meets established safety standards.[23]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields.[18][23] A face shield may be necessary for larger scale operations.[18][24] | Protects against splashes and airborne particles.[18][23] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[18] Double gloving is often recommended.[24] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[18] |
| Body Protection | A flame-resistant lab coat, fully fastened, with long sleeves.[18][25] | Protects skin and personal clothing from accidental spills.[18] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used when handling the solid compound, especially if there is a risk of generating dust.[18] | Minimizes the risk of inhaling irritant dust particles.[18] |
Step-by-Step Handling Procedure
The following workflow illustrates the critical steps for the safe handling of fluorinated boronic acids.
Caption: A logical workflow for the safe handling of fluorinated boronic acids.
Storage Requirements
Proper storage is crucial to maintain the stability and integrity of fluorinated boronic acids.
-
Containers: Store in tightly sealed containers to prevent exposure to moisture and air.[13][14][16][18][26][27]
-
Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][13][16] Refrigeration is often recommended.[14][24]
-
Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Advanced Topics: Stability Enhancement and Purification
For challenging applications, several strategies can be employed to enhance the stability of fluorinated boronic acids.
Protecting Groups
The use of protecting groups can circumvent many of the stability issues associated with boronic acids.[10] Some common protecting groups include:
-
Pinacol Esters: These are generally stable enough for column purification but can be used directly in Suzuki couplings.[10]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates offer exceptional stability, allowing them to be used in multi-step syntheses where the boronic acid functionality needs to be protected.[5]
-
Trifluoroborate Salts: As mentioned, these salts exhibit enhanced stability towards oxidation.[10] They are typically crystalline solids with low solubility in organic solvents.[10]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air and water-stable crystalline solids that can be used directly in Suzuki coupling reactions.[28]
The following diagram illustrates the concept of protecting groups for boronic acids.
Caption: The use of protecting groups to enhance the stability of boronic acids.
Purification Techniques
Purification of fluorinated boronic acids can be challenging due to their physical properties. A useful technique involves the formation of a diethanolamine adduct. This protocol is adapted from literature procedures for purifying boronic acids that are difficult to separate from neutral impurities.[5]
Protocol: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude, impure fluorinated boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether). Add diethanolamine (1.0-1.1 equivalents) dropwise while stirring.
-
Isolation: The diethanolamine adduct will often precipitate from the solution as a crystalline solid. This solid can then be isolated by filtration.
-
Liberation of the Boronic Acid: The purified adduct can be treated with an acid to regenerate the free boronic acid, which can then be extracted into an organic solvent.
Spill Management and Waste Disposal
Spill Procedures
-
Small Spills (within a fume hood): Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[24] Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[24]
-
Large Spills: Evacuate the area immediately and follow your institution's emergency procedures for chemical spills.[24]
Waste Disposal
All waste containing fluorinated boronic acids, including contaminated solids (gloves, paper towels) and solutions, must be disposed of as hazardous waste according to local and institutional regulations.[12][24] Containers should be clearly labeled.[24]
Conclusion
Fluorinated boronic acids are powerful tools in the arsenal of the modern chemist. A comprehensive understanding of their chemical properties, inherent hazards, and the rationale behind safe handling protocols is essential for their effective and safe utilization. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established procedures for handling, storage, and disposal, researchers can mitigate the risks associated with these valuable compounds and continue to drive innovation in drug discovery and development.
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An In-depth Technical Guide to Fluorinated Pyridines in Medicinal Chemistry
Introduction: The Strategic Imperative of Fluorine in Pyridine Scaffolds
In the landscape of modern drug discovery, few structural motifs are as ubiquitous or as impactful as the pyridine ring and the fluorine atom. Approximately 20% of all commercial drugs contain fluorine, a testament to its profound ability to modulate molecular properties.[1] Similarly, nitrogen-containing heterocycles, with pyridine at the forefront, are present in the vast majority of bioactive compounds.[2] The deliberate fusion of these two entities—the strategic incorporation of fluorine into the pyridine scaffold—is not a mere synthetic curiosity; it is a cornerstone of rational drug design. This guide provides an in-depth exploration of fluorinated pyridines, moving beyond a simple catalog of compounds to elucidate the fundamental physicochemical principles, strategic synthetic applications, and compelling case studies that empower researchers in the development of next-generation therapeutics. We will dissect the causal relationships behind experimental choices, offering field-proven insights for scientists and drug development professionals aiming to harness the full potential of this privileged structural class.
Part 1: The Physicochemical Transformation: How Fluorine Sculpts the Properties of the Pyridine Ring
The introduction of fluorine onto a pyridine ring initiates a cascade of subtle yet powerful electronic and physical changes. Understanding these effects is critical to predicting and optimizing a drug candidate's behavior.
Electronic Modulation: The Inductive Effect and pKa Depression
The defining characteristic of fluorine is its position as the most electronegative element.[3] When substituted onto a pyridine ring, its powerful electron-withdrawing nature dominates, primarily through an inductive (σ-withdrawal) effect. This effect polarizes the carbon-fluorine (C-F) bond and pulls electron density away from the aromatic system.
The most immediate and crucial consequence for a medicinal chemist is the impact on the basicity of the pyridine nitrogen. The pKa of pyridine is approximately 5.2. By withdrawing electron density from the ring, fluorine reduces the availability of the nitrogen's lone pair for protonation, thereby lowering the pKa and making the compound less basic. This modulation is highly position-dependent, with fluorine at the ortho (C2/C6) positions having the most pronounced effect.
This ability to finely tune pKa is a powerful tool. In drug design, maintaining a specific ionization state is often critical for solubility, cell permeability, and target engagement. For instance, reducing the basicity of a molecule can prevent unwanted off-target interactions at physiological pH or mitigate liabilities associated with the hERG ion channel.[4]
Caption: Fig. 1: Inductive effect of fluorine on pyridine pKa.
Lipophilicity: A Context-Dependent Duality
The effect of fluorine on lipophilicity (measured as LogP or LogD) is one of the most misunderstood aspects of its application. It does not universally increase lipophilicity. Instead, fluorine exhibits a dual nature: it can increase the hydrophobicity of a molecule's surface area while simultaneously increasing the polarity of the molecule.[1]
-
Increased Hydrophobic Surface: Replacing C-H bonds with C-F bonds on an aromatic ring can create a more hydrophobic patch, shielding it from aqueous environments.
-
Increased Polarity: The highly polarized C-F bond introduces a significant dipole moment. The overall impact on lipophilicity depends on the fluorination pattern and the molecular context.
For example, studies on 2-thiofluoroalkyl pyridines have shown that the degree and position of fluorination can lead to counterintuitive LogD values.[1] Fluorination adjacent to a polarizable atom like sulfur can increase the overall molecular polarity, reducing lipophilicity, while fluorination further away may enhance it.[1] This nuanced behavior allows for a gradient-like tuning of lipophilicity, which is essential for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]
Table 1: Effect of Monofluorination on Pyridine Physicochemical Properties
| Compound | pKa | LogP |
| Pyridine | 5.25 | 0.65 |
| 2-Fluoropyridine | -0.44 | 0.93 |
| 3-Fluoropyridine | 2.97 | 0.90 |
| 4-Fluoropyridine | 1.89 | 0.70 |
| Data compiled from various chemical databases for illustrative purposes. |
Metabolic Stability: Blocking the "Soft Spots"
One of the most celebrated roles of fluorine in medicinal chemistry is its ability to enhance metabolic stability.[3][6] The C-F bond, with a bond dissociation energy of ~110 kcal/mol, is significantly stronger than a typical C-H bond (~100 kcal/mol). This strength makes it resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) family.[2]
Drug candidates often fail due to rapid metabolism at "soft spots"—positions on the molecule that are susceptible to enzymatic oxidation, typically hydroxylation. By strategically replacing a hydrogen atom at such a site with fluorine, chemists can effectively block this metabolic pathway, thereby increasing the drug's half-life, improving its oral bioavailability, and ensuring sustained therapeutic exposure.[6][7] This strategy has been crucial for achieving desirable pharmacokinetic profiles in numerous approved drugs.[8][9]
Caption: Fig. 2: Fluorine as a metabolic shield.
Target Engagement: Conformational Control and Unique Interactions
Beyond its impact on ADME properties, fluorine directly influences how a drug binds to its biological target.
-
Bioisosterism: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This makes it an excellent bioisostere for hydrogen, meaning it can replace a hydrogen atom without causing significant steric clashes in a protein's binding pocket.[10][11]
-
Enhanced Binding: The polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with electron-poor regions of a receptor.[12][13] It can also act as a weak hydrogen bond acceptor. These subtle but significant interactions can substantially increase a drug's binding affinity and potency.[14]
-
Conformational Preference: The presence of fluorine can alter the conformational preferences of a molecule.[6] For example, due to gauche effects, fluorine can stabilize a specific molecular shape that is optimal for binding to the active site of an enzyme or receptor.[7]
Part 2: A Scientist's Guide to Synthesizing Fluorinated Pyridines
Accessing these valuable scaffolds requires a robust synthetic toolkit. While classical methods exist, modern chemistry has ushered in powerful new techniques for the precise and efficient fluorination of pyridines.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a workhorse for synthesizing fluorinated pyridines. The mechanism relies on the pyridine ring being sufficiently electron-deficient to be attacked by a nucleophile.
-
Fluoride as the Nucleophile: In this approach, a nucleophilic fluoride source (e.g., anhydrous potassium fluoride or cesium fluoride) displaces a good leaving group, such as a nitro (-NO2) or chloro (-Cl) group, from an activated pyridine ring.[15][16] The reaction is often accelerated by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate.[17]
-
Fluoride as the Leaving Group: Conversely, a fluorine atom, particularly at the C2 or C4 position, is an excellent leaving group in SNAr reactions.[17] This allows for the synthesis of a 2- or 4-fluoropyridine intermediate, which can then be further functionalized by reacting it with a wide range of nucleophiles (e.g., amines, thiols, alcohols).[18]
Exemplary Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via SNAr
This protocol is adapted from literature procedures and serves as an illustrative example.[15][19] All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Objective: To replace the nitro group of methyl 3-nitropyridine-4-carboxylate with fluoride using cesium fluoride.
Materials:
-
Methyl 3-nitropyridine-4-carboxylate (1.0 eq)
-
Cesium Fluoride (CsF), anhydrous (3.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 eq) and anhydrous DMSO.
-
Addition of Fluoride Source: Add anhydrous cesium fluoride (3.0 eq) to the solution. Causality Note: CsF is used as it is more soluble and reactive in aprotic polar solvents like DMSO compared to KF. Anhydrous conditions are critical as water can hydrate the fluoride ion, drastically reducing its nucleophilicity.[15]
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1.5-3 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-fluoropyridine-4-carboxylate.
Direct C-H Fluorination
The ability to directly convert a C-H bond to a C-F bond, known as late-stage fluorination, is a transformative advance in medicinal chemistry.[6] It allows for the rapid generation of fluorinated analogues from advanced intermediates or even final drug compounds, accelerating structure-activity relationship (SAR) studies.
-
Ortho-Selective Fluorination: A landmark method developed by Hartwig and colleagues uses silver(II) fluoride (AgF2) to achieve highly selective fluorination at the C-H bond adjacent to the pyridine nitrogen (the C2 position).[20][21] The reaction is remarkably mild, proceeding at room temperature, and is inspired by the classic Chichibabin amination reaction.[20][21]
-
Meta-Selective Fluorination: The meta (C3/C5) position is the most challenging to functionalize directly. Recent breakthroughs have employed strategies involving temporary dearomatization of the pyridine ring to achieve exclusive C3-fluorination using electrophilic fluorine sources like Selectfluor.[22]
Exemplary Protocol: Ortho-C-H Fluorination of Pyridine using AgF2
This protocol is based on the method reported by Fier & Hartwig and is for illustrative purposes.[21] AgF2 is a powerful oxidant and should be handled with care.
Objective: To selectively fluorinate a substituted pyridine at the C2 position.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Silver(II) Fluoride (AgF2) (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Glovebox or inert atmosphere setup
-
Schlenk flask, magnetic stirrer
-
Celatom or silica gel for filtration
Procedure:
-
Reaction Setup (Inert Atmosphere): Causality Note: AgF2 is sensitive to moisture. Weighing the reagents and setting up the reaction under an inert atmosphere (e.g., in a glovebox) is crucial for optimal results and reproducibility.[18] Add the substituted pyridine (1.0 eq) and anhydrous acetonitrile to a Schlenk flask.
-
Reagent Addition: In the glovebox, weigh AgF2 (1.5 eq) and add it to the reaction flask.
-
Reaction: Seal the flask, remove it from the glovebox, and stir the mixture vigorously at room temperature. The reaction is typically rapid, often completing within 1-2 hours. Monitor by 19F NMR or GC-MS.
-
Quenching and Filtration: Upon completion, quench the reaction by passing the mixture through a short plug of Celatom or silica gel, eluting with ethyl acetate or dichloromethane to remove silver salts.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.
Caption: Fig. 3: Major synthetic routes to fluorinated pyridines.
Part 3: Fluorinated Pyridines in Action: Clinical Success Stories
The true measure of a chemical strategy's value is its successful application in approved medicines. Fluorinated pyridines are integral components of numerous drugs across diverse therapeutic areas.
Table 2: Representative FDA-Approved Drugs Featuring a Fluorinated Pyridine Moiety
| Drug Name (Brand) | Therapeutic Area | Target / Mechanism | Role of the Fluorinated Pyridine |
| Vericiguat (Verquvo) | Cardiology | Soluble guanylate cyclase (sGC) stimulator | The 5-fluoro-pyrazolo[3,4-b]pyridine core is key. The fluorine atom enhances metabolic stability and reduces clearance, contributing to a favorable pharmacokinetic profile for treating heart failure.[8] |
| Alpelisib (Piqray) | Oncology | PI3Kα inhibitor | A trifluoromethyl group on the pyridine ring improves metabolic stability and oral bioavailability. It also forms a crucial hydrogen bond in the PI3K binding site, enhancing affinity.[8] |
| Lemborexant (Dayvigo) | Neurology | Dual orexin receptor antagonist | A fluorine at the 5-position of the pyridine ring was found to be critical during lead optimization for achieving high binding affinity and an overall good pharmacological profile for treating insomnia.[8] |
| Sotorasib (Lumakras) | Oncology | Covalent inhibitor of KRAS G12C | Incorporates a fluorinated pyridine. The strategic placement of fluorine is integral to the molecule's potency and pharmacokinetic properties, enabling effective targeting of a previously "undruggable" cancer driver.[23] |
These examples definitively show that the inclusion of a fluorinated pyridine is not an incidental structural feature but a deliberate, rational design choice that directly confers properties essential for clinical success.[8][23]
Conclusion and Future Outlook
Fluorinated pyridines represent a powerful and versatile class of scaffolds in medicinal chemistry. The strategic introduction of fluorine allows for the precise tuning of fundamental properties, including basicity, lipophilicity, metabolic stability, and target binding affinity.[6][24] As we have seen, this control is not theoretical; it is a validated strategy that has yielded multiple life-changing medicines.
The future of this field is bright, driven by continuous innovation in synthetic chemistry. The development of new, more selective, and milder methods for late-stage C-H fluorination will continue to expand the chemical space available to drug designers.[6] Furthermore, the exploration of novel fluorine-containing motifs beyond simple monofluorination (e.g., -CF3, -OCF3, -SCF3, -CF2H) will provide an even richer palette for molecular optimization.[14] Finally, the use of fluorine-18 labeled pyridines as PET imaging agents is bridging the gap between drug discovery and clinical diagnostics, allowing for non-invasive studies of drug distribution and target engagement in living systems.[8] For the modern medicinal chemist, a deep understanding of the principles and applications outlined in this guide is not just advantageous—it is essential for navigating the complex challenges of drug discovery and development.
References
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- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amin
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An In-Depth Technical Guide to the Core Principles of Cross-Coupling Reactions with Boronic Acids: The Suzuki-Miyaura Reaction
Introduction: The Dawn of a New Era in Bond Formation
The advent of transition metal-catalyzed cross-coupling reactions has fundamentally transformed the landscape of organic synthesis.[1][2][3] Among these powerful transformations, the Suzuki-Miyaura reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, stands as a pillar of modern synthetic chemistry.[4][5][6] This palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate in the presence of a base.[1][2][4][7][8]
The reaction's widespread adoption in both academic and industrial settings, particularly in pharmaceutical and materials science, is a testament to its remarkable versatility and functional group tolerance.[2][7][9] Key advantages include the use of mild reaction conditions, the commercial availability and stability of organoboron reagents, which are often less toxic and more environmentally benign than other organometallic counterparts, and its compatibility with aqueous conditions.[1][7][8][10] For these contributions, Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.[4]
This guide will dissect the fundamental principles of the Suzuki-Miyaura reaction, providing a detailed examination of its core components, the intricacies of the catalytic cycle, and a practical framework for experimental design and execution.
The Core Components: A Symphony of Reagents
The success of a Suzuki-Miyaura coupling hinges on the judicious selection and interplay of several key components. Each plays a distinct and critical role in the catalytic cycle.[11]
The Nucleophilic Partner: Organoboron Reagents
The organoboron species, most commonly a boronic acid (RB(OH)₂) or a boronic ester (RB(OR)₂), serves as the nucleophilic partner in the reaction.[2][11]
-
Boronic Acids: These are often the default choice due to their ease of preparation and commercial availability.[11] However, they can be susceptible to protodeborylation, a side reaction where the C-B bond is cleaved by a proton source, especially under aqueous conditions.[11]
-
Boronic Esters: Pinacol esters are the most popular type of boronic ester, often prepared via the Miyaura borylation reaction.[11] They exhibit greater stability compared to boronic acids and are particularly useful for sequential coupling reactions when one boronate center is protected.[11] Other esters, like MIDA (N-methyliminodiacetic acid) boronates, offer enhanced stability and allow for controlled, sequential cross-couplings.[11]
The Electrophilic Partner: Organic Halides and Triflates
The electrophilic partner is typically an aryl, vinyl, or alkyl halide or triflate (R¹-X).[4][11] The reactivity of the leaving group (X) is a critical factor, with the general trend being:
While aryl iodides and bromides are highly reactive, the economic and environmental advantages of using more abundant aryl chlorides have driven the development of highly active catalyst systems capable of activating the stronger C-Cl bond.[13][14]
The Heart of the Reaction: The Palladium Catalyst
The catalyst is the linchpin of the Suzuki-Miyaura reaction. While other metals like nickel have been employed, palladium remains the most widely used.[4][8][15] The catalytic cycle involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[3][11]
-
Palladium(0) Sources: The active catalyst is a Pd(0) species.[11] While Pd(PPh₃)₄ is a common Pd(0) precatalyst, it can be sensitive to air and moisture.[1]
-
Palladium(II) Precatalysts: More stable and commonly used are Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf), which are reduced in situ to the active Pd(0) species.[1][11][16]
The Supporting Actor: Ligands
Ligands are organic molecules that coordinate to the palladium center, and their importance cannot be overstated. They stabilize the palladium complex, influence its reactivity, and are crucial for achieving high yields and turnover numbers.[4] The choice of ligand is dictated by the specific substrates being coupled.[17]
Generally, bulky, electron-rich phosphine ligands are preferred as they:
-
Facilitate Oxidative Addition: The electron-rich nature of the ligand increases the electron density on the palladium center, promoting its insertion into the carbon-halogen bond.[4][17]
-
Promote Reductive Elimination: The steric bulk of the ligand facilitates the final step of the catalytic cycle, where the new C-C bond is formed and the product is released.[4][17]
| Ligand Class | Specific Ligand Examples | Key Characteristics & Applications | References |
| Triarylphosphines | Triphenylphosphine (PPh₃) | The original ligand used; suitable for simple couplings but can be limited with challenging substrates. | [12] |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective, versatile, and widely used for a broad range of substrates, including sterically hindered and unactivated aryl chlorides. | [17][18] |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Robust and effective for a variety of couplings, including those with heteroaryl boronic acids. | [16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | More electron-rich and often more stable than phosphine ligands; effective for challenging couplings. | [4][10] |
The Activator: The Base
The base plays a multifaceted and essential role in the catalytic cycle, and its selection can dramatically impact the reaction outcome.[19] The primary functions of the base are:
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is the active species in the transmetalation step.[10][19][20][21]
-
Facilitating Ligand Exchange: The base can also react with the palladium(II) halide intermediate to form a palladium(II) hydroxide or alkoxide complex, which is more susceptible to transmetalation.[4][20]
The choice of base is often empirical and depends on the substrates and solvent.[19]
| Base Type | Specific Examples | Strength | Common Applications & Remarks | References |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Moderate to Strong | Widely used, often in aqueous/organic solvent mixtures. Cs₂CO₃ is stronger and can be effective for difficult couplings. | [19] |
| Phosphates | K₃PO₄ | Strong | A strong, non-nucleophilic base, often used in anhydrous conditions with sterically hindered substrates. | [19] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong | Effective but can promote side reactions with base-sensitive functional groups. | [19] |
| Fluorides | KF, CsF | Weak | Used when base-labile functional groups are present. The fluoride ion is thought to activate the boronic acid. | [10] |
| Organic Bases | Triethylamine (Et₃N), DIPEA | Weak | Generally less effective than inorganic bases for activating boronic acids. | [19] |
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][12][22]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step 1: Oxidative Addition
The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to the active Pd(0) catalyst.[6][12] This is often the rate-determining step of the entire cycle.[6][12] In this process, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming two new bonds: one to the carbon (R¹) and one to the halogen (X).[4][6] This results in the oxidation of palladium from Pd(0) to Pd(II).[6] The oxidative addition initially forms a cis-palladium complex, which typically isomerizes rapidly to the more stable trans-complex.[4][5]
Step 2: Transmetalation
Transmetalation is the key bond-forming step where the organic group (R²) is transferred from the boron atom to the palladium(II) center, displacing the halide.[4][6] This step is perhaps the least understood aspect of the cycle, but it is widely accepted that the organoboron compound must be activated by a base to proceed.[4][10][15] The base converts the neutral boronic acid into a more nucleophilic boronate anion, which then readily transfers its organic substituent to the electrophilic Pd(II) center.[19][20] The result is a diorganopalladium(II) complex.[4]
Step 3: Reductive Elimination
The final step of the cycle is reductive elimination.[6][12] In this step, the two organic groups (R¹ and R²) on the palladium(II) complex couple to form the desired product (R¹-R²), and a new carbon-carbon bond is forged.[11][12] This process is concerted and requires the two organic groups to be in a cis orientation on the palladium center.[12] As the new C-C bond forms, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[4]
Experimental Protocol: A Self-Validating Workflow
The following protocol provides a robust and general starting point for performing a Suzuki-Miyaura coupling reaction. Optimization will likely be necessary for specific substrate combinations.
Workflow Diagram
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Methodology
This protocol is for a representative coupling of an aryl bromide with an arylboronic acid on a 1.0 mmol scale.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[9]
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition: Add the degassed toluene (5 mL) and water (0.5 mL) via syringe. The mixture should be stirred to ensure homogeneity.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-24 hours).[17]
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]
-
Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2][9]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[9][17]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the arsenal of the modern synthetic chemist. Its reliability, mild conditions, and broad substrate scope have cemented its role in the synthesis of complex molecules, from life-saving pharmaceuticals to cutting-edge organic materials. A thorough understanding of the interplay between the catalyst, ligand, base, and substrates, as detailed in this guide, is paramount to harnessing the full potential of this powerful reaction. By moving from a checklist mentality to a deep, mechanistic understanding, researchers can troubleshoot challenges, optimize conditions, and innovate new applications for this Nobel Prize-winning transformation.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Almeida, A. F., et al. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. PubMed Central. [Link]
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Chemistry LibreTexts. (2020, July 1). 17.
- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
- Braga, A. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
- NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)
- Scherf, U., & Gutmann, J. S. (2003). Preferential Oxidative Addition in Suzuki Cross-Coupling Reactions Across One Fluorene Unit. Organic Letters. [Link]
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubMed Central. [Link]
- Carrow, B. P., & Hartwig, J. F. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail.
- Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
- Roy, A., et al. (2009). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
- Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]
- Poater, A., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
- Olatunji, S. O., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. PubMed. [Link]
- Singh, A., & Kaur, A. (2012). Suzuki Cross Coupling Reaction-A Review.
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Methodological & Application
Application Notes & Protocols for Suzuki-Miyaura Coupling with (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Incorporation of Fluoro-alkoxypyridines in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the efficient construction of complex molecular scaffolds is paramount to the discovery and development of new therapeutic agents.[3] This guide focuses on a highly valuable building block, (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid (CAS No. 1264127-92-5) , and its application in Suzuki-Miyaura coupling.
The 5-fluoro-2-isopropoxypyridine motif is of significant interest to medicinal chemists. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the isopropoxy group can increase lipophilicity and improve cell permeability. Boronic acids and their derivatives are foundational to this work due to their general stability, low toxicity, and versatile reactivity.[4][5][6]
However, the use of heteroaromatic boronic acids, particularly those derived from pyridine, is not without its challenges. Issues such as catalyst inhibition by the basic nitrogen atom, competitive protodeboronation, and poor reactivity have been well-documented, especially for 2-pyridyl systems.[7][8][9] While this protocol addresses a 4-pyridyl boronic acid, understanding these potential pitfalls is crucial for developing a successful and reproducible coupling strategy. This document provides a detailed protocol, mechanistic insights, and optimization strategies to empower researchers to effectively utilize this valuable reagent.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[10][11] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[12]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The reaction requires activation by a base, which converts the neutral boronic acid (Ar²-B(OH)₂) into a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻).[1][13] This "ate" complex then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
Detailed Experimental Protocol
This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Equipment:
-
Reactants: this compound, Aryl/Heteroaryl Halide (e.g., bromide or iodide).
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand.
-
Ligand (if using Pd(OAc)₂): XPhos, SPhos, or other bulky biaryl phosphine ligands.
-
Base: Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Water.
-
Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stirrer and stir bar, heating block or oil bath, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification, silica gel for column chromatography.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential homocoupling or protodeboronation. The base is critical for activating the boronic acid for transmetalation.[13]
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.[14]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Rationale: A solvent mixture of dioxane and water is effective for many Suzuki couplings, as it helps to dissolve both the organic reactants and the inorganic base. Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath or heating block set to 90-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours.
-
Rationale: Heating is typically required to drive the reaction, especially the oxidative addition and reductive elimination steps. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.
-
Rationale: Monitoring consumption of the limiting reagent (typically the aryl halide) prevents unnecessary heating that could lead to product degradation or side reactions.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Rationale: This standard aqueous workup removes the inorganic base and salts, preparing the crude product for purification.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Rationale: Chromatography is typically necessary to remove residual catalyst, ligands, and any side products to obtain the pure coupled product.
-
Reaction Parameter Optimization
The success of the Suzuki-Miyaura coupling, especially with challenging substrates, often hinges on the careful selection of the catalyst, ligand, base, and solvent. The following table provides a summary of common variables for consideration during optimization.
| Parameter | Options | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ | Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) precursors, respectively, that require an external phosphine ligand to form the active catalyst in situ.[10] |
| Ligand | PPh₃, Buchwald-type biaryl phosphines (XPhos, SPhos), dppf | For challenging couplings involving heteroaryl substrates, bulky and electron-rich monophosphine ligands like XPhos often outperform PPh₃ by promoting faster reductive elimination and stabilizing the catalytic species.[15] Using ligands other than triphenylphosphine can also prevent the formation of phenylated impurities.[16][17] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective but can promote protodeboronation of electron-deficient boronic acids. A milder base like K₂CO₃ is a good starting point.[13][18] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The solvent must solubilize the reactants. Aprotic polar solvents are common. The addition of water is often necessary to dissolve the base and facilitate the formation of the boronate "ate" complex.[11] |
| Temperature | 80 - 110 °C | The required temperature depends on the reactivity of the aryl halide (I > Br > OTf >> Cl).[2] Higher temperatures can accelerate the reaction but may also increase the rate of side reactions. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently strong base. 3. Low reaction temperature. 4. Protodeboronation of the boronic acid. | 1. Ensure a rigorously inert atmosphere and use properly degassed solvents. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). 3. Increase the reaction temperature in 10 °C increments. 4. Use a milder base or anhydrous conditions with a base like KF. |
| Significant Side Products | 1. Homocoupling of the boronic acid. 2. Protodeboronation (boronic acid is replaced by -H). 3. Ligand-derived impurities (e.g., Phenylation from PPh₃). | 1. This can be caused by oxygen. Improve inert atmosphere techniques. 2. Avoid overly harsh bases or prolonged reaction times at high temperatures. 3. Switch to a ligand that does not contain aryl groups that can be transferred, such as an alkylphosphine or a different biarylphosphine ligand.[17][19] |
| Difficult Purification | The basic nitrogen of the pyridine product can cause streaking on silica gel. | Add a small amount of triethylamine (~1%) to the chromatography eluent to neutralize the acidic sites on the silica gel, leading to better peak shape and separation. |
Visualized Experimental Workflow
References
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Internet]. ResearchGate. [cited 2026 Jan 9].
- Lohith, M., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com [Internet]. 2021;7(9):10–7.
- Lima F, et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. 2014 May 1;2014(13):2735–41.
- Butt, J. L., et al. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- Ping, Y., et al. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. 2021 Feb 22;60(21):11604–27.
- Ping Y, et al. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition [Internet]. 2020 Nov 17;60(21):11604–27.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling [Internet]. 2016 Oct 2.
- Książek, M., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018 Sep 11;14:2372–81.
- Bellina F, et al. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry. 2007 Jan 1;72(1):257–60.
- Sapunov V, et al. Role of a base in Suzuki-Miyaura reaction. ResearchGate [Internet].
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis [Internet]. www.ispharm.com. [cited 2026 Jan 9].
- Sapunov V, Nikoshvili L, Bakhvalova E, Sulman M, Matveeva V. Role of a base in Suzuki-Miyaura reaction [Internet]. OUCI. [cited 2026 Jan 9].
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed [Internet]. 2025 Apr 1;73(4):327–35.
- Billingsley KL, Anderson KW, Buchwald SL. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Singh S, et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. 2022 Apr 19;27(9):2633.
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [Internet]. J-Stage. [cited 2026 Jan 9].
- Zhou W-B. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design [Internet]. ResearchGate. 2016.
- Singh S, Singh S, Kumar V, Sharma S, Kumar V, Rawat A. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. 2022;27(9):2633.
- Xia Y, et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. 2023;14(1):163–70.
- Farmer, J. L., et al. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. 2017;8(8):5634–9.
- Suzuki-Miyaura cross-coupling: Practical Guide [Internet]. Yoneda Labs. [cited 2026 Jan 9].
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [Internet]. ResearchGate. [cited 2026 Jan 9].
- Roughley SD, Jordan AM. The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Nutrients. 2020 Jul 31;12(8):2318.
- Hocek M. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives [Internet]. ResearchGate. 2003.
- Silva, F., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2021 Jan 26;26(3):663.
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- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing (5-Fluoro-2-isopropoxypyridin-4-yl)boronic Acid
Introduction: The Strategic Value of Fluorinated Pyridyl Biaryls
The biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] Among the myriad of methods to construct these C(sp²)-C(sp²) bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent strategy due to its remarkable functional group tolerance, mild reaction conditions, and predictable stereochemistry.[4][5][6]
This guide focuses on a particularly valuable building block: (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid . The strategic incorporation of a fluorinated, alkoxy-substituted pyridine ring into a target molecule can profoundly influence its physicochemical and pharmacological properties. The 5-fluoro substituent often enhances metabolic stability and can modulate binding affinity through favorable electronic interactions, while the 2-isopropoxy group increases lipophilicity and can sterically tune the molecule's conformation.[7][8][9] This makes the title compound an exceptionally powerful reagent for researchers in drug discovery aiming to perform rapid lead optimization and construct complex molecular architectures.
This document provides a deep dive into the mechanistic underpinnings of the Suzuki-Miyaura reaction, detailed protocols for the effective use of this compound, and expert guidance on reaction optimization and troubleshooting.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][10][11] The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic group from the boronic acid (R-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then exchanges its organic moiety for the halide on the palladium complex.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Cycle
Reagent Profile and Handling
Proper handling and storage of boronic acids are critical for reproducible results. While generally stable, they can be susceptible to decomposition pathways like protodeboronation, especially under non-optimal conditions.[12]
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1256346-01-3 |
| Molecular Formula | C₈H₁₁BFNO₃ |
| Molecular Weight | 199.00 g/mol |
| Appearance | White to off-white solid |
| Storage | Store under inert atmosphere, refrigerated (2-8°C) |
Safety Considerations:
-
Always handle boronic acids in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Some boronic acids and related reagents have been identified as potential mutagens.[13][14] While this specific reagent's profile is not extensively published, it is prudent to handle it with care to minimize exposure.
-
Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling
Protocol 1: General Procedure with a Model Aryl Bromide
This procedure details the coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (solvent)
-
Deionized Water (solvent)
-
Schlenk tube or microwave vial with a stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 0.6 mmol, 119.4 mg), 4-bromoanisole (e.g., 0.5 mmol, 93.5 mg), Pd(dppf)Cl₂ (e.g., 0.015 mmol, 12.2 mg), and Na₂CO₃ (e.g., 1.0 mmol, 106 mg).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (e.g., 4.0 mL) and deionized water (e.g., 1.0 mL) via syringe. The solvent should be degassed prior to use by sparging with argon for 15-20 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Reaction Optimization: A Guide to Maximizing Yield
Not all coupling partners are created equal. Electron-deficient or sterically hindered aryl halides may require optimization.[15] The following table outlines key parameters and their effects, providing a logical framework for improving reaction outcomes.[16][17]
| Parameter | Standard Condition | Alternatives & Rationale |
| Catalyst/Ligand | Pd(dppf)Cl₂ | Buchwald-Hartwig Precatalysts (e.g., XPhos-Pd-G3): Highly active, often effective at lower temperatures or for challenging substrates like aryl chlorides.[18] Pd(PPh₃)₄: A classic catalyst, but can be sensitive to air and less effective for heteroaromatic couplings. |
| Base | Na₂CO₃ | K₂CO₃: A common and effective alternative. K₃PO₄: A stronger base, often beneficial for electron-deficient boronic acids or less reactive aryl halides. Cs₂CO₃: Highly effective but more expensive; its solubility and the nature of the cesium cation can accelerate transmetalation. |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, 2-MeTHF/H₂O: Alternative organic solvents. The choice can affect solubility and reaction rates. Anhydrous conditions (e.g., Trimethyl borate in THF): Can be beneficial if protodeboronation is a significant side reaction.[19] |
| Temperature | 90 °C | 80-110 °C: The optimal temperature is a balance between reaction rate and the stability of the reagents and catalyst. Higher temperatures may be needed for less reactive halides but can increase decomposition.[15] |
| Boronic Acid Form | Boronic Acid | Potassium Trifluoroborate or MIDA Boronate: These derivatives exhibit enhanced stability towards protodeboronation and can be used in near-stoichiometric amounts, simplifying purification.[12][20] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed). 2. Insufficiently inert atmosphere (oxygen present). 3. Incorrect base or solvent for the substrate. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst. 2. Improve degassing technique (use freeze-pump-thaw cycles for sensitive reactions). 3. Screen alternative bases and solvents as outlined in the optimization table. |
| Protodeboronation | 1. Presence of excess water or acid impurity. 2. Reaction temperature is too high for an extended period. 3. Base is not optimal for activating the boronic acid efficiently. | 1. Use anhydrous solvents and ensure the base is dry. 2. Attempt the reaction at a lower temperature with a more active catalyst. 3. Switch to a more stable boronic acid derivative like a potassium trifluoroborate salt.[20] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Catalyst system promotes this side reaction. | 1. Ensure rigorous degassing of solvents and the reaction vessel. 2. Screen different palladium catalysts and ligands. |
| Formation of Phosphine Oxides | 1. Oxidative degradation of the phosphine ligand. | 1. This is often unavoidable but can be minimized with a robust inert atmosphere. Ensure the product can be chromatographically separated from these byproducts. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Organic Reactions. (2018). The Suzuki–Miyaura Cross-Coupling Reaction.
- David, N. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Kelly, S. et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
- Perera, D. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Wikipedia. Boronic acid.
- Knapp, D. M. et al. (2016). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Center for Biotechnology Information.
- ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- Valente, E. J. A. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH National Center for Biotechnology Information.
- ResearchGate. Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI.
- ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of....
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery.
- Silva, V. L. M. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. NIH National Center for Biotechnology Information.
- Molander, G. A. & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Center for Biotechnology Information.
- ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine.
- ResearchGate. Examples of biaryl-containing drugs and agrochemicals.
- Pharmaffiliates. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Le, T. N. et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. ACS Publications.
- Sharma, A. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. NIH National Center for Biotechnology Information.
- MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- MDPI. (2020). Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity.
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The Strategic Incorporation of Fluorinated Pyridines in Modern Drug Discovery: A Guide to Application and Synthesis
The strategic introduction of fluorine into pyridine scaffolds represents a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound alterations to a molecule's profile, enhancing metabolic stability, receptor binding affinity, and bioavailability.[2][3] This guide provides an in-depth exploration of the applications of fluorinated pyridines in drug development, complete with detailed protocols for their synthesis and analysis, designed for researchers, scientists, and drug development professionals.
The Fluorine Advantage: Modulating Key Physicochemical Properties
The incorporation of fluorine into a pyridine ring can dramatically alter its fundamental properties, a critical consideration in the rational design of therapeutics.[4] These changes are predictable and can be leveraged to overcome common challenges in drug development.
Impact on Acidity and Basicity (pKa)
Fluorine's potent electron-withdrawing inductive effect significantly influences the pKa of the pyridine nitrogen and any acidic or basic functional groups on the ring.[1][5] This modulation of pKa can have a profound impact on a drug's solubility, absorption, and interaction with its biological target.[6][7]
-
Decreased Basicity of the Pyridine Nitrogen: The electron-withdrawing nature of fluorine reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom.[1] This results in a lower pKa for the corresponding pyridinium ion. This can be advantageous in mitigating off-target effects associated with high basicity, such as hERG channel inhibition.[8]
-
Increased Acidity of Substituents: For substituents like hydroxyl groups (pyridinols), the inductive effect of fluorine enhances their acidity, leading to a lower pKa.[1]
Table 1: Comparative pKa Values of Pyridine and Fluorinated Pyridines
| Compound | pKa of Conjugate Acid | Reference |
| Pyridine | 5.25 | [5] |
| 2-Fluoropyridine | -0.44 | [5] |
| 3-Fluoropyridine | 2.97 | [5] |
| 4-Fluoropyridine | 1.89 | [5] |
Lipophilicity and Metabolic Stability
Fluorination is a well-established strategy to enhance the metabolic stability of drug candidates.[9][10] The robust carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug deactivation.[3][10] By replacing a metabolically labile C-H bond with a C-F bond, the pharmacokinetic profile of a compound can be significantly improved.[9]
Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[6] This increased lipophilicity can also improve binding to hydrophobic pockets within a target protein.[11]
Synthetic Strategies for Accessing Fluorinated Pyridines
A variety of synthetic methods are available for the preparation of fluorinated pyridines, with the choice of method depending on the desired substitution pattern and the complexity of the starting material.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the synthesis of functionalized pyridines, particularly those with fluorine at the 2- or 4-positions.[12][13] The electron-deficient nature of the pyridine ring, further activated by the presence of a fluorine atom, facilitates attack by a wide range of nucleophiles.[13] Paradoxically, the very strong C-F bond makes fluoride an excellent leaving group in these reactions due to the rate-determining step being the initial nucleophilic attack to form a stabilized Meisenheimer intermediate.[12]
The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, with 2-fluoropyridine reacting approximately 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol.[12][14] This enhanced reactivity often allows for milder reaction conditions, which is beneficial for late-stage functionalization of complex molecules.[14][15]
Caption: General mechanism of SNAr on 2-fluoropyridine.
Protocol 1: General Procedure for SNAr of 2-Fluoropyridine with an Amine Nucleophile
This protocol provides a typical procedure for the reaction of 2-fluoropyridine with a secondary amine, such as morpholine.
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 equivalents).
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).
-
Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-morpholinopyridine.[12]
Electrophilic Fluorination
Caption: General workflow for electrophilic fluorination of pyridines.
Protocol 2: General Procedure for Electrophilic C-H Fluorination of Pyridines with AgF₂
This protocol describes a method for the direct fluorination of pyridines at the position adjacent to the nitrogen atom using silver(II) fluoride.
Materials:
-
Pyridine substrate
-
Silver(II) fluoride (AgF₂)
-
Anhydrous acetonitrile (MeCN)
-
Reaction vial with a stir bar
-
Standard glassware for workup and purification
Procedure:
-
Caution: AgF₂ is sensitive to moisture and should be handled quickly in the air and stored in a desiccator or under an inert atmosphere.[18]
-
In a reaction vial, combine the pyridine substrate (1.0 equivalent) and AgF₂ (2.0 equivalents).
-
Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts.
-
Rinse the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[14][18]
Applications of Fluorinated Pyridines in Drug Design and Development
The unique properties of fluorinated pyridines have led to their incorporation into a wide range of therapeutic agents, demonstrating their value in addressing various challenges in drug discovery.[19][20]
Bioisosteric Replacement
Fluorinated pyridines can serve as effective bioisosteres for other chemical groups, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.[8][21] For example, a 2-difluoromethylpyridine group has been shown to be a successful bioisosteric replacement for a pyridine-N-oxide moiety in quorum sensing inhibitors.[21][22] This replacement can lead to enhanced activity and improved physicochemical properties.[21] Similarly, the furo[3,2-b]pyridine nucleus has been investigated as a bioisostere for indole in 5-HT1F receptor agonists.[23]
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, and the introduction of fluorine can enhance their potency and selectivity.[24][25] For instance, in the development of PI3K inhibitors, the interconversion of a trifluorinated pyridine to a difluorinated pyrimidine motif resulted in an eight-fold increase in potency.[25][26][27] The fluorine atoms can engage in favorable interactions within the kinase active site and improve the overall drug-like properties of the inhibitor.
Case Studies of FDA-Approved Drugs
A significant number of FDA-approved drugs contain a fluorinated pyridine moiety, highlighting the successful application of this strategy in bringing new medicines to patients.[6][28][29][30][31]
-
Alpelisib (Piqray®): An inhibitor of PI3K used to treat certain types of breast cancer, Alpelisib contains a trifluoromethyl-substituted pyridine ring.[28] This fluorinated group contributes to higher metabolic stability and excellent oral bioavailability, as well as high affinity for the PI3K binding site.[28]
-
Vericiguat (Verquvo®): A stimulator of soluble guanylate cyclase for the treatment of heart failure, Vericiguat features a fluorine atom at the meta position of a pyridine ring, which provides superior pharmacokinetic properties compared to its non-fluorinated analog.[6]
Conclusion
Fluorinated pyridines are invaluable building blocks in modern medicinal chemistry. The strategic incorporation of fluorine allows for the rational modulation of key drug-like properties, including pKa, metabolic stability, and lipophilicity. The availability of robust synthetic methods, such as nucleophilic aromatic substitution and electrophilic fluorination, provides medicinal chemists with the tools to readily access a diverse range of fluorinated pyridine derivatives. The successful application of this strategy, as evidenced by the numerous FDA-approved drugs containing this motif, underscores the continued importance of fluorinated pyridines in the quest for safer and more effective medicines.
References
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- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.
- The Role of Fluorinated Pyridines in Modern Drug Discovery.
- A Comparative Guide to Fluorinated Pyridin-2-ols for Drug Discovery - Benchchem.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing.
- The Importance of Fluorinated Pyridines in Pharmaceutical Intermediates.
- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed.
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- Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI.
- New method for introducing fluorinated components into molecules - Universität Münster.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem.
- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling | Organic Letters - ACS Publications.
- The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub.
- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 - MDPI.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central.
- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination | The Journal of Physical Chemistry B - ACS Publications.
- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - Figshare.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central.
- The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI.
- Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate.
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry - ACS Publications.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI.
- Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition | The Journal of Organic Chemistry - ACS Publications.
- Bioisosteric Replacements - Cambridge MedChem Consulting.
- Applications of Fluorine in Medicinal Chemistry - ACS Publications.
- Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC - NIH.
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Patrick S. Fier$ and John F. Hartwig‡*1 - Organic Syntheses.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications.
- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022).
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH.
- The role of fluorine in medicinal chemistry | Request PDF - ResearchGate.
- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC - NIH.
- Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability - PubMed.
- meta-Selective Fluorination of Pyridine Derivatives - ResearchGate.
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Application Notes and Protocols for the Use of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid in Drug Discovery
Introduction: The Strategic Value of a Unique Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and substituted heterocyclic scaffolds is a cornerstone of rational drug design. (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid is a sophisticated building block that offers a confluence of desirable attributes for the synthesis of novel therapeutics. The fluorinated pyridine core provides a metabolically stable, polar motif that can engage in favorable interactions with biological targets, while the isopropoxy group can enhance binding affinity and modulate physicochemical properties. The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.
This guide provides an in-depth exploration of the application of this compound in drug discovery, offering both the scientific rationale behind its use and detailed, field-proven protocols for its successful implementation in synthetic workflows.
Physicochemical Properties and Design Rationale
The judicious selection of building blocks is predicated on a thorough understanding of their intrinsic properties. The unique combination of functional groups in this compound imparts specific characteristics that can be leveraged to overcome common challenges in drug development.
| Property | Influence on Drug Design | Rationale |
| Fluorine Substitution | Enhanced metabolic stability, increased binding affinity (through electrostatic interactions), and modulated pKa. | The high electronegativity of fluorine can alter the electron distribution in the pyridine ring, influencing its reactivity and interaction with target proteins. The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation. |
| Isopropoxy Group | Increased lipophilicity, potential for hydrophobic interactions within a binding pocket, and can influence solubility. | The bulky isopropoxy group can serve as a lipophilic handle to improve cell permeability and can form productive van der Waals interactions with hydrophobic residues in a protein's active site. |
| Pyridine Core | A polar, hydrogen bond accepting scaffold that can improve aqueous solubility and serve as a bioisostere for other aromatic systems. | The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, which can be critical for target engagement. The overall polarity of the pyridine ring can help to balance the lipophilicity of a drug candidate. |
| Boronic Acid Functionality | A versatile synthetic handle for Suzuki-Miyaura cross-coupling, enabling the formation of biaryl and heteroaryl structures. Can also act as a bioisostere for carboxylic acids.[1][2][3] | The Suzuki-Miyaura reaction is a highly reliable and functional group tolerant method for creating C-C bonds, making boronic acids invaluable in the synthesis of complex molecules. |
Logical Relationship of Functional Groups:
Caption: Interplay of functional groups in the title compound.
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in drug discovery lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl halides, providing access to a diverse range of molecular architectures.
General Reaction Scheme:
Caption: General Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, and solvent may be necessary for challenging substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights:
-
Protodeboronation: Fluorinated arylboronic acids, especially those with ortho-fluorine substituents, can be susceptible to protodeboronation (loss of the boronic acid group). Using a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like XPhos) can often allow for lower reaction temperatures and shorter reaction times, minimizing this side reaction.
-
Base Selection: While potassium carbonate is a common choice, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective for challenging couplings.
-
Solvent System: The ratio of organic solvent to water can be critical. A higher proportion of water can sometimes accelerate the reaction but may also increase the risk of protodeboronation.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For high-throughput synthesis or to accelerate reaction times, microwave-assisted coupling can be highly effective.
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl chloride/bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.1 equiv)
-
Sodium carbonate (Na₂CO₃) (3.0 equiv)
-
Dimethylformamide (DMF) or 1,4-Dioxane/Water
Procedure:
-
In a microwave-safe reaction vial, combine the aryl halide (0.5 mmol), this compound (0.75 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (1.5 mmol).
-
Add the chosen solvent (2-3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-150 °C for 10-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Experimental Workflow Diagram:
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Application in Drug Discovery: A Case Study Perspective
While a specific blockbuster drug containing the (5-Fluoro-2-isopropoxypyridin-4-yl) moiety has yet to be publicly disclosed, the strategic value of the closely related 2-alkoxy-pyridine scaffold is well-documented. For instance, a series of 2-aryloxy-4-alkoxy-pyridines were identified as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF₁) receptor, with potential applications in the treatment of depression.[4] This highlights the utility of the 2-alkoxypyridine core in constructing CNS-active agents.
The incorporation of the this compound building block into a lead optimization campaign could follow a similar logic, aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of a compound series. The fluorine atom can be used to block a potential site of metabolism or to enhance binding affinity through specific interactions with the target protein. The isopropoxy group can be varied to probe a hydrophobic pocket within the active site.
Conclusion
This compound is a highly valuable and strategically designed building block for modern drug discovery. Its unique combination of a fluorinated pyridine core, an isopropoxy substituent, and a versatile boronic acid handle provides medicinal chemists with a powerful tool to synthesize novel and complex molecules with tailored properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their pursuit of the next generation of therapeutics.
References
- Chen, Y. L., Braselton, J., Forman, J., Gallaschun, R. J., Mansbach, R., Schmidt, A. W., Seeger, T. F., Sprouse, J. S., Tingley, F. D., 3rd, Winston, E., Schulz, D. W. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of medicinal chemistry, 51(5), 1377–1384. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Borylation of Heterocycles. Chemical Reviews, 111(9), 5215–5272. [Link]
- Google Patents. (n.d.). Boronic acid derivatives and therapeutic uses thereof.
- Google Patents. (n.d.). Boronic ester and acid compounds.
- Google Patents. (n.d.). Cytotoxic boronic acid peptide analogs.
- Taifan Technology (Guangzhou) Co., Ltd. (n.d.). This compound. [Link]
- da Silva, V. C., & de Souza, M. C. B. V. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4323. [Link]
- da Silva, V. C., & de Souza, M. C. B. V. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4323. [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 535-542. [Link]
- Chen, Y. L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of medicinal chemistry, 51(5), 1377–1384. [Link]
- PubChem. (n.d.). 5-Fluoropyridine-2-boronic acid. [Link]
- PubChem. (n.d.). 5-Fluorouracil. [Link]
- da Silva, V. C., & de Souza, M. C. B. V. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(18), 4323. [Link]
- Suhail, F. S. A. (2025). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. Journal of Kufa for Chemical Sciences, 4(2), 698-706. [Link]
- Crysdot LLC. (n.d.). (5-Fluoro-2-isobutoxypyridin-4-yl)boronic acid. [Link]
- G.A. Molander, et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(5), 879-882. [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalyst Selection for Suzuki Coupling with Electron-Deficient Pyridines: A Guide to Overcoming Key Challenges
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of biaryl structures that form the backbone of countless pharmaceutical agents and functional materials.[1][2] However, the inclusion of electron-deficient pyridine rings, a common motif in medicinal chemistry, introduces significant synthetic challenges. These substrates are notoriously difficult due to issues such as catalyst inhibition by the Lewis basic pyridine nitrogen, slow transmetalation rates, and a propensity for protodeboronation.[3][4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of these challenges and a strategic framework for selecting the optimal catalyst system—comprising the palladium source, ligand, base, and solvent—to achieve high-yield, reproducible couplings with these demanding substrates.
The Unique Challenge of Electron-Deficient Pyridines
The successful Suzuki-Miyaura coupling hinges on a delicate balance between the steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Electron-deficient pyridines disrupt this balance in several ways:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can sequester the active catalyst, forming stable, off-cycle complexes that halt or significantly slow the reaction.[3][5]
-
Slow Transmetalation: The rate of transmetalation, where the organic group is transferred from boron to palladium, is a critical, often rate-limiting step.[6] Electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of the organoboron species, leading to sluggish transmetalation.[4]
-
Protodeboronation: This is a major competitive side reaction where the C-B bond of the pyridylboronic acid or ester is cleaved by a proton source (often water or alcohol in the presence of a base), replacing it with a hydrogen atom.[7] Electron-deficient heteroaromatic boronic acids are particularly susceptible to this decomposition pathway.[4][7]
-
Difficult Oxidative Addition: When the pyridine ring is the halide partner (e.g., 2-chloropyridine), its electron-deficient nature can make the initial oxidative addition of the C-X bond to the Pd(0) center more difficult, especially for the less reactive C-Cl bond.[8]
Understanding these failure modes is the first step toward rational catalyst system design.
The Catalytic Cycle: A Framework for Optimization
The selection of each component of the reaction—catalyst, ligand, base, and solvent—directly influences the efficiency of the key steps in the Suzuki-Miyaura catalytic cycle. A well-chosen system accelerates the desired on-cycle reactions while minimizing the off-cycle pathways of catalyst deactivation and substrate decomposition.
Figure 2: Troubleshooting workflow for pyridine Suzuki couplings.
Experimental Protocols
The following protocols are generalized starting points based on robust, field-proven methodologies. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: General Coupling of a 2-Chloropyridine with an Arylboronic Acid
This protocol is adapted for challenging couplings where catalyst inhibition and difficult oxidative addition are primary concerns, utilizing a Buchwald ligand and precatalyst system.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane or toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the 2-chloropyridine derivative, the arylboronic acid, the XPhos Pd G3 precatalyst, and the powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere. [9]3. Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (10 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-arylpyridine product.
Protocol 2: Coupling of an Electron-Deficient Pyridylboronic Pinacol Ester
This protocol is designed to mitigate protodeboronation by using a stable boronic ester and anhydrous conditions.
Materials:
-
Aryl or heteroaryl bromide (1.0 mmol, 1.0 equiv)
-
Pyridylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd)
-
SPhos (0.033 mmol, 3.3 mol%)
-
Potassium fluoride (KF), spray-dried or flame-dried (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (3 mL)
-
Reaction vessel with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the aryl bromide, pyridylboronic pinacol ester, Pd₂(dba)₃, SPhos, and anhydrous KF to a dry reaction vessel.
-
Inert Atmosphere: If not in a glovebox, seal the vessel and purge thoroughly with an inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Seal the vessel tightly and heat to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction until the consumption of the limiting reagent is observed (typically 12-24 hours).
-
Work-up and Purification: Follow steps 6-8 from Protocol 1. The use of KF often results in a fine precipitate that should be filtered (e.g., through a pad of Celite) after dilution with an organic solvent and before aqueous work-up.
Conclusion
The Suzuki-Miyaura coupling of electron-deficient pyridines, while challenging, is a highly achievable transformation with the appropriate selection of modern catalytic systems. The use of bulky, electron-rich phosphine ligands, particularly those from the Buchwald family, is the most critical factor in overcoming catalyst inhibition and promoting efficient turnover. By pairing these advanced ligands with suitable bases, anhydrous conditions, and stable boronic esters, researchers can reliably access complex pyridyl-containing biaryls that are essential for advancing drug discovery and materials science.
References
- Dunsford, L. R., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
- Xu, G., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Group, MIT. [Link]
- Gayo, L. M., & Parlow, J. J. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Molnár, J. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Link]
- Lorimer, S. M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Kráľová, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Nishikawa, H., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
- OUCI. (n.d.). Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin. OUCI. [Link]
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]
- Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
- Marion, N., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal. [Link]
- Colacot, T. J. (2015). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organometallics - ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Zick, M. E., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- PMC - NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Chemical Science (RSC Publishing). (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Navigating Solvent Effects in Suzuki-Miyaura Reactions of Pyridylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridyl Challenge in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures. However, the inclusion of nitrogen-containing heterocycles, specifically pyridylboronic acids, introduces a unique set of challenges that can significantly impact reaction outcomes.[2]
Pyridylboronic acids, especially the 2-pyridyl isomer, are notoriously prone to an undesired side reaction known as protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to reduced yields and the formation of pyridine byproducts that complicate purification.[3] The Lewis basic nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[2][4] Furthermore, the electron-deficient nature of the pyridine ring can slow the critical transmetalation step in the catalytic cycle.[2][5]
This guide provides an in-depth analysis of the critical role of the solvent in mitigating these challenges. As we will explore, the choice of solvent is not merely a matter of solubility but a key parameter that influences reaction pathways, stabilizes intermediates, and ultimately dictates the success of the coupling reaction.
The Catalytic Cycle and the Influence of Solvents
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The solvent plays a crucial role in each of these steps. It can influence catalyst activation and stability, modulate the reactivity of the base, and participate directly in the crucial transmetalation step.[6]
Polar aprotic solvents like DMF and MeCN, as well as ethereal solvents like dioxane and THF, are commonly employed.[7] The presence of water, often in a biphasic system, can be beneficial. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species, which is crucial for efficient transmetalation.[8][7]
Solvent Selection: A Mechanistic Perspective
The choice of solvent can dramatically alter the reaction landscape. Here, we dissect the roles of common solvent systems in the context of pyridylboronic acid couplings.
Ethereal Solvents (Dioxane, THF, DME)
-
1,4-Dioxane and Tetrahydrofuran (THF): These are perhaps the most common solvents for Suzuki-Miyaura reactions. They are relatively non-polar and aprotic, providing good solubility for the organometallic intermediates. However, for pyridylboronic acids, anhydrous conditions with these solvents can sometimes lead to sluggish reactions. The addition of water is often beneficial, creating a biphasic system that can accelerate the reaction.[9][10]
-
1,2-Dimethoxyethane (DME): With a higher boiling point and better coordinating ability than THF, DME can sometimes offer improved results, particularly for less reactive coupling partners. Aqueous DME is an effective solvent system for couplings involving electron-deficient arylboronic acids.[11]
Alcoholic Solvents
Alcohols like ethanol and n-butanol can also be effective solvents.[8][12] They can participate in the formation of more reactive boronate esters in situ. The ethoxide anion, formed from ethanol and a base like K₂CO₃, can facilitate the transmetalation step.[8] However, care must be taken as alcohols can also act as a proton source, potentially exacerbating protodeboronation under certain conditions.
Aprotic Polar Solvents (DMF, NMP, MeCN)
Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are highly polar and can influence the selectivity of the reaction, particularly in cases with multiple reactive sites.[7] Their ability to stabilize charged intermediates can be advantageous. However, their high boiling points can sometimes lead to increased rates of protodeboronation, requiring careful temperature control.
The Critical Role of Water
The presence of water in many successful Suzuki-Miyaura protocols for pyridylboronic acids is not coincidental. Water plays several key roles:
-
Base Solubilization: Many inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) have limited solubility in organic solvents. Water helps to dissolve these bases, making them more available to participate in the catalytic cycle.
-
Boronate Formation: Water facilitates the equilibrium between the boronic acid and the more nucleophilic boronate species (R-B(OH)₃⁻), which is believed to be the active species in the transmetalation step.[8]
-
Breaking Aggregates: Pyridylboronic acids can exist as aggregates in solution. Water can help to break up these aggregates into reactive monomers.[4]
It is important to note that the optimal amount of water is crucial; excessive water can lead to significant protodeboronation.[9]
Comparative Solvent Effects: A Data-Driven Overview
The following table summarizes the general effects of different solvent systems on the Suzuki-Miyaura coupling of a model reaction between 2-pyridylboronic acid and an aryl bromide. These are generalized trends, and optimal conditions will vary depending on the specific substrates, ligands, and bases used.
| Solvent System | Typical Temperature (°C) | General Observations | Potential Drawbacks |
| Dioxane/H₂O (e.g., 4:1) | 80-100 | Generally good yields, widely applicable. Water aids in base dissolution and boronate formation.[9][13] | Protodeboronation can still be a competing reaction. |
| Toluene/H₂O | 80-110 | Effective for some systems, particularly with phase-transfer catalysts. | Can be less effective than dioxane for challenging substrates. |
| THF/H₂O | 65-80 | Lower boiling point may require longer reaction times. | May not be suitable for less reactive aryl chlorides. |
| Ethanol | 78 | Can promote transmetalation via ethoxide formation.[8] | Can act as a proton source, potentially increasing protodeboronation. |
| n-Butanol | 100-120 | Higher boiling point can be beneficial for unactivated heteroaryl chlorides.[12] | Increased risk of thermal decomposition and protodeboronation. |
| DMF or NMP | 100-150 | Can improve solubility and reaction rates for difficult couplings. | High temperatures can significantly increase protodeboronation. |
Experimental Protocols
The following protocols provide a starting point for optimizing the Suzuki-Miyaura coupling of pyridylboronic acids. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: General Procedure using Dioxane/Water
This protocol is a robust starting point for many pyridylboronic acid couplings.
Reagents and Equipment:
-
Aryl halide (1.0 equiv)
-
Pyridylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (1-5 mol%)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To the Schlenk tube, add the aryl halide, pyridylboronic acid, Pd(dppf)Cl₂, and base.
-
Evacuate and backfill the tube with inert gas three times.
-
Add dioxane and water (e.g., a 4:1 to 10:1 ratio) via syringe. The total solvent volume should provide a concentration of the aryl halide between 0.1 and 0.5 M.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Conditions for Sensitive Substrates
For substrates that are particularly sensitive to water, an anhydrous protocol may be necessary. The use of a stronger, non-aqueous soluble base is often required.
Reagents and Equipment:
-
Aryl halide (1.0 equiv)
-
Pyridylboronic acid pinacol ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
K₃PO₄ (potassium phosphate) (3.0 equiv)
-
Anhydrous toluene or dioxane
-
Glovebox or Schlenk line for handling anhydrous reagents
Procedure:
-
Inside a glovebox or under a strong stream of inert gas, add the aryl halide, pyridylboronic acid pinacol ester, Pd₂(dba)₃, phosphine ligand, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction as described in Protocol 1.
-
Upon completion, cool the reaction and filter through a pad of celite to remove inorganic salts.
-
Rinse the celite pad with additional organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the amount of boronic acid (up to 2.0 equiv), changing the base (Cs₂CO₃ is often more effective than K₂CO₃), or screening different palladium catalysts and ligands.[14][15] Temperature and reaction time can also be optimized.
-
Significant Protodeboronation: This is a common issue with pyridylboronic acids.[3] To minimize this side reaction, try using milder conditions (lower temperature), a less aqueous solvent system, or switching to a more stable boronic ester derivative like a pinacol or MIDA ester.[16] The choice of base is also critical; sometimes a weaker base can suppress protodeboronation.
-
Catalyst Deactivation: The pyridine nitrogen can inhibit the catalyst. Using a higher catalyst loading or a more electron-rich and bulky phosphine ligand can sometimes overcome this issue.[17][18]
Conclusion
The successful Suzuki-Miyaura coupling of pyridylboronic acids is a delicate balance of multiple reaction parameters, with the solvent playing a pivotal role. A thorough understanding of the mechanistic implications of solvent choice is essential for overcoming the inherent challenges of these substrates. By carefully selecting the solvent system, base, and catalyst, researchers can effectively mitigate protodeboronation and catalyst inhibition, unlocking the full potential of this powerful cross-coupling reaction for the synthesis of valuable pyridine-containing molecules.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 133(8), 2116-2119.
- BenchChem. (2025).
- Li, W., Nelson, D. P., Jensen, M. S., & Kallemeyn, J. M. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Occhiato, E. G., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(22), 8424-8433.
- Fairlamb, I. J. S., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Catalysis Science & Technology, 5(1), 26-40.
- Wikipedia. (n.d.).
- Willis, M. C., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Fletcher, S. P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- De Bellefon, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(4), e2100035.
- Lipshutz, B. H., et al. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700-3.
- Varala, R., et al. (2024). Cesium Carbonate (Cs2CO3)
- Paquin, J.-F., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 919-926.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Paquin, J.-F., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 919-926.
- Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
- Ohta, H., et al. (2022). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 70(4), 327-335.
- Ohta, H., et al. (2022). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
- Snieckus, V., et al. (2009). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 11(2), 341-344.
- Buchwald, S. L., et al. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 126(44), 14310-14311.
- Paquin, J.-F., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 96(10), 919-926.
- ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
- Lipshutz, B. H. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. CoLab.
- Ramesh, R., et al. (2016). A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. RSC Advances, 6(81), 77855-77862.
- Moody, C. J., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(20), 6719-6730.
- Carrow, B. P., & Hartwig, J. F. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Synlett, 2004(12), 2235-2237.
- Fletcher, S. P., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
- ResearchGate. (2025, August 5).
- Stanetty, P., et al. (2000).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Dent, T. J. (n.d.).
- Quora. (2018, June 28). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?
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Application Notes and Protocols: Strategic Base Selection for Suzuki-Miyaura Cross-Coupling with Fluoropyridine Boronic Acids
Introduction: The Significance and Challenge of Fluoropyridines
Fluorinated pyridines are privileged structural motifs in modern medicinal chemistry and drug development. The incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for constructing the carbon-carbon bonds necessary to incorporate these valuable building blocks into complex molecular architectures.
However, the use of fluoropyridine boronic acids in these transformations is not without its challenges. These electron-deficient heteroaryl boronic acids are notoriously susceptible to a detrimental side reaction known as protodeboronation, where the carbon-boron bond is cleaved, leading to the formation of the corresponding fluoropyridine and a significant reduction in the yield of the desired coupled product.[1][2][3] The choice of base is a critical parameter that can either promote the desired coupling or exacerbate this undesired decomposition pathway. This guide provides a detailed analysis of base selection, mechanistic considerations, and practical protocols to empower researchers to successfully employ fluoropyridine boronic acids in their synthetic endeavors.
The Dual Role of the Base: A Mechanistic Perspective
In the Suzuki-Miyaura catalytic cycle, the base plays a pivotal, multifaceted role. Its primary function is to activate the boronic acid for the crucial transmetalation step.[4][5][6] The reaction of the boronic acid with the base generates a more nucleophilic boronate species, which can more readily transfer its organic group to the palladium center.[5][7][8]
However, the presence of a base, particularly a strong one in an aqueous environment, can also accelerate the undesired protodeboronation of the sensitive fluoropyridine boronic acid.[1][2] Understanding these competing pathways is essential for rational reaction design.
Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the role of the base in activating the fluoropyridine boronic acid to the more reactive boronate species, which then participates in the transmetalation step.
The Protodeboronation Side Reaction: A Key Challenge
Protodeboronation is the protonolysis of the carbon-boron bond, leading to the destruction of the boronic acid coupling partner.[3] For electron-deficient heteroaryl boronic acids like those of fluoropyridines, this process can be particularly rapid.[2][9] Several factors can influence the rate of protodeboronation:
-
Base Strength: Stronger bases, such as hydroxides (NaOH, KOH), can significantly promote protodeboronation.[1]
-
Water Content: The presence of a proton source, such as water, is often necessary for this side reaction to occur.[1][2]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[1]
-
Reaction Time: Prolonged exposure to basic conditions increases the likelihood of boronic acid decomposition.[1]
Figure 2: The competing protodeboronation pathway, where the fluoropyridine boronic acid is irreversibly converted to the corresponding fluoropyridine, preventing its participation in the desired cross-coupling reaction.
Strategic Base Selection for Optimal Performance
The ideal base for the Suzuki-Miyaura coupling of fluoropyridine boronic acids should be strong enough to facilitate the formation of the boronate species and drive the catalytic cycle forward, yet mild enough to minimize protodeboronation. A comparative analysis of commonly used bases is presented below.
| Base | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Anhydrous or aqueous dioxane, THF, 80-110 °C | Often provides a good balance of reactivity and suppression of protodeboronation.[2] | Can be slow with less reactive coupling partners. |
| Cs₂CO₃ | Anhydrous or aqueous dioxane, THF, 80-110 °C | Mild and effective for many sensitive substrates.[1] | More expensive than other carbonate bases. |
| K₂CO₃ | Aqueous dioxane, toluene, or DMF, 80-110 °C | Inexpensive and widely used. Often employed as an aqueous solution. | Can be too harsh for highly sensitive fluoropyridine boronic acids, leading to significant protodeboronation.[2] |
| NaOH, KOH | Aqueous solvent systems | Strong bases that can accelerate the reaction. | Generally too aggressive for fluoropyridine boronic acids, often causing rapid decomposition.[2] |
| Organic Bases (e.g., Et₃N, DBU) | Anhydrous solvents | Can be used in anhydrous conditions, which can suppress protodeboronation. | May have complex and sometimes inhibitory effects on the palladium catalyst.[10] |
| KF | Anhydrous or aqueous dioxane, 80-100 °C | Fluoride ions can play a beneficial role in the catalytic cycle. | Can be less effective than carbonate or phosphate bases for some substrate combinations. |
Field-Proven Insights: For many applications involving fluoropyridine boronic acids, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often represent the optimal starting points for reaction optimization. Their moderate basicity is frequently sufficient to promote the desired coupling without causing excessive protodeboronation.
Mitigating Protodeboronation: Beyond Base Selection
While base selection is paramount, several other strategies can be employed to favor the desired cross-coupling reaction:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[1][2] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can significantly suppress the protodeboronation pathway.[2] This can be achieved by using anhydrous solvents and reagents.
-
Highly Active Catalyst Systems: The use of modern, highly active palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the rate of the Suzuki-Miyaura coupling to such an extent that it outcompetes the slower protodeboronation side reaction.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Fluoropyridine Boronic Acid
This protocol provides a robust starting point for the coupling of various fluoropyridine boronic acids with aryl or heteroaryl halides.
Materials:
-
Fluoropyridine boronic acid (1.2 - 1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd₂(dba)₃, 1-2 mol% with a suitable ligand like SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), fluoropyridine boronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and the palladium catalyst and ligand (if required).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Coupling with a Highly Sensitive Fluoropyridine Boronic Acid using a Pinacol Ester Derivative
This protocol is recommended when significant protodeboronation is observed with the free boronic acid.
Materials:
-
Fluoropyridine boronic acid pinacol ester (1.2 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
PdCl₂(dppf) (3 mol%)
-
K₃PO₄ (3.0 equiv.)
-
Degassed 1,4-dioxane/water (e.g., 4:1 v/v)
Procedure:
-
In a reaction vial, combine the aryl halide (1.0 equiv.), fluoropyridine boronic acid pinacol ester (1.2 equiv.), PdCl₂(dppf) (3 mol%), and K₃PO₄ (3.0 equiv.).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture to 90-100 °C with stirring for 12-24 hours.
-
Monitor the reaction for the consumption of the starting materials.
-
After cooling to room temperature, perform a standard aqueous work-up as described in Protocol 1.
-
Purify the product via flash column chromatography.
Conclusion
The successful Suzuki-Miyaura cross-coupling of fluoropyridine boronic acids is a delicate balancing act between promoting the desired catalytic cycle and mitigating the undesired protodeboronation pathway. The strategic selection of a moderately strong base, such as potassium phosphate or cesium carbonate, is a critical first step. For particularly challenging substrates, a multi-pronged approach that includes the use of more stable boronic esters and highly active catalyst systems will pave the way for efficient and high-yielding syntheses of these valuable fluorinated heterocycles. By understanding the underlying mechanistic principles and employing the robust protocols outlined in this guide, researchers can confidently navigate the complexities of this powerful transformation.
References
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic Data for the Transmetalation/Reductive Elimination in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unexpected Triple Role of Hydroxide Ions Used as Base. Chemistry – A European Journal, 17(8), 2492-2503. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Rios, R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(11), 3033-3040. [Link]
- Miyaura, N. (2002). Organoboron Compounds. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 41-123). Wiley-VCH. [Link]
- News-Medical.Net. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(5), 458-465. [Link]
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2020). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(42), 18055–18060. [Link]
- Lundgren, R. J., & Stradiotto, M. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- National Institutes of Health. (2019).
- Wikipedia. (2023, November 26).
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
- Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
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Application Notes & Protocols: Synthesis of Substituted Pyridines via Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Importance of the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif present in a vast array of functional molecules, from pharmaceuticals and agrochemicals to materials science.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug discovery. Consequently, the development of robust and versatile synthetic methods to access substituted pyridines is of paramount importance to the modern chemist. Among the most powerful strategies for forging carbon-carbon bonds to the pyridine core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which utilizes pyridyl boronic acids or their derivatives as key building blocks.[2][3][4]
This guide provides an in-depth exploration of the synthesis of substituted pyridines via boronic acids, with a focus on the practical application of the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and address common challenges and troubleshooting strategies.
The Cornerstone of the Synthesis: Pyridyl Boronic Acids
Before a pyridine ring can be coupled, it must first be functionalized with a boron-containing moiety. The stability and reactivity of the resulting pyridyl boronic acid or its ester derivative are critical for the success of the subsequent cross-coupling reaction. Several methods exist for the synthesis of these crucial precursors.
Common Synthetic Routes to Pyridyl Boronic Acids:
-
Halogen-Metal Exchange followed by Borylation: This is a traditional and often cost-effective method, particularly for large-scale preparations. It typically involves the reaction of a halopyridine (usually bromo- or iodopyridine) with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate.[5]
-
Palladium-Catalyzed Cross-Coupling of Halopyridines: This method involves the reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.
-
Directed ortho-Metalation (DoM) followed by Borylation: This strategy is useful for introducing a boronic acid group at a specific position adjacent to a directing group on the pyridine ring.
-
Iridium- or Rhodium-Catalyzed C-H Borylation: This more modern approach allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, offering a more atom-economical route.[6]
The choice of method for synthesizing the pyridyl boronic acid will depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
The Suzuki-Miyaura Coupling: A Powerful Tool for Pyridine Functionalization
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate.[7][8][9] It has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (R²-B(OR)₂) reacts with the Pd(II) intermediate in the presence of a base. The base activates the boronic acid, facilitating the transfer of the R² group to the palladium center and displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the new C-C bond, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Considerations
The success of a Suzuki-Miyaura coupling reaction for the synthesis of substituted pyridines hinges on the careful selection of several key parameters.
Table 1: Key Parameters for Suzuki-Miyaura Coupling of Pyridines
| Parameter | Common Choices & Considerations | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium source and ligand is critical. For challenging couplings, particularly with sterically hindered substrates or less reactive chlorides, more sophisticated catalyst systems are often required.[10][11] |
| Ligand | PPh₃, dppf, Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) | Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[10][11] |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for activating the boronic acid for transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[10] |
| Solvent | 1,4-Dioxane, Toluene, THF, Acetonitrile (often with water) | The choice of solvent can influence the solubility of the reagents and the overall reaction rate. A mixture of an organic solvent and water is commonly used.[11] |
| Temperature | Room temperature to reflux (typically 80-110 °C) | The reaction temperature will depend on the reactivity of the coupling partners. Less reactive substrates may require higher temperatures. |
General Protocol for the Suzuki-Miyaura Coupling of a Halopyridine with a Phenylboronic Acid
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar and a condenser, add the halopyridine, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyridine.
Note: This is a general protocol and may require optimization for specific substrates.
Challenges and Troubleshooting in the Synthesis of Substituted Pyridines
While the Suzuki-Miyaura coupling is a powerful tool, challenges can arise, particularly when working with pyridine-containing substrates.
The "2-Pyridyl Problem"
2-Pyridyl boronic acids are notoriously unstable and prone to protodeboronation (loss of the boronic acid group).[1] This can lead to low yields of the desired product.
Strategies to Overcome the 2-Pyridyl Problem:
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids.[12]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress protodeboronation.[10]
-
Use of Specific Ligands: Certain ligands have been shown to be more effective for the coupling of 2-pyridyl nucleophiles.[13]
-
Copper Co-catalysis: The addition of a copper(I) salt can facilitate the transmetalation of 2-heterocyclic boronates, leading to significantly improved yields.[14]
Other Common Issues and Solutions
-
Low or No Product Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Consider using a pre-catalyst.
-
Ineffective Base/Solvent System: Screen different bases and solvents. For hindered substrates, a stronger base like K₃PO₄ may be necessary.[10]
-
Poor Quality Boronic Acid: Verify the purity of the boronic acid, as decomposition can occur during storage.
-
-
Homocoupling of Boronic Acid: This side reaction can be minimized by ensuring anhydrous and oxygen-free conditions.[10]
-
Dehalogenation of the Starting Material: This can occur if the oxidative addition is slow. Using a more electron-rich ligand can sometimes mitigate this issue.[15]
Alternative Methodologies for Pyridine Synthesis
While the Suzuki-Miyaura coupling is a dominant strategy, other methods for synthesizing substituted pyridines from boronic acids exist.
Copper-Catalyzed Cascade Reaction
A modular method for preparing highly substituted pyridines involves a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates.[16][17][18][19] This reaction proceeds through a cascade involving C-N bond formation, electrocyclization of the resulting 3-azatriene, and subsequent air oxidation to afford the pyridine product.[16][17][18][19] This approach offers a different retrosynthetic disconnection and can be advantageous for accessing specific substitution patterns.
Conclusion
The synthesis of substituted pyridines via boronic acids, primarily through the Suzuki-Miyaura cross-coupling reaction, is a robust and highly valuable tool for researchers in academia and industry. A thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and awareness of potential challenges are essential for success. By leveraging the protocols and insights provided in this guide, scientists can efficiently access a wide range of substituted pyridine derivatives for applications in drug discovery and beyond.
References
- Liu, Y., Milo, Jr., L. J., & Lai, J. H. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
- BenchChem. (n.d.). Alternative reagents to 2-Fluoropyridine-3-boronic acid for pyridine synthesis. BenchChem.
- ARKAT USA, Inc. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153.
- ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZtU9hENl89H9dy47jWBN6UTkUrB_V11BfboBS5ybYpQ4vg-8dCRI5ZqF0nCkAUcZsnspdpzYtWsjZqDnIiduvDzhGs7b-As41XlhV-GS7UzBXTYAMeIa-bpnCay2EqDesu08eXXb6qKF3TrTlKOQcbKDmuyWgq0n_bRy0x8dHO0GwhcK5RQ5ZCdHrbDSpOxCGrRVHGVg92U0-nRZYz28d8lwVro2yjQCgp3k4iFhdj-srOPHBYOedhZpIhcIcal4OEDv5QJp_aBbreigL4fs-yhn6aNq0awleilATwMAcdb2uEQdY8RtDz_qnBOSo8xfrCs3VR6AXa9tQoE6hy3Si1xU=](
- Cook, X. A. F., de Gombert, A., McKnight, J., Pantaine, L. R. E., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Download Scientific Diagram.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Organic Chemistry Portal. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
- Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. BenchChem.
- Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 196.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Guzman-Martinez, A., & Koradin, C. (2008). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 10(21), 4787–4790.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
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- 18. A Simple, Modular Synthesis of Substituted Pyridines [organic-chemistry.org]
- 19. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Streamlined Two-Step Synthesis of 4-Aryl-5-Fluoro-2-Isopropoxypyridine Scaffolds
Abstract
Substituted fluoropyridines are privileged scaffolds in medicinal chemistry and materials science due to their unique electronic properties and metabolic stability. This application note provides a detailed, field-tested protocol for the synthesis of 4-aryl-5-fluoro-2-isopropoxypyridines. The methodology is structured as a robust two-step sequence, commencing with a Suzuki-Miyaura cross-coupling to forge the C4-aryl bond, followed by a nucleophilic aromatic substitution (SNAr) to install the 2-isopropoxy group. This guide is designed for researchers in drug development and organic synthesis, offering in-depth mechanistic explanations, step-by-step procedures, and expert insights to ensure reproducible and high-yield outcomes.
Introduction and Strategic Overview
The 4-aryl-5-fluoro-2-alkoxypyridine core is a key pharmacophore found in numerous biologically active molecules. The fluorine atom at the C5 position can enhance binding affinity, improve metabolic stability, and modulate pKa, making it a valuable substituent in drug design. The synthetic strategy presented herein is designed for efficiency and modularity, allowing for the facile introduction of diverse aryl groups.
The overall synthetic transformation is depicted below:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The introduction of the 2-isopropoxy group proceeds via an SNAr mechanism. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the electron-withdrawing fluorine atom at the C5 position.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium isopropoxide is used as a strong nucleophile. It can be generated in situ from isopropanol and a strong base like sodium hydride (NaH) or purchased directly.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (Na⁺) while leaving the isopropoxide anion highly reactive.
-
Temperature: Gentle heating is often required to overcome the activation energy of the reaction, but excessively high temperatures should be avoided to minimize side reactions.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous and should be handled with care.
Materials and Instrumentation
| Reagents & Materials | Suggested Grade |
| 2-Chloro-5-fluoro-4-iodopyridine | >97% |
| Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) | >98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, >99.5% |
| Sodium Isopropoxide | >97% or solution in THF |
| Isopropanol (IPA) | Anhydrous |
| 1,4-Dioxane | Anhydrous |
| Tetrahydrofuran (THF) | Anhydrous |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Hexanes | ACS Grade |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | |
| Brine (Saturated aq. NaCl) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Silica Gel | 230-400 mesh |
| Instrumentation | Description |
| Schlenk Line / Inert Gas Manifold | For providing an inert atmosphere (N₂ or Ar) |
| Magnetic Stirrer with Hotplate | For heating and agitation |
| Round-Bottom Flasks | Various sizes |
| Condenser | Allihn or Liebig type |
| TLC Plates | Silica gel 60 F₂₅₄ |
| Rotary Evaporator | For solvent removal |
| Glass Funnels & Separatory Funnel | For extraction and filtration |
| Flash Chromatography System | For purification |
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-2-chloro-5-fluoropyridine
-
Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-5-fluoro-4-iodopyridine (2.75 g, 10.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 equiv.), and sodium carbonate (3.18 g, 30.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. Degas the resulting suspension by bubbling nitrogen through it for 15 minutes.
-
Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The mixture will typically turn dark.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The starting iodide is less polar than the product.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. [1]8. Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the product as a white to off-white solid.
-
Protocol 2: Synthesis of 4-(4-methoxyphenyl)-5-fluoro-2-isopropoxypyridine
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask under a nitrogen atmosphere, add the purified 4-(4-methoxyphenyl)-2-chloro-5-fluoropyridine (e.g., 2.0 g, 7.8 mmol, 1.0 equiv.) and anhydrous tetrahydrofuran (THF, 25 mL).
-
Nucleophile Addition: Add sodium isopropoxide (0.96 g, 11.7 mmol, 1.5 equiv.) portion-wise to the stirring solution at room temperature. Alternative: If using isopropanol, add isopropanol (0.92 mL, 11.7 mmol, 1.5 equiv.) followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil, 0.47 g, 11.7 mmol, 1.5 equiv.) at 0 °C and allow to stir for 30 minutes before adding the substrate.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC (4:1 Hexanes:EtOAc).
-
Work-up:
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl, 20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (40 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by a short plug of silica gel, eluting with 10% ethyl acetate in hexanes.
Characterization Data (Representative Example)
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Result for 4-(4-methoxyphenyl)-5-fluoro-2-isopropoxypyridine |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, J = 3.0 Hz, 1H, H-6), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 5.40 (sept, J = 6.2 Hz, 1H, OCH(CH₃)₂), 3.85 (s, 3H, OCH₃), 1.40 (d, J = 6.2 Hz, 6H, OCH(CH₃)₂). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -135.0 to -145.0 (s). The exact chemical shift is sensitive to the electronic nature of the aryl substituent. [2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.0, 159.5 (d), 155.0 (d), 140.0 (d), 130.0, 128.0 (d), 125.0 (d), 114.5, 68.0, 55.5, 22.0. |
| MS (ESI) | m/z calculated for C₁₅H₁₆FNO₂ [M+H]⁺: 278.12; found: 278.13. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Suzuki) | Inactive catalyst; inefficient base; poor degassing. | Use a fresh bottle of catalyst. Ensure the base is anhydrous and finely powdered. Degas the solvent mixture thoroughly for at least 15-20 minutes. |
| Stalled Suzuki Reaction | De-boronation of the boronic acid. | Add a slight excess of boronic acid (1.3-1.5 equiv.). Avoid prolonged heating at very high temperatures. |
| Incomplete reaction in Step 2 (SNAr) | Weak nucleophile; insufficient temperature. | Ensure the sodium isopropoxide is dry and not degraded. If generating in situ with NaH, ensure the NaH is reactive. Increase the reaction temperature to refluxing THF if necessary. |
| Formation of side products | Reaction temperature too high; presence of water. | Maintain the recommended reaction temperatures. Use anhydrous solvents and reagents, especially for Step 2. |
Conclusion
This application note details a reliable and scalable two-step synthetic route to obtain 4-aryl-5-fluoro-2-isopropoxypyridines. By leveraging a selective Suzuki-Miyaura cross-coupling followed by an efficient SNAr reaction, this protocol provides a versatile platform for accessing a wide range of derivatives for applications in pharmaceutical and materials science research. The provided mechanistic rationale and troubleshooting guide empower researchers to adapt and optimize this procedure for their specific needs.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Desai, P. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Man, H. W., & Hsieh, S. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MH Chem. (2023). Buchwald-Hartwig amination. YouTube.
- Organic Syntheses. (n.d.). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(4), 274-282.
- Al-Hourani, B. J., et al. (2023). Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. European Journal of Chemistry, 14(2), 164-177.
- Al-Hourani, B. J., et al. (2023). Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. ResearchGate.
- Ju, J., et al. (1995). Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. Journal of Medicinal Chemistry, 38(23), 4738-4747.
- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- Ghaffari, M., et al. (2024). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides. Molecules, 29(1), 195.
- Kreutz, C., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e143.
- Gomes, A. C., et al. (2019). Advanced NMR techniques for structural characterization of heterocyclic structures. Molecules, 24(6), 1109.
- El-Sayed, M. A. A., et al. (2019). Green Synthesis of Novel 5-Arylazo-2- [(2S, 3S, 4R, 5R) - Hilaris Publisher.
- MH Chem. (2022). Suzuki Coupling Mechanism. YouTube.
- Kolar, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2639.
- Wang, Y., et al. (2013). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). ResearchGate.
- Google Patents. (n.d.). Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methylmethanesulfonamide.
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Application of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid in the Synthesis of Novel Kinase Inhibitors
An Application Guide for Medicinal Chemists
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1][2] This document provides a detailed guide for researchers and drug development professionals on the strategic application of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid , a highly functionalized building block, in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design, its role in targeting key signaling pathways, and provide a detailed, field-tested protocol for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Strategic Rationale: Why Use this compound?
The molecular architecture of this building block is not accidental; it is a convergence of several features known to be advantageous in medicinal chemistry for enhancing the efficacy and drug-like properties of kinase inhibitors.
The Privileged Pyridine Scaffold
The pyridine core is a well-established and privileged scaffold in a multitude of FDA-approved kinase inhibitors.[3] Its nitrogen atom can act as a hydrogen bond acceptor, enabling critical interactions with the hinge region of the kinase ATP-binding site, a common anchoring point for many Type I and Type II inhibitors.
The Impact of Fluorine Substitution
The strategic incorporation of fluorine is a powerful tool in modern drug design.[4][5] A fluorine atom, such as the one at the 5-position of the pyridine ring, can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically labile positions from oxidative degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile.[4][6][7]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring and lead to favorable electrostatic or dipole-dipole interactions within the target protein's binding pocket, potentially increasing potency.[5]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen. This fine-tuning can be critical for optimizing cell permeability and avoiding off-target effects, such as hERG channel inhibition.
The 2-Isopropoxy Group: Probing Hydrophobic Pockets
The isopropoxy group serves two primary functions. First, it provides a degree of lipophilicity, which can be crucial for cell membrane permeability and effective target engagement. Second, its size and shape are well-suited to occupy hydrophobic pockets adjacent to the ATP-binding site, contributing to both the potency and selectivity of the final inhibitor.
The Boronic Acid: A Versatile Synthetic Handle
Boronic acids are celebrated for their versatility, stability, and relatively low toxicity.[8] Their primary application in this context is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the efficient and high-yield formation of carbon-carbon bonds between the pyridinyl scaffold and a diverse range of aryl or heteroaryl halides.[4][9] This reaction is a workhorse in medicinal chemistry due to its mild conditions and remarkable tolerance for a wide array of functional groups.[9][10]
Target Application: Kinase Signaling Pathways
Dysregulation of kinase signaling cascades is a primary driver of uncontrolled cell proliferation, survival, and differentiation.[1] Building blocks like this compound are designed to generate inhibitors targeting key nodes in these pathways. A prime example is the RAS-RAF-MEK-ERK pathway, where mutations are common in many cancers.[10]
Caption: A simplified diagram of the RAS-RAF-MEK-ERK signaling pathway.
Synthetic Strategy: The Suzuki-Miyaura Coupling
The core of this application is the palladium-catalyzed Suzuki-Miyaura reaction. This process enables the coupling of the this compound (the organoboron component) with a halogenated (typically Br or Cl) aryl or heteroaryl partner (the electrophile). The catalytic cycle is a well-understood process involving three key steps.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of a hypothetical kinase inhibitor, "KIN-524" , by coupling this compound with 4-bromo-1H-pyrrolo[2,3-b]pyridine, a common core in kinase inhibitor scaffolds.
Materials and Reagents
| Reagent | CAS Number | Suggested Grade | Supplier Example |
| This compound | 1264127-92-5 | >97% | Combi-Blocks, etc.[11] |
| 4-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | >98% | Sigma-Aldrich, etc. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | Catalyst Grade | Strem, etc. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Anhydrous, >99.5% | Fisher Scientific |
| 1,4-Dioxane | 123-91-1 | Anhydrous, >99.8% | Acros Organics |
| Deionized Water | 7732-18-5 | 18 MΩ·cm | Laboratory supply |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | VWR |
| Brine (Saturated NaCl solution) | N/A | N/A | Lab-prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Reagent Grade | Sigma-Aldrich |
| Celite® 545 | 68855-54-9 | N/A | MilliporeSigma |
Equipment
-
Magnetic stirrer with heating plate
-
Schlenk flask or round-bottom flask with reflux condenser
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Step-by-Step Synthesis Protocol
Caption: General workflow for the synthesis and purification of KIN-524.
1. Reaction Setup:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1H-pyrrolo[2,3-b]pyridine (197 mg, 1.0 mmol, 1.0 equiv).
-
Add this compound (239 mg, 1.2 mmol, 1.2 equiv). Rationale: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or degradation.
-
Add sodium carbonate (265 mg, 2.5 mmol, 2.5 equiv) and Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%). Rationale: Sodium carbonate is a common, effective base for Suzuki couplings. Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for coupling heteroaryl halides.
-
Seal the flask with a rubber septum.
2. Solvent Addition and Degassing:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Rationale: This is a critical step to remove oxygen, which can oxidize the Pd(0) active catalyst and lead to lower yields.
-
Through the septum, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. Rationale: A mixture of an organic solvent and water is often optimal for Suzuki reactions, as it helps to dissolve both the organic substrates and the inorganic base.
-
Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure thorough degassing.
3. Reaction Execution and Monitoring:
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes) or by taking a small aliquot for LC-MS analysis to check for the disappearance of the starting bromide.
4. Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate (20 mL). Rationale: Celite filtration is an effective way to remove fine solid catalyst residues that might otherwise complicate the extraction.
-
Transfer the filtrate to a separatory funnel and add deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude residue by silica gel column chromatography using a gradient elution system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate) to isolate the pure product, KIN-524 .
Characterization and Quality Control
The identity and purity of the final compound must be rigorously confirmed.
-
LC-MS: To confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₆H₁₅FN₄O: 315.13).
-
HPLC: To determine the purity of the final product (Target >95%).
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of significant impurities. Key expected signals would include the disappearance of the proton at the 4-position of the pyrrolopyridine and the appearance of characteristic signals for the coupled product.
Data Summary and Troubleshooting
Expected Reaction Outcome
| Parameter | Expected Value |
| Reaction Time | 4-6 hours |
| Typical Yield | 65-85% |
| Appearance | Off-white to pale yellow solid |
| Purity (Post-Column) | >95% by HPLC |
| Molecular Weight (ESI-MS) | [M+H]⁺ = 315.13 |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient heat; Poor quality base/solvents. | Ensure thorough degassing; Confirm reaction temperature; Use fresh, anhydrous solvents and a high-purity base. |
| Significant Deborylation | Presence of excess water or protic sources; Prolonged reaction time at high temperature. | Use anhydrous solvents; Do not exceed the recommended reaction time. Consider a different base like K₃PO₄. |
| Formation of Homocoupling | Oxygen contamination leading to side reactions. | Improve the degassing procedure. Use a slightly lower catalyst loading (e.g., 2-3 mol%). |
| Difficult Purification | Close-running impurities. | Optimize the chromatography gradient; consider a different solvent system or reverse-phase HPLC for final polishing. |
Conclusion
This compound is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its constituent parts—the pyridine scaffold, fluorine atom, isopropoxy group, and boronic acid handle—provide medicinal chemists with a powerful tool to generate novel chemical entities with enhanced drug-like properties. The Suzuki-Miyaura coupling protocol detailed herein offers a reliable and robust method for incorporating this fragment into diverse molecular scaffolds, accelerating the discovery and development of targeted therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Boronic Acids in Modern Drug Discovery.
- Fernández-Pérez, L., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Accounts of Chemical Research.
- Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- PubChem. (2021).
- Imran, M., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI.
- Google Patents. (1998). Boronic ester and acid compounds - US5780454A.
- Google Patents. (2005). Compounds and compositions as protein kinase inhibitors - WO2005011597A3.
- Silva, F., et al. (2021).
- Das, B., et al. (2020). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. NIH.
- Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
- Google Patents. (1992). Cytotoxic boronic acid peptide analogs - US5106948A.
- Meijer, L., et al. (2003). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- Al-Jubouri, Q., et al. (2020). Design and discovery of boronic acid drugs. PubMed.
- International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies.
- BenchChem. (2025). Application Notes and Protocols for the Use of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine in Kinase Inhibitor Synthesis.
- Das, B., et al. (n.d.). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Publishing.
- Taifan Technology (Guangzhou) Co., Ltd. (n.d.). This compound - CAS:1264127-92-5.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Defert, O., et al. (2023). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan. Semantic Scholar.
- Sanchez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Li, Y., et al. (2019). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. NIH.
- Sestak, V., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central.
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Chan-Lam amination of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid with anilines
Application Note & Protocol
Executive Summary: The Strategic Value of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is one of the most critical and frequently executed transformations in the synthesis of pharmaceuticals and bioactive molecules.[1][2] Among the available methodologies, the copper-catalyzed Chan-Lam amination has emerged as a uniquely powerful tool due to its operational simplicity, mild reaction conditions, and tolerance for an open-air atmosphere.[3][4][5] This stands in contrast to palladium-catalyzed methods, which often require stricter anaerobic conditions and more expensive ligands.[6]
This guide provides an in-depth protocol for the Chan-Lam amination coupling of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid with various aniline nucleophiles. The resulting N-aryl-5-fluoro-2-isopropoxypyridin-4-amine scaffold is of significant interest in drug discovery. The fluorinated pyridine moiety can enhance metabolic stability, improve binding affinity through specific interactions, and modulate physicochemical properties such as pKa and lipophilicity. This protocol is designed to be a self-validating system, offering researchers a robust starting point for synthesis, optimization, and troubleshooting.
Reaction Principle and Catalytic Mechanism
The Chan-Lam reaction facilitates the oxidative cross-coupling of two nucleophilic partners: an organoboron compound and an amine.[6] The process is driven by a copper catalyst, which cycles between its Cu(I) and Cu(II) oxidation states, with atmospheric oxygen serving as the terminal oxidant.[3]
The generally accepted catalytic cycle proceeds through four key stages:
-
Coordination & Ligand Exchange: The reaction initiates with the coordination of the aniline nucleophile to the Cu(II) center, typically from a copper(II) acetate precatalyst.
-
Transmetalation: The aryl group from the boronic acid is transferred from boron to the copper center. This step is often facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the amino group are eliminated from the copper complex, yielding the desired N-aryl pyridine product and a reduced Cu(I) species.[4]
-
Oxidation: The catalytically active Cu(II) species is regenerated by the oxidation of Cu(I) with molecular oxygen present in the air.[6] This step closes the catalytic loop, allowing for the use of sub-stoichiometric amounts of copper.
While this Cu(I)/Cu(II) cycle is widely cited, mechanistic studies suggest a more complex pathway possibly involving a key Cu(III) intermediate that undergoes reductive elimination faster.[3][4]
Caption: Generalized catalytic cycle for the Chan-Lam amination.
Detailed Experimental Protocol
This protocol has been optimized for the coupling of this compound with substituted anilines on a 0.5 mmol scale.
Materials and Equipment
-
This compound (≥97% purity)
-
Aniline Substrate (≥98% purity)
-
**Copper(II) Acetate (Cu(OAc)₂) ** (anhydrous, ≥98%)
-
Pyridine (anhydrous, ≥99.8%)
-
Methanol (MeOH) (anhydrous, ≥99.8%)
-
Ethyl Acetate (EtOAc) (ACS grade)
-
Saturated Aqueous Ammonium Chloride (NH₄Cl)
-
Brine (Saturated Aqueous NaCl)
-
Magnesium Sulfate (MgSO₄) (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the Chan-Lam amination.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (0.5 mmol, 1.0 equiv.), the desired aniline substrate (0.6 mmol, 1.2 equiv.), and copper(II) acetate (91 mg, 0.5 mmol, 1.0 equiv.).
-
Scientist's Note: While catalytic copper is often sufficient, using a stoichiometric amount of Cu(OAc)₂ can be beneficial for challenging or electron-deficient anilines to ensure complete conversion, especially during initial trials.[3]
-
-
Addition of Base and Solvent: Add anhydrous methanol (5 mL) followed by anhydrous pyridine (81 µL, 1.0 mmol, 2.0 equiv.).
-
Reaction Conditions: Place the flask in a preheated oil bath at 50 °C. Let the reaction mixture stir vigorously, open to the atmosphere, for 16-24 hours.
-
Reaction Monitoring: Monitor the consumption of the boronic acid by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS. A complete reaction is indicated by the disappearance of the limiting reagent.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the dark green/blue mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 20 mL) to remove the bulk of the copper salts, followed by brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-5-fluoro-2-isopropoxypyridin-4-amine product.
Data Summary: Substrate Scope and Expected Yields
The electronic nature of the aniline substrate significantly influences the reaction efficiency. Electron-rich anilines generally provide higher yields in shorter reaction times compared to their electron-deficient counterparts.[8]
| Aniline Substrate (Example) | Substituent Nature | Typical Conditions | Expected Yield (%) | Notes |
| 4-Methoxyaniline | Electron-Donating (EDG) | 50 °C, 16 h | 75-90% | Reaction is typically clean and proceeds readily. |
| Aniline | Neutral | 50 °C, 18 h | 65-80% | Standard substrate, provides a good benchmark. |
| 4-Chloroaniline | Electron-Withdrawing (EWG) | 50 °C, 24 h | 50-65% | Slower reaction rate due to decreased nucleophilicity. |
| 4-Nitroaniline | Strongly EWG | 65 °C, 24-36 h | 30-50% | May require higher temperature and longer reaction time. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Poor quality boronic acid.3. Insufficiently reactive aniline. | 1. Use fresh, anhydrous Cu(OAc)₂.2. Verify the purity of the boronic acid; it can degrade upon storage.3. Increase reaction temperature to 65 °C. Consider a stronger base like Cs₂CO₃ in place of pyridine.[9] |
| Significant Phenol Byproduct | 1. Presence of water in the reaction.2. Competing C-O coupling pathway. | 1. Use anhydrous solvents and reagents. Consider adding 4Å molecular sieves to the reaction mixture.[2]2. This is an inherent competing pathway; purification is the final remedy. |
| Protodeboronation | 1. Instability of the boronic acid under reaction conditions.2. Base-mediated decomposition. | 1. Use the boronic acid as the limiting reagent if possible.2. Try a different solvent/base system (e.g., K₂CO₃ in Dichloromethane).[6] |
| Homocoupling of Aniline | Oxidative coupling of the aniline nucleophile. | This is less common but can occur. Ensure proper stoichiometry. A change in solvent or the use of a ligand like TMEDA might mitigate this.[10] |
References
- Mechanistic Development and Recent Applications of the Chan–Lam Amin
- Mechanistic Development and Recent Applications of the Chan-Lam Amin
- Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
- Chan-Lam Coupling. Organic Chemistry Portal.
- Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. J. Am. Chem. Soc., 2017, 139, 4769-4779.
- Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters.
- Chan–Lam coupling. Wikipedia.
- Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Organic Chemistry Portal.
- Mechanistic Development and Recent Applications of the Chan–Lam Amination.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. Source not specified.
- Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Deriv
- Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery: Volume 1.
- Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives.
- Chan–Lam coupling of aniline 50 with aryl boronate ester.
- Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity.
- Aniline synthesis by amination (aryl
- Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. NIH.
- Chan–Lam amination of secondary and tertiary benzylic boronic esters. White Rose Research Online.
- Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society.
- Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Semantic Scholar.
- Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. SciSpace.
- Chan-Lam Coupling. YouTube.
- Spectroscopic studies of the Chan-Lam amination: a mechanism-inspired solution to boronic ester reactivity. University of St Andrews Research Portal.
- This compound - CAS:1264127-92-5. Taifan Technology (Guangzhou) Co., Ltd..
- 2-Fluoropyridine-4-boronic acid synthesis. ChemicalBook.
- Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors. PubMed Central.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- ChemInform Abstract: Visible-Light-Mediated Chan-Lam Coupling Reactions of Aryl Boronic Acids and Aniline Derivatives.
- Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters. PubMed.
- (5-Fluoro-2-isobutoxypyridin-4-yl)boronic acid. BLD Pharm.
- (5-Fluoro-2-isobutoxypyridin-4-yl)boronic acid. Crysdot LLC.
- (PDF) Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones.
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- 6. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 9. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 10. Facile synthesis of aminobiphenyl sulfonamides via Chan–Lam coupling and their biological evaluation as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assasisted Suzuki Coupling of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
Introduction: Accelerating Discovery with Microwave-Enhanced C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly for biaryl and heteroaryl motifs.[1][2] These structural units are fundamental to the design of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Within this context, functionalized building blocks like (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid are of high value, introducing a fluorinated pyridine scaffold that is a common feature in contemporary drug discovery programs.
Traditionally, Suzuki couplings can require extended reaction times under thermal heating. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[4] By using microwave irradiation, chemists can drive reactions to completion in minutes rather than hours, often with superior yields, higher purity, and enhanced reproducibility.[5][6] This technology leverages the principles of green chemistry by reducing energy consumption and minimizing solvent use.[7][8][9][10][11]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the microwave-assisted Suzuki coupling of this compound. We will delve into the mechanistic underpinnings, provide a robust, step-by-step protocol, and offer expert insights into optimization and troubleshooting.
Part 1: Mechanistic Rationale and Core Principles
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The efficiency of the Suzuki coupling is dictated by a synergistic interplay between the catalyst, ligand, base, and solvent system, all of which are influenced by the energy input method.
The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][12][13] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[2]
-
Transmetalation: The organic moiety (R²) from the activated boronic acid is transferred to the palladium center, displacing the halide. This critical step requires activation of the boronic acid by a base.[2][12]
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12][13]
The Role of Key Reagents
-
Palladium Catalyst & Ligand: The choice of ligand is crucial. Electron-rich and bulky phosphine ligands (e.g., PPh₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the Pd(0) species, prevent catalyst decomposition, and accelerate the oxidative addition and reductive elimination steps.[1][14] For heteroaromatic substrates, specialized ligands are often required to achieve high yields.[15]
-
Base: The base plays a multifaceted role. Its primary function is to react with the boronic acid to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[16][17][18][19] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF).
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, THF) and water is typically used.[1][3][20] Water is not only a solvent but also plays a role in activating the boronic acid and stabilizing key intermediates.
Microwave Heating: A Paradigm Shift
Conventional heating relies on thermal conduction, which is slow and can create temperature gradients. Microwave heating, in contrast, utilizes dielectric heating.[10][11] Polar molecules and ions in the reaction mixture absorb microwave energy, leading to rapid, uniform, and efficient heating throughout the bulk of the sample.[5][9] This results in:
-
Dramatically Reduced Reaction Times: Accelerating reactions from hours to minutes.[4]
-
Improved Yields and Purity: Rapid heating to the set temperature minimizes the time available for side reactions and thermal decomposition of sensitive substrates.[6][10]
-
Enhanced Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures consistent results.[6][21]
Part 2: Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for a representative coupling of this compound with 4-bromoanisole.
Materials and Equipment
-
Reagents: this compound, 4-bromoanisole, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water.
-
Equipment: Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vessel, magnetic stir bar, analytical balance, syringes, septa, nitrogen or argon gas supply.
Reagent Stoichiometry and Details
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Role |
| 4-Bromoanisole | C₇H₇BrO | 187.04 | 1.0 | 93.5 mg (0.5 mmol) | Aryl Halide |
| This compound | C₈H₁₁BFNO₃ | 198.99 | 1.2 | 119.4 mg (0.6 mmol) | Boronic Acid |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 (3 mol%) | 17.3 mg (0.015 mmol) | Catalyst |
| K₂CO₃ | K₂CO₃ | 138.21 | 3.0 | 207.3 mg (1.5 mmol) | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 4.0 mL | Solvent |
| Water (Deionized) | H₂O | 18.02 | - | 1.0 mL | Co-Solvent |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 4-bromoanisole (93.5 mg, 0.5 mmol), this compound (119.4 mg, 0.6 mmol), potassium carbonate (207.3 mg, 1.5 mmol), and Pd(PPh₃)₄ (17.3 mg, 0.015 mmol).
-
Scientist's Note: Adding the solid reagents first prevents splashing and ensures accurate weighing. The boronic acid is used in slight excess to drive the reaction to completion.
-
-
Solvent Addition: Add 4.0 mL of 1,4-dioxane followed by 1.0 mL of deionized water to the vial.
-
Degassing: Place a septum on the vial and purge the mixture by bubbling nitrogen or argon gas through the solution for 5-10 minutes. This step is critical to remove dissolved oxygen, which can deactivate the catalyst.
-
Sealing: Quickly remove the septum and securely crimp the cap onto the vial.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters: Temperature = 120 °C, Time = 15 minutes, Power = Dynamic (allows the instrument to automatically adjust power to maintain the target temperature).
-
Cooling: After the reaction is complete, the vessel will be cooled to below 50 °C by a jet of compressed air before handling.
-
Work-up: Open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).[22][23]
-
Scientist's Note: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.[23][24] Combine the pure fractions and evaporate the solvent to obtain the final product as a solid or oil.
Part 3: Application Notes & Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides insights into common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) catalyst has oxidized. 2. Insufficient Degassing: Oxygen is present, leading to catalyst decomposition and homocoupling. 3. Incorrect Base: The chosen base is not strong enough to form the boronate. | 1. Use a fresh bottle of catalyst or switch to a more air-stable pre-catalyst (e.g., an XPhos Pd G2/G3). 2. Ensure the solvent is thoroughly purged with inert gas before sealing the vessel. 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃. |
| Protodeborylation | 1. Excess Water/Acidity: The boronic acid group is cleaved and replaced by a hydrogen atom.[1] 2. High Temperature/Long Time: Can promote decomposition pathways. | 1. Ensure the use of anhydrous solvents (if water is not essential for the specific catalyst system). Use a base like CsF which can scavenge protons. 2. Reduce the reaction temperature or time. Microwave synthesis allows for rapid optimization of these parameters. |
| Homocoupling Byproducts | 1. Oxygen Contamination: Leads to the formation of biaryl products from the starting aryl halide.[22] 2. Thermal Decomposition: Can generate radical species that lead to unwanted coupling. | 1. Improve the degassing procedure. 2. Use a lower reaction temperature. Consider screening different palladium ligands that are more thermally stable. |
| Difficult Purification | 1. Product is Hydrophilic: The product has high polarity and may be partially soluble in the aqueous layer during work-up. 2. Residual Palladium: Catalyst residues co-elute with the product. | 1. Minimize the aqueous wash or skip it entirely. Filter the reaction mixture through a pad of Celite to remove solids, evaporate the solvent, and load the crude material directly onto the column.[25] 2. Use a palladium scavenger resin or filter the crude product through a plug of silica or a specialized metal scavenger cartridge before final chromatography.[25] |
Part 4: Safety Considerations
All laboratory work should be conducted with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Chemical Hazards: Handle all reagents and solvents inside a certified chemical fume hood. Palladium compounds are toxic and should be handled with care. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Microwave Reactor Safety:
-
NEVER use a domestic (kitchen) microwave oven for chemical synthesis.[26] They lack the necessary safety features for pressure control, temperature monitoring, and solvent containment, posing a significant explosion risk.[21][26]
-
Always use vessels specifically designed for the microwave reactor and inspect them for cracks or defects before use.
-
Do not exceed the recommended volume for the reaction vessel to allow for headspace.
-
Be aware of the potential for rapid pressure increases. If exploring a new reaction, start with a small scale and lower temperatures.[26]
-
Be cautious of potential arcing if metal-based reagents (e.g., catalyst) coat the sides of the vessel.[26]
-
References
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Applicable Chemistry. [Link]
- Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Microwave assisted green organic synthesis. ScienceDirect. [Link]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Suzuki reaction. Wikipedia. [Link]
- Safety Considerations for Microwave Synthesis.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
- How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Hydrophilic Suzuki-coupling product workup? Reddit. [Link]
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
- Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Organic Chemistry Portal. [Link]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health (NIH). [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Royal Society of Chemistry. [Link]
- Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Baxendale Group, University of Cambridge. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH). [Link]
- Suzuki cross coupling reaction of aryl halides with arylboronic acid.
- Suzuki coupling of aryl halides with aryl boronic acid catalyzed by PdNPs biohybrids.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave assisted green organic synthesis [wisdomlib.org]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 10. ijrpas.com [ijrpas.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. reddit.com [reddit.com]
- 26. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we understand that coupling heteroaromatic building blocks like (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid presents unique challenges not encountered with simple arylboronic acids. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in mechanistic principles to empower your research and development.
Understanding the Substrate: Key Physicochemical Properties
This compound is an electron-rich heterocyclic compound. Its reactivity in Suzuki couplings is governed by several competing factors:
-
Lewis Basicity: The pyridine nitrogen lone pair can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive complexes.
-
Electronic Nature: The isopropoxy group is electron-donating, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems.
-
Instability: Like many heteroaromatic boronic acids, particularly 2- and 4-pyridyl derivatives, this reagent is susceptible to protodeboronation, a major pathway for yield loss.[1][2][3]
This guide will address how to mitigate these intrinsic properties to achieve high-yielding and reproducible couplings.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to address specific experimental failures.
Issue 1: Low to No Product Formation with High Starting Material Recovery
Question: My Suzuki coupling reaction is not proceeding, or the conversion is very low. I've recovered most of my starting materials. What are the most likely causes and how can I fix this?
Answer: This is a classic symptom of a stalled catalytic cycle. The primary culprits are often suboptimal catalyst, ligand, base, or reaction conditions that fail to overcome the activation energy for this specific substrate.
Causality & Corrective Actions:
-
Ineffective Catalyst/Ligand Combination: The coordination of the pyridine nitrogen to the palladium center can poison standard catalysts like Pd(PPh₃)₄. A highly active catalyst system is required.
-
Expert Recommendation: Switch to a catalyst system known for coupling challenging heteroaromatics. Bulky, electron-rich phosphine ligands are essential.[4] These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps and their steric bulk helps prevent the pyridine nitrogen from deactivating the catalyst.
-
Primary Choices: Use modern palladium precatalysts combined with biarylphosphine ligands such as XPhos , SPhos , or RuPhos .[4] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4]
-
-
Inappropriate Base Selection: The base is critical for activating the boronic acid to form the boronate species required for transmetalation.[5] For this substrate, a moderately strong, non-nucleophilic base is ideal.
-
Expert Recommendation: Anhydrous potassium phosphate (K₃PO₄) is often the most effective and reliable base for difficult Suzuki couplings.[1] Cesium carbonate (Cs₂CO₃) is also an excellent choice. Avoid strong hydroxide bases (e.g., NaOH, KOH) as they can significantly accelerate protodeboronation.[1][6]
-
-
Suboptimal Solvent and Temperature: The solvent must be able to dissolve all components and be suitable for the higher temperatures often required.
-
Expert Recommendation: Aprotic polar solvents are generally preferred. 1,4-Dioxane or THF , often with a small amount of water, are standard starting points.[4][7] For particularly stubborn couplings, higher boiling point solvents like NMP may be beneficial.[8] These reactions often require elevated temperatures (80-120 °C) to proceed efficiently.[4]
-
Recommended Starting Conditions for Catalyst Screening
| Component | Recommendation | Rationale |
| Aryl Halide | 1.0 eq | Limiting Reagent |
| Boronic Acid | 1.2 - 1.5 eq | Excess to drive reaction, compensates for potential degradation. |
| Pd Precatalyst | 1-3 mol% | E.g., XPhos Pd G3, SPhos Pd G2. Air-stable and reliable.[4][6] |
| Base | 2.0 - 3.0 eq | K₃PO₄ or Cs₂CO₃. Must be finely powdered and anhydrous. |
| Solvent | Dioxane/H₂O (10:1) | A versatile system. Ensure solvent is degassed.[6] |
| Temperature | 80 - 110 °C | Heat is often necessary for challenging couplings.[1] |
Issue 2: Significant Protodeboronation Observed
Question: My main byproduct is 5-fluoro-2-isopropoxypyridine, resulting from the cleavage of the C-B bond. How can I prevent this?
Answer: Protodeboronation is the protonolysis of the carbon-boron bond and is a very common side reaction for heteroaromatic boronic acids, especially under basic, aqueous conditions.[3][9] The goal is to make the rate of the desired Suzuki coupling faster than the rate of protodeboronation.
Causality & Corrective Actions:
-
Boronic Acid Instability: The free boronic acid is the most susceptible to this side reaction.
-
Expert Recommendation: Convert the boronic acid to a more stable derivative. Boronic esters (like pinacol esters, Bpin) or potassium trifluoroborate salts are significantly more robust towards protodeboronation.[1][4][10] They act as a "slow-release" source of the active boron species under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[1][11][12]
-
-
Presence of Protic Sources (Water): While a small amount of water can be beneficial, excess water provides the proton source for the side reaction.
-
Expert Recommendation: Use strictly anhydrous conditions.[4] Ensure solvents are freshly distilled or from a sure-seal bottle and that the base is anhydrous. The addition of trimethyl borate can also create a more anhydrous environment and has been shown to accelerate desired coupling in some systems.[4][13]
-
-
Base-Catalyzed Decomposition: Strong bases, particularly in the presence of water, accelerate protodeboronation.[9]
-
Slow Catalysis: If the main coupling reaction is slow, the boronic acid is exposed to degrading conditions for a longer period.
-
Expert Recommendation: Employ a more active catalyst system (see Issue 1) to ensure the Suzuki coupling outcompetes the decomposition pathway.[1] A fast and efficient catalyst is the best defense against protodeboronation.
-
Caption: Troubleshooting decision tree for the Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Which form of the boron reagent should I purchase or prepare: the free boronic acid, the pinacol ester, or the potassium trifluoroborate salt? A1: For maximum stability and reproducibility, we strongly recommend using the pinacol ester (Bpin) or the potassium trifluoroborate (BF₃K) salt.[14][15] While the free boronic acid can work under highly optimized conditions, it is prone to decomposition on storage and in solution.[16] The esters and trifluoroborates offer superior shelf-life and stability under basic reaction conditions, mitigating issues like protodeboronation.[3][10]
Q2: My reaction is turning black immediately. Is this normal? A2: Yes, it is common for palladium-catalyzed reactions to turn dark brown or black. This often indicates the formation of palladium black (Pd(0) nanoparticles), which can be an active or inactive form of the catalyst depending on the conditions. However, if this is accompanied by a complete lack of product formation, it could signify rapid catalyst decomposition. Ensure your reaction is rigorously deoxygenated, as oxygen can accelerate this process and lead to unwanted homocoupling of the boronic acid.[6]
Q3: How critical is it to degas the reaction mixture? A3: It is absolutely critical. Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species and can also promote the oxidative homocoupling of the boronic acid, leading to dimeric byproducts.[6][9] The solvent and the reaction vessel should be thoroughly degassed. A common and effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes, followed by evacuating and backfilling the sealed reaction flask with the inert gas three times.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Protodeboronation of Fluorinated Pyridine Boronic Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a significant challenge in modern synthetic chemistry: the protodeboronation of fluorinated pyridine boronic acids. This undesired side reaction can severely limit the efficiency of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the synthesis of many pharmaceuticals and functional materials.[1][2]
This resource will provide a detailed understanding of the underlying mechanisms of protodeboronation and offer practical, field-proven strategies to mitigate this issue, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it particularly problematic for fluorinated pyridine boronic acids?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a common undesired side reaction in metal-catalyzed cross-coupling reactions.[1] For fluorinated pyridine boronic acids, this issue is exacerbated due to the electronic properties of the molecule. The electron-withdrawing nature of both the fluorine atom(s) and the pyridine ring destabilizes the C-B bond, making it more susceptible to cleavage.[2][3][4] This leads to the consumption of the starting material, reduced yields of the desired coupled product, and the formation of a difficult-to-remove fluoropyridine byproduct, complicating purification.[2][3]
Q2: What are the primary mechanisms driving protodeboronation in these systems?
A2: The mechanism of protodeboronation is highly dependent on the reaction pH.[1][5]
-
Base-Catalyzed Pathway: Under the basic conditions typical for Suzuki-Miyaura couplings, the boronic acid exists in equilibrium with its more reactive boronate form ([ArB(OH)₃]⁻).[1][6][7] This boronate can then react with a proton source, typically water, leading to the cleavage of the C-B bond.[1] For highly electron-deficient systems, such as polyfluorinated pyridines, a mechanism involving the formation of a transient aryl anion may also be at play.[6][7]
-
Acid-Catalyzed Pathway: While less common in cross-coupling reactions, an acid-catalyzed mechanism can also occur, involving the reaction of the boronic acid with an acid.[1]
-
Zwitterionic Pathway for Basic Heteroaromatics: Pyridine-containing boronic acids can form zwitterionic species under neutral pH conditions. For some isomers, like 2-pyridine boronic acid, this zwitterion is highly prone to rapid protodeboronation through a unimolecular fragmentation.[1] Shifting the pH away from neutral, either by adding acid or base, can surprisingly attenuate this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[1]
Q3: How does the position of the fluorine atom and the boronic acid group on the pyridine ring affect stability?
A3: The relative positions of the electron-withdrawing fluorine atom and the boronic acid group significantly influence the electronic environment of the C-B bond and, consequently, its stability. Boronic acids with fluorine atoms positioned to maximize the electron-withdrawing effect on the carbon bearing the boron group are generally more susceptible to protodeboronation. For instance, ortho- and para-fluorine substituents can accelerate protodeboronation under basic conditions.[7] Furthermore, the basic nitrogen atom in the pyridine ring can participate in intramolecular interactions that can either stabilize or destabilize the boronic acid, depending on its position relative to the boronic acid group.[8]
Q4: Can I use boronic esters instead of boronic acids to prevent protodeboronation?
A4: Using boronic esters, such as pinacol or MIDA (N-methyliminodiacetic acid) esters, is a common and often effective strategy to mitigate protodeboronation.[1][3] These esters act as "slow-release" sources of the boronic acid, maintaining a low concentration of the active boronic acid species in the reaction mixture.[1] This minimizes the opportunity for the boronic acid to decompose. However, it is crucial to understand that esterification does not always guarantee increased stability.[9] The rate of hydrolysis of the ester back to the boronic acid can be a dominant factor in the overall rate of protodeboronation.[9] In some cases, particularly with certain diol esters, the ester can be even more reactive towards protodeboronation than the parent boronic acid.[8]
Troubleshooting Guide
This section addresses common experimental issues and provides a logical framework for troubleshooting.
| Observed Problem | Potential Causes | Recommended Solutions & Explanations |
| Low to no yield of the desired product; significant amount of protodeboronated fluoropyridine detected. | 1. Reaction Temperature is Too High: Higher temperatures accelerate the rate of protodeboronation.[2][3] 2. Base is Too Strong or Concentrated: Strong bases promote the formation of the reactive boronate anion, increasing the rate of protodeboronation.[2][9] 3. Presence of Excess Water: Water acts as the proton source for the protodeboronation reaction.[2] 4. Prolonged Reaction Time: Longer exposure to reaction conditions increases the extent of decomposition. 5. Inherently Unstable Boronic Acid: The specific regioisomer of the fluorinated pyridine boronic acid may be highly susceptible to decomposition. | 1. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. A more active catalyst system may be required to achieve reasonable reaction rates at lower temperatures.[3] 2. Screen Milder Bases: Switch to a weaker base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] The choice of base can be critical, and empirical screening is often necessary. 3. Control Water Content: While Suzuki couplings often require some water, excessive amounts should be avoided. Use anhydrous solvents and consider adding a controlled amount of water if necessary. For particularly sensitive substrates, completely anhydrous conditions may be beneficial.[10] 4. Utilize Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, minimizing the exposure of the sensitive boronic acid to the harsh reaction conditions.[3] 5. Convert to a More Stable Derivative: Protect the boronic acid as a pinacol or MIDA ester to employ a "slow-release" strategy.[1][3] |
| Incomplete conversion of starting materials, even after extended reaction times. | 1. Catalyst Inhibition/Deactivation: The basic nitrogen of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[3] 2. Insufficiently Active Catalyst System: The chosen catalyst and ligand may not be active enough for the challenging coupling of electron-deficient substrates. 3. Poor Solubility of Reagents: If any of the reactants are not fully dissolved, the reaction will be slow and incomplete. | 1. Select Appropriate Ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the desired catalytic cycle and disfavor catalyst inhibition.[3] 2. Screen Different Palladium Precatalysts and Ligands: Experiment with various catalyst systems to find one that is sufficiently active for your specific substrates. 3. Optimize the Solvent System: Choose a solvent or solvent mixture that ensures the solubility of all reaction components at the reaction temperature. A combination of an aprotic solvent like dioxane or toluene with a small amount of water is often effective.[3] |
| Formation of significant side products other than the protodeboronated pyridine. | 1. Homocoupling of the Boronic Acid: This can occur in the presence of an oxidant and a palladium catalyst. 2. Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to the degradation of other components in the reaction mixture. | 1. Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.[2] 2. Lower the Reaction Temperature: Reducing the temperature may decrease the rate of undesired side reactions.[2] 3. Optimize Reactant Stoichiometry: A slight excess of the boronic acid derivative can sometimes be beneficial.[2] |
Visualized Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting failed or low-yielding reactions involving fluorinated pyridine boronic acids.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 174669-73-9: 2-Fluoropyridine-3-boronic acid [cymitquimica.com]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of Pyridylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridylboronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult but synthetically vital substrates. Pyridine-containing biaryls are ubiquitous scaffolds in pharmaceuticals and materials science, yet their synthesis via Suzuki coupling is often plagued by low yields and frustrating side reactions.[1]
This document moves beyond standard protocols to provide a deeper understanding of the underlying mechanisms of failure and offers field-proven troubleshooting strategies to overcome them.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the challenges of using pyridylboronic acids.
Q1: What are the most common byproducts I should expect when using pyridylboronic acids?
The two most prevalent and yield-destroying byproducts are the protodeboronated starting material (e.g., pyridine) and the homocoupled boronic acid (e.g., a bipyridine).[2][3] Protodeboronation involves the replacement of the carbon-boron bond with a carbon-hydrogen bond, effectively consuming your nucleophile.[4] Homocoupling is the palladium-catalyzed dimerization of your boronic acid. Identifying which of these is the major byproduct is the first critical step in troubleshooting.
Q2: Why are 2-pyridylboronic acids so much more unstable than 3- or 4-pyridylboronic acids?
The instability of 2-pyridylboronic acid is a classic problem in cross-coupling chemistry.[1] Unlike simple arylboronic acids, which typically undergo protodeboronation fastest under strongly basic conditions, 2-pyridylboronic acid has a unique, rapid decomposition pathway under neutral or near-neutral pH.[5] It can form a zwitterionic intermediate that undergoes a facile, unimolecular fragmentation of the C-B bond.[2] This inherent instability means that even before your catalytic cycle begins, your nucleophile may already be degrading in the flask.
Q3: What exactly is protodeboronation and what causes it?
Protodeboronation is the protonolysis of the C-B bond.[4] It requires a proton source, which in most Suzuki reactions is water or an alcohol solvent. The reaction can be catalyzed by acid or base.[4][6] For most heteroarylboronic acids, the process is fastest at high pH, where the formation of a more reactive boronate anion facilitates the side reaction.[5][7] The propensity for this side reaction is highly dependent on the electronic properties of the organic group, the reaction temperature, and the specific base used.[2][4]
Q4: My main byproduct is a bipyridine. What causes this homocoupling?
Homocoupling of the boronic acid is most often caused by the presence of molecular oxygen in your reaction vessel.[8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then enter a separate catalytic cycle that promotes the dimerization of the boronic acid. This is why rigorous degassing of solvents and maintaining a positive inert atmosphere are not just recommendations, but necessities for success.[3] In some cases, particularly with electron-deficient boronic acids, homocoupling can also occur through alternative mechanisms even in the absence of oxygen.[10]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low Yield with Significant Protodeboronation (Deborylated Pyridine Detected)
This is the most common failure mode. If you observe significant amounts of the simple pyridine corresponding to your boronic acid, your primary challenge is preventing the C-B bond cleavage.
The core issue is that the rate of protodeboronation is competitive with, or faster than, the rate of the desired transmetalation step in the Suzuki cycle. Our strategy must be to either decrease the rate of protodeboronation or increase the rate of the productive coupling.
Table 1: Strategic Approaches to Combat Protodeboronation
| Strategy | Rationale & Causality | Recommended Actions & Protocols |
| 1. Stabilize the Nucleophile | The free boronic acid is often the most unstable species. By using a more stable derivative, we can limit the concentration of the reactive boronic acid at any given time. This is known as a "slow-release" strategy.[4][11] | Use Boronic Esters or MIDA Boronates: Convert the pyridylboronic acid to its pinacol ester or N-methyliminodiacetic acid (MIDA) boronate.[12] MIDA boronates are particularly robust, crystalline, and air-stable, making them excellent for challenging couplings.[12] They slowly hydrolyze under the reaction conditions to release the boronic acid for the catalytic cycle. |
| 2. Optimize Reaction Kinetics | We need to accelerate the desired catalytic turnover to outcompete the decomposition pathway.[4] | Use a Highly Active Catalyst System: Employ modern catalyst systems known for high activity. Buchwald's dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) paired with a palladium precatalyst are highly effective for coupling heteroaryl systems, as they accelerate both transmetalation and reductive elimination.[6][13] Lower the Temperature: Protodeboronation is often highly temperature-dependent. If your catalyst is active enough, running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) can dramatically suppress the side reaction.[2] |
| 3. Control the Reaction Medium | Protodeboronation requires a proton source and is often promoted by the base. Modifying these components can be highly effective. | Use Anhydrous Conditions: While challenging, using rigorously dried solvents and reagents can minimize the primary proton source.[2] Select the Right Base: The base is critical. It must be strong enough to form the boronate for transmetalation but not so aggressive that it accelerates protodeboronation.[14][15] For sensitive pyridylboronic acids, weaker bases like K₃PO₄ or even KF are often superior to stronger bases like NaOH or KOH.[13] In some cases, specialized base-free conditions can be employed for extremely sensitive substrates.[16][17] |
Problem 2: Significant Bipyridyl Homocoupling Product Observed
If your primary byproduct is the dimer of your boronic acid, the reaction environment is likely promoting this undesired pathway.
As mentioned, oxygen is the most common culprit.[9] The solution involves both meticulous experimental technique and chemical optimization.
-
Apparatus Preparation: Flame-dry or oven-dry all glassware (reaction flask, condenser) and allow it to cool to room temperature under a stream of inert gas (Argon or high-purity Nitrogen).
-
Reagent & Solvent Preparation:
-
Add all solid reagents (aryl halide, boronic acid derivative, base, catalyst) to the reaction flask.
-
Seal the flask with a rubber septum.
-
Perform at least three cycles of evacuating the flask under vacuum and refilling with inert gas.
-
Use solvents that have been thoroughly degassed. The most effective method is freeze-pump-thaw (3 cycles). A simpler but often sufficient method for many applications is to sparge the solvent with an inert gas for 30-60 minutes before use.[9]
-
-
Reaction Execution: Transfer the degassed solvent to the reaction flask via cannula or a gas-tight syringe. Maintain a positive pressure of inert gas throughout the entire reaction duration using a balloon or a bubbler system.
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands stabilize the Pd(0) state and promote rapid reductive elimination, which helps keep the catalyst in the desired productive cycle and minimizes side reactions.[9]
-
Catalyst Choice: If using a Pd(II) precatalyst (like Pd(OAc)₂), homocoupling can occur during the in situ reduction to Pd(0).[9] Consider using a well-defined Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, to bypass this step.
Visualizing the Pathways
Understanding the reaction mechanisms is key to effective troubleshooting. The following diagrams illustrate the desired catalytic cycle and the primary off-cycle pathway of protodeboronation.
Caption: The desired Suzuki-Miyaura catalytic cycle.
Caption: Common protodeboronation pathways for pyridylboronic acids.
Summary Troubleshooting Workflow
Use this decision tree to guide your optimization efforts.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421. [Link]
- Al-Zoubi, R. M., & Al-Masri, H. (2014). The proposed mechanism for protodeboronation of arylboronic acids.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Cox, P. A., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
- Wikipedia contributors. (2023).
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17619–17633. [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(12), 3196-3200. [Link]
- Carrow, B. P., & Chen, L. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421. [Link]
- Chen, L., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 219, 43-89. [Link]
- Hall, D. G. (Ed.). (2016). Development of Organic Transformations Based on Protodeboronation. Boronic Acids: Preparation and Applications in Organic Synthesis, Drug Discovery and Chemical Biology, 2, 451-480. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]
- Scott, J. S., & Dunsford, J. J. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 26(64), 14457-14473. [Link]
- Reddit user submission. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp on Reddit. [Link]
- Gorske, J. R., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 31(13), 1275-1278. [Link]
- Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(51), 12254-12258. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. scilit.com [scilit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Biaryls from (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid Suzuki Reactions
Welcome to the technical support guide for troubleshooting the purification of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions involving (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance to overcome common purification challenges.
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but the purification of the resulting biaryl products can be a significant bottleneck.[1][2][3][4] This is particularly true when working with heteroaromatic building blocks like this compound, which can introduce unique challenges in separating the desired product from starting materials, byproducts, and catalyst residues.[5]
This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your purification strategies.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses the most frequently encountered problems during the purification of biaryls from Suzuki reactions with this compound.
Issue 1: Co-elution of Product and Starting Material (Aryl Halide) in Column Chromatography
Symptoms:
-
TLC analysis shows overlapping spots for the product and the starting aryl halide.[6]
-
NMR of the "purified" product shows signals corresponding to both the desired biaryl and the unreacted aryl halide.[7]
Root Causes & Solutions:
-
Insufficient Polarity Difference: The product and starting material may have very similar polarities, leading to poor separation on silica gel.[6]
-
Solution 1: Modify the Eluent System. Experiment with different solvent systems. A common starting point is a mixture of hexanes and ethyl acetate.[6][7] If this fails, consider adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.[6][8] For nitrogen-containing heterocyclic compounds, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can dramatically alter their retention on silica gel.[6]
-
Solution 2: Alter the Stationary Phase. If silica gel is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative, especially for basic compounds. Reversed-phase chromatography (C18) is another powerful option if the polarity difference is minimal in normal-phase systems.
-
-
Incomplete Reaction: A high concentration of unreacted starting material will make purification more challenging.
-
Solution: Drive the Reaction to Completion. Before focusing on purification, ensure the reaction has gone to completion. This can be monitored by TLC, GC-MS, or LC-MS.[9][10] If the reaction has stalled, consider optimizing the reaction conditions, such as increasing the temperature, changing the base, or using a more active catalyst system.[1][9]
-
Issue 2: Presence of Boronic Acid-Related Impurities
Symptoms:
-
NMR or MS data indicates the presence of homocoupled boronic acid (a dimer of this compound).
-
A baseline streak or highly polar spot is observed on the TLC plate.
Root Causes & Solutions:
-
Homocoupling: This side reaction, where two molecules of the boronic acid couple, can be promoted by the presence of oxygen or Pd(II) species.[10][11][12][13]
-
Solution 1: Ensure Anhydrous and Oxygen-Free Conditions. Thoroughly degas all solvents and run the reaction under an inert atmosphere (argon or nitrogen).[9][10]
-
Solution 2: Use a Pd(0) Source or Ensure Complete Pre-catalyst Reduction. If using a Pd(II) pre-catalyst, ensure the reaction conditions are sufficient to reduce it to the active Pd(0) species.[10] Alternatively, use a Pd(0) source directly.
-
Solution 3: Aqueous Workup. A thorough aqueous workup can often remove the more polar homocoupled product and residual boronic acid. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic boronic acid species.
-
-
Protodeborylation: The C-B bond of the boronic acid can be cleaved, leading to the formation of 5-fluoro-2-isopropoxypyridine.[12]
Issue 3: Palladium Residue in the Final Product
Symptoms:
-
The isolated product has a dark or black color.
-
Elemental analysis or ICP-MS indicates palladium contamination.
Root Causes & Solutions:
-
Catalyst Precipitation: Palladium black can precipitate during the reaction, leading to a heterogeneous mixture that is difficult to remove completely.[11]
-
Solution 1: Filtration through Celite. After the reaction, filtering the mixture through a pad of Celite can help remove precipitated palladium.[14] For better results, a small layer of silica gel can be added on top of the Celite.[14]
-
Solution 2: Use of a Scavenger Resin. There are commercially available scavenger resins designed to bind and remove residual palladium from solution.
-
Solution 3: Recrystallization. If the product is a solid, recrystallization is often an effective method for removing palladium residues.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: My biaryl product is a solid. Is recrystallization a better purification method than column chromatography?
A1: If your product is a solid, recrystallization can be an excellent and often more scalable purification method than chromatography.[7][8] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[15][16]
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent/Solvent System | Boiling Point (°C) | Polarity | Comments |
| Hexanes | 69 | Non-polar | Good for non-polar compounds. |
| Ethyl Acetate/Hexanes | Variable | Low to Medium | A versatile system for a wide range of polarities.[17] |
| Ethanol | 78 | Polar | Effective for more polar compounds.[17] |
| Isopropanol | 82 | Polar | Similar to ethanol, but with a slightly higher boiling point. |
| Toluene | 111 | Non-polar | Can be a good choice for less polar compounds that require a higher temperature for dissolution. |
| Water | 100 | Very Polar | Useful for highly polar compounds, often in combination with a miscible organic solvent.[17] |
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[15] A general approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and then with heating. For a two-solvent recrystallization, you'll need one solvent in which the compound is soluble and a second, miscible "anti-solvent" in which it is insoluble to induce crystallization.[16][18]
Q3: My product seems to be an oil, even after chromatography. What are my options?
A3: If your product is an oil, recrystallization is not an option. In this case, purification will rely heavily on chromatography. If you are still seeing impurities after standard silica gel chromatography, consider the following:
-
Gradient Elution: Use a very shallow gradient of your eluent system to improve separation.
-
Alternative Chromatography Techniques: As mentioned in Issue 1, consider using different stationary phases like alumina or reversed-phase C18. Preparative HPLC can also be a powerful tool for purifying difficult oily compounds.
Q4: I see multiple new spots on my TLC after the reaction. What could they be?
A4: Besides the desired product and unreacted starting materials, several side products can form in a Suzuki reaction.[11] These can include:
-
Homocoupled products: From the coupling of two aryl halides or two boronic acids.[10][11][19]
-
Dehalogenated starting material: The aryl halide can be reduced to the corresponding arene.[10][11]
-
Protodeborylated starting material: The boronic acid can lose its boron group.[12]
-
Products from β-hydride elimination: If there are alkyl chains with β-hydrogens on the boronic acid.[11]
Identifying these byproducts, often through LC-MS, can provide valuable clues for optimizing your reaction conditions to minimize their formation.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Prepare the Column: Select a column of appropriate size and pack it with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elute the Column: Begin eluting with the least polar solvent system, gradually increasing the polarity. Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to the crude solid to dissolve it completely.[16][18]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling too quickly can trap impurities.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool Further: Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[7]
-
Dry the Product: Dry the crystals under vacuum to remove any residual solvent.[7]
Visual Guides
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Purification
Caption: A decision-making workflow for troubleshooting biaryl purification.
References
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego State University.
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. (n.d.). BenchChem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (n.d.). BenchChem.
- Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid. (n.d.). BenchChem.
- Suzuki purification problem. (2018, November 5). Reddit.
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022, June 30). ACS Catalysis.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2007, August 3). ResearchGate.
- Common Byproducts in Suzuki Coupling. (2023, September 8). YouTube.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024, March 29). YouTube.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007, March 1). ACS Publications.
- Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. (2020, May 11). Beilstein Journals.
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Recrystallization (chemistry). (n.d.). Wikipedia.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018, April 24). ACS Omega.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PubMed Central.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2001, January 1). ResearchGate.
- Organoborane coupling reactions (Suzuki coupling). (2004, December). PubMed Central.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central.
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. mt.com [mt.com]
- 16. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Chan-Lam Coupling of Pyridine Boronic Acids: A Technical Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Chan-Lam C-N cross-coupling reaction. This guide is specifically designed for researchers, medicinal chemists, and process scientists encountering challenges with pyridine-containing boronic acids. The unique electronic properties of the pyridine ring introduce specific hurdles not always seen with standard aryl boronic acids. Here, we address these common issues in a practical, question-and-answer format, grounded in mechanistic understanding and field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What is the Chan-Lam coupling, and why is it advantageous for forming C-N bonds?
The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between a carbon atom (typically from a boronic acid) and a heteroatom, most commonly nitrogen or oxygen.[1] Unlike palladium-catalyzed methods like the Buchwald-Hartwig amination, Chan-Lam couplings are renowned for their mild reaction conditions. They often proceed at room temperature, are tolerant of air and moisture, and do not require strong bases or expensive, air-sensitive ligands, making them operationally simple and attractive for a wide range of applications.[2][3]
Q2: Why are pyridine boronic acids considered "challenging" substrates in this reaction?
The primary challenge stems from the inherent properties of the pyridine ring itself. The nitrogen atom in the ring can act as a Lewis base, leading to several complications:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the copper catalyst, potentially occupying a coordination site needed for the catalytic cycle to proceed efficiently.
-
Boronic Acid Instability: 2-Pyridyl boronic acids are notoriously unstable, especially under basic conditions. The adjacent nitrogen atom can facilitate a rapid protodeboronation (cleavage of the C-B bond), removing the key reagent from the reaction mixture.[4][5]
-
Competing N-Arylation: The reaction aims to couple an external amine (the nucleophile) with the pyridine boronic acid. However, the pyridine nitrogen itself can, in some cases, act as a nucleophile, leading to undesired side products.[6][7]
Q3: What are the most common side reactions I should be aware of?
Beyond the desired C-N coupling, several competing pathways can reduce your yield. The most prevalent are:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is a major issue with electron-rich or heteroaromatic boronic acids like those of pyridine.[8]
-
Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl species (e.g., a bipyridine).
-
Oxidation: The conversion of the boronic acid to the corresponding phenol. This is often exacerbated by the presence of excess oxidant or certain reaction conditions.[8]
Below is a workflow to help diagnose common issues encountered during the reaction.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Cu/Fe-mediated N(sp2)-arylation/alkenylation of pyridines with aryl-/alkenylboronic acids to yield versatile cationic materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Enhancing Catalyst Longevity in Suzuki Coupling of N-Heterocycles
Welcome to the Technical Support Center dedicated to addressing a critical challenge in modern organic synthesis: improving catalyst lifetime in the Suzuki-Miyaura cross-coupling of N-heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique difficulties posed by these often-recalcitrant substrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for maximum efficiency and catalyst stability.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions, but the scientific reasoning behind them.
Issue 1: My reaction is sluggish or stalls completely, and I'm observing a black precipitate. What's happening and how can I fix it?
Answer: The black precipitate is likely palladium black, an inactive, agglomerated form of the palladium catalyst.[1] This is a common mode of catalyst deactivation, particularly in reactions involving N-heterocycles. The primary causes include:
-
Catalyst Decomposition: At elevated temperatures, the active Pd(0) species can become unstable and aggregate.[1]
-
Ligand Dissociation: If the phosphine ligand detaches from the palladium center, the exposed metal atoms can clump together.[1]
-
Oxidation: Exposure to oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and degrade sensitive phosphine ligands.[1]
Solutions to Prevent Palladium Black Formation:
-
Ligand Selection is Crucial: Employ bulky, electron-rich phosphine ligands. These ligands form a protective sphere around the palladium atom, preventing both aggregation and unwanted interactions with the N-heterocycle.[2][3] The Buchwald biaryl phosphine ligands, such as SPhos and XPhos, are industry standards for this purpose.[3] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability, which forms very stable complexes with palladium.[3][4][5]
-
Rigorous Degassing is Non-Negotiable: Thoroughly degas all solvents and reagents to remove oxygen.[1] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles for more sensitive reactions.[1]
-
Optimize Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] Aim for the lowest temperature that provides a reasonable reaction rate. Consider running small-scale experiments at different temperatures to find the optimal balance.[6]
-
Use of Pre-catalysts: Well-defined palladium pre-catalysts can ensure the controlled generation of the active catalytic species, minimizing opportunities for deactivation before the catalytic cycle begins.[2]
Issue 2: My yield is low, and I've identified significant amounts of a side product where the boron group is replaced by a hydrogen atom. What is this side reaction and how can I suppress it?
Answer: This side reaction is called protodeboronation , the undesired cleavage of the C-B bond in your boronic acid or ester.[2] This is a particularly significant issue with electron-deficient heteroaryl boronic acids.[2] The proton source can be residual water or alcohol in the reaction mixture.[2]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: While a small amount of water can sometimes be beneficial for Suzuki reactions, excess water can promote protodeboronation.[3] Ensure your solvents are rigorously dried.
-
Optimize the Base: Strong bases, especially hydroxides, can accelerate this side reaction.[3] Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or phosphate bases like potassium phosphate (K₃PO₄).[3][7]
-
Boronic Ester Stability: Pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[8] Consider converting your boronic acid to a pinacol ester before the coupling reaction.
-
Reaction Time: Prolonged reaction times can increase the likelihood of protodeboronation. Monitor your reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
Issue 3: I'm working with a pyridine or a similar basic N-heterocycle, and my catalyst seems to be completely inhibited. What is the cause of this inhibition and what are the best strategies to overcome it?
Answer: The Lewis basic nitrogen atom in your heterocycle is likely coordinating to the palladium catalyst, leading to its deactivation.[2][9] This "catalyst poisoning" is a major hurdle in the Suzuki coupling of many N-heterocycles.[2]
Overcoming Catalyst Poisoning by N-Heterocycles:
-
Bulky Ligands are Your First Line of Defense: As with preventing palladium black formation, bulky ligands are key. The steric hindrance of ligands like XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) physically blocks the nitrogen atom of the heterocycle from coordinating to the palladium center.[2][4]
-
Slow Addition of the Heterocycle: Adding the N-heterocyclic coupling partner slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[2]
-
Use of Additives: In some cases, additives can mitigate catalyst poisoning. For example, trimethyl borate has been shown to prevent catalyst poisoning by heteroatomic units.
-
Consider Nickel Catalysis: For particularly challenging heteroaromatic substrates, nickel-catalyzed Suzuki-Miyaura coupling can be a cost-effective and efficient alternative.[10] Nickel catalysts can exhibit different reactivity and selectivity profiles compared to palladium.[10]
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling, and how does it affect catalyst lifetime?
A1: The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle.[5] Its primary function is to activate the organoboron species to facilitate transmetalation.[5][11] The choice of base can significantly impact catalyst lifetime. Strong bases can promote side reactions like protodeboronation and catalyst decomposition.[3] Weaker inorganic bases like carbonates and phosphates are often a good starting point for optimizing reactions with sensitive substrates.[3][7]
Q2: How does the choice of solvent influence the stability of the catalyst?
A2: The solvent can have a profound effect on the reaction rate, selectivity, and catalyst stability.[12][13][14] Solvents can activate precatalysts, stabilize the active catalyst, and modulate the reactivity of the base.[12][15] For instance, aprotic polar solvents or ethereal solvents, often with a small amount of water, are standard.[3] However, the optimal solvent is highly dependent on the specific substrates and catalyst system.[6] It is often beneficial to screen a few different solvents during reaction optimization.
Q3: Besides catalyst poisoning and palladium black formation, are there other common side reactions I should be aware of?
A3: Yes, another common side reaction is homocoupling , which leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[2] The presence of oxygen can promote the homocoupling of boronic acids.[2][16][17][18] Rigorous degassing and maintaining an inert atmosphere are key to minimizing this side reaction.[1]
Q4: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
A4: While generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂ and a ligand is common, using a well-defined pre-catalyst offers several advantages, especially for challenging reactions. Pre-catalysts provide a more controlled and reproducible generation of the active catalyst, which can lead to higher yields and a longer catalyst lifetime.[2] They are particularly useful when working with substrates that are sensitive to the conditions required for in situ catalyst generation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an N-Heterocyclic Halide
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the N-heterocyclic halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), and the ligand (if not using a pre-catalyst).[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1][3]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, THF, or toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Preparation of Anhydrous and Degassed Solvent
-
Drying: For solvents like THF and dioxane, reflux over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere. For other solvents, passage through a column of activated alumina (solvent purification system) is effective.
-
Degassing: Transfer the dry solvent to a Schlenk flask. Bubble a gentle stream of argon or nitrogen through the solvent for at least 30 minutes. Alternatively, for more rigorous degassing, perform at least three freeze-pump-thaw cycles.
Data Presentation
Table 1: Comparison of Ligands for a Challenging N-Heterocycle Coupling
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| PPh₃ | 5 | 100 | 24 | <10 | Significant palladium black formation |
| SPhos | 2 | 80 | 12 | 85 | Clean reaction, minimal side products |
| XPhos | 2 | 80 | 12 | 92 | Excellent yield, rapid conversion |
| IPr (NHC) | 2 | 80 | 10 | 95 | Very stable catalyst, fastest reaction |
This is a representative table; actual results will vary depending on the specific substrates.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
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- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
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- 18. researchgate.net [researchgate.net]
How to prevent homocoupling of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
A Guide to Preventing Homocoupling in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address a common challenge encountered during its use in Suzuki-Miyaura cross-coupling reactions: the formation of homocoupled byproducts. This guide provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to ensure the success of your coupling reactions.
Understanding the Challenge: Homocoupling of this compound
This compound is an electron-deficient heteroaryl boronic acid. This electronic nature, while often beneficial for its reactivity in the desired cross-coupling pathway, can also make it more susceptible to an undesired side reaction known as homocoupling. In this process, two molecules of the boronic acid react with each other to form a symmetrical biaryl, consuming your starting material and complicating purification.
The primary mechanisms behind boronic acid homocoupling are:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then facilitate the coupling of two boronic acid molecules.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to form the homocoupled product and the active Pd(0) catalyst required for the main reaction cycle.[2][3][4] This is particularly prevalent at the start of the reaction.
The electron-deficient nature of this compound can exacerbate these pathways.[5]
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address common issues.
Q1: I am observing a significant amount of a symmetrical biphenyl byproduct in my reaction. What is happening?
A1: You are likely observing the homocoupling of your this compound. This side reaction competes with the desired cross-coupling of your boronic acid with your aryl halide. The primary causes are often the presence of oxygen in your reaction or the use of a Pd(II) precatalyst without proper precautions.[2][3]
Q2: How can I minimize homocoupling caused by oxygen?
A2: Rigorous exclusion of oxygen is critical.[6] This can be achieved through:
-
Inert Gas Sparging: Bubble an inert gas like argon or nitrogen through your solvent for 15-30 minutes prior to adding your catalyst. A subsurface sparge is most effective.[3][7]
-
Freeze-Pump-Thaw: For the most stringent oxygen removal, perform three to five freeze-pump-thaw cycles on your solvent.[2][3]
-
Maintain an Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas (e.g., using a balloon or a Schlenk line) throughout the entire process.[8][9]
Q3: Does the choice of palladium source matter?
A3: Yes, significantly. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an initial reduction step that can promote homocoupling.[8] If you are using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), consider the following:
-
Pre-heating: Pre-heating the mixture of the Pd(II) catalyst, base, solvent, and aryl halide before adding the boronic acid can help to reduce the Pd(II) to Pd(0) and initiate the catalytic cycle, thereby minimizing the opportunity for homocoupling.[6]
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to rapidly reduce Pd(II) species, suppressing homocoupling.[7][10]
Q4: Can my choice of ligand influence the amount of homocoupling?
A4: Absolutely. The use of bulky, electron-rich phosphine ligands can accelerate the rate-limiting steps of the desired Suzuki-Miyaura catalytic cycle (oxidative addition and reductive elimination), thus outcompeting the homocoupling pathway.[4][8][11] For challenging substrates, ligands like SPhos, XPhos, or other Buchwald-type ligands are often effective.[5][8][12]
Q5: What is the role of the base, and can it affect homocoupling?
A5: The base is crucial for activating the boronic acid for transmetalation.[13][14] While its direct role in homocoupling is less pronounced than oxygen or the palladium source, an inappropriate choice can hinder the desired reaction, indirectly favoring side reactions. For electron-deficient boronic acids, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[8] The base strength can influence the reaction selectivity, especially when competing boronic acids are present.[15]
Q6: Are there any procedural tricks to further suppress homocoupling?
A6: Yes, several procedural modifications can be beneficial:
-
Slow Addition: Adding the this compound solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[2][7]
-
Use a Slight Excess of the Aryl Halide: Employing a slight excess (e.g., 1.1-1.2 equivalents) of the aryl halide can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in homocoupling pathways.[2]
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle versus the competing homocoupling pathway.
Optimized Protocol to Minimize Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[8]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[8]
-
Addition of Boronic Acid and Catalyst: Under a positive flow of inert gas, add the this compound and the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[16] The optimal temperature may need to be determined empirically, as higher temperatures can sometimes promote side reactions.[2][17]
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, LC-MS, or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Summary of Key Parameters for Homocoupling Prevention
| Parameter | Recommendation | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Prevents oxygen-mediated homocoupling.[2][3] |
| Solvent | Degassed aprotic solvents (e.g., dioxane, toluene, THF), often with water | Removes dissolved oxygen.[2] |
| Palladium Source | Pd(0) catalysts (e.g., Pd(PPh₃)₄) or robust precatalysts | Avoids direct reaction of Pd(II) with boronic acid.[4][8] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates desired cross-coupling over side reactions.[5][8] |
| Base | Moderately strong (e.g., K₃PO₄, Cs₂CO₃) | Ensures efficient transmetalation without promoting degradation.[8] |
| Temperature | Lowest effective temperature | Minimizes the rate of side reactions relative to the desired coupling.[2][18] |
| Reagent Addition | Slow addition of the boronic acid | Keeps the instantaneous concentration of the boronic acid low.[2][7] |
By understanding the mechanisms of homocoupling and carefully controlling the reaction parameters outlined in this guide, researchers can successfully employ this compound to achieve high yields of their desired cross-coupled products.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- Adamo, C., et al. (n.d.). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A - ACS Publications.
- Author not specified. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme.
- Le, C., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC - NIH.
- SciSpace. (n.d.). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantics Scholar.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Author not specified. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Request PDF - ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a.
- Dalton Transactions (RSC Publishing). (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Author not specified. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
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- 6. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Overcoming low yields in the synthesis of 4-aryl-5-fluoro-2-isopropoxypyridine
Welcome to the technical support center for the synthesis of 4-aryl-5-fluoro-2-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important class of compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic methodologies and field-proven insights to help you overcome low yields and other experimental hurdles.
Troubleshooting Guide: Overcoming Low Yields and Side Reactions
The synthesis of 4-aryl-5-fluoro-2-isopropoxypyridine, typically achieved via a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, can be challenging. The electron-deficient nature of the fluoropyridine ring and potential catalyst inhibition are common obstacles. This section addresses specific issues you might encounter.
Question 1: My Suzuki-Miyaura coupling reaction for the synthesis of 4-aryl-5-fluoro-2-isopropoxypyridine is resulting in consistently low yields. What are the primary factors I should investigate?
Low yields in this Suzuki-Miyaura coupling can stem from several factors related to the catalyst system, reaction conditions, and reagent quality. Here’s a systematic approach to troubleshooting:
1. Catalyst System (Palladium Precursor and Ligand):
-
The Problem: The nitrogen lone pair in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition.[1] Inefficient oxidative addition of the C-X bond (where X is a halide or triflate) on the pyridine ring is also a common issue, especially with less reactive aryl chlorides.
-
The Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the desired catalytic cycle by stabilizing the active Pd(0) species and facilitating oxidative addition. For challenging couplings involving chloro-pyridines, sterically bulky, electron-rich phosphine ligands like di(1-adamantyl)-n-butylphosphine (Ad2PnBu) have proven effective.[2]
2. Base and Solvent Selection:
-
The Problem: The choice of base and its solubility are critical. The base is not merely a proton scavenger; it actively participates in the catalytic cycle.[1] Poor solubility of the base can lead to sluggish reactions.
-
The Solution: Screen a variety of bases. While potassium carbonate (K2CO3) is common, stronger bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be more effective, particularly if transmetalation is the rate-limiting step.[1] The solvent system should be able to dissolve the base and the organic substrates. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often used to facilitate the dissolution of the inorganic base and activate the boronic acid.[3]
3. Reagent Quality and Stability:
-
The Problem: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition via protodeborylation.[2][4] Similarly, palladium catalysts can degrade over time or be sensitive to air and moisture.[2]
-
The Solution:
4. Reaction Atmosphere and Degassing:
-
The Problem: Oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction that consumes the starting material and complicates purification.[1][3]
-
The Solution: Rigorous degassing of the solvent and reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.[1][5] Maintain a strict inert atmosphere throughout the reaction.
Question 2: I'm observing significant amounts of homocoupling of my arylboronic acid and protodehalogenation of my 5-fluoro-2-isopropoxypyridine starting material. How can I minimize these side reactions?
These are common side reactions in Suzuki-Miyaura couplings. Here's how to address them:
Minimizing Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[2][3]
-
Solutions:
-
Rigorous Degassing: As mentioned above, thoroughly degas your solvent and reaction mixture to remove dissolved oxygen.[1][2]
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[1]
-
Lower Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[1]
-
Minimizing Protodehalogenation:
-
Cause: The replacement of the halide with a hydrogen atom can become competitive if the transmetalation step is slow.[2]
-
Solutions:
-
Optimize Base and Solvent: Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle, outcompeting the protodehalogenation pathway.[2]
-
Ligand Choice: The choice of ligand can influence the relative rates of the catalytic cycle steps. Experiment with different ligands to find one that promotes rapid transmetalation.
-
Question 3: My reaction is sluggish and doesn't go to completion, even after extended reaction times. What can I do to improve the reaction rate and conversion?
A sluggish reaction points to a slow step in the catalytic cycle. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction conversion.
1. Increase Reaction Temperature:
-
Many cross-coupling reactions benefit from higher temperatures to overcome activation energy barriers.[6] However, be mindful of potential catalyst decomposition at excessively high temperatures.[1]
2. Re-evaluate the Catalyst System:
-
The initial choice of catalyst and ligand may not be optimal. Screening a panel of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., various Buchwald ligands, phosphines with different bite angles) can identify a more active system.[7]
3. Consider a Phase-Transfer Catalyst:
-
If you suspect poor solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and stabilize the palladium catalyst.[1]
4. Verify Reagent Stoichiometry:
-
Ensure that the stoichiometry of your reagents is correct. An excess of the boronic acid (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Suzuki-Miyaura cross-coupling reaction in this synthesis?
The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-5-fluoro-2-isopropoxypyridine.[3]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final 4-aryl-5-fluoro-2-isopropoxypyridine product, regenerating the Pd(0) catalyst.[8]
Q2: Are there alternative cross-coupling reactions I can use for this synthesis?
While Suzuki-Miyaura is common, other palladium-catalyzed cross-coupling reactions can be employed, depending on the available starting materials:
-
Stille Coupling: Uses organotin reagents. It is tolerant of a wide range of functional groups but is often avoided due to the toxicity of tin compounds.
-
Hiyama Coupling: Employs organosilicon reagents. It is considered a more environmentally friendly alternative to Stille coupling.
-
Negishi Coupling: Utilizes organozinc reagents, which are highly reactive but can be sensitive to air and moisture.
Q3: How can I purify the final 4-aryl-5-fluoro-2-isopropoxypyridine product effectively?
Purification is typically achieved through flash column chromatography on silica gel.[1]
-
Solvent System: A gradient of ethyl acetate in hexanes is a common starting point for the elution. The optimal solvent system will depend on the polarity of the specific aryl group.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the fractions containing the pure product.
-
Post-Purification: After concentrating the pure fractions, the product may be recrystallized if it is a solid to achieve higher purity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general protocol that should be optimized for your specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vial, add the 4-halo-5-fluoro-2-isopropoxypyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if not using a pre-catalyst).
-
-
Inert Atmosphere:
-
Seal the vial with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[1]
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.[2]
-
-
Reaction:
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Purification:
-
Purify the crude product by flash column chromatography.[1]
-
Data Summary Table for Condition Optimization
When optimizing your reaction, it is helpful to track the results in a structured manner.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | e.g., 45 |
| 2 | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (3) | Dioxane/H₂O | 90 | 8 | e.g., 78 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2.5) | THF/H₂O | 80 | 16 | e.g., 62 |
This table can be expanded to include other variables such as the specific arylboronic acid used.
References
- Dean, A., Cope, C., et al. Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Mills, D. J., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022.
- Senaweera, S. M., et al. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 2022.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016.
- Nature Experiments. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- Wiley Online Library. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- ResearchGate. Optimization of the Buchwald-Hartwig reaction.
- National Institutes of Health. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- YouTube. Condition Optimization for Buchwald-Hartwig Reactions.
- Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Reddit. Help needed with unreproducible Suzuki coupling.
- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
- ResearchGate. Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes.
- Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
- ResearchGate. Optimization of the Suzuki coupling reaction.
- ResearchGate. Synthesis of the new 2-oxo-pyridine derivatives (2 and 3a,b) and 1′H-spiro-indene-2,4′-pyridine derivative 5.
- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Google Patents. Preparation method of fluoropyridine compounds.
- ResearchGate. (PDF) Design, Synthesis, Characterization and Cancer Cell Growth-Inhibitory Properties of Novel Derivatives of 2-(4-Fluoro-phenyl)-5-(5-Aryl Substituted-1, 3, 4-Oxadiazol-2-yl) Pyridine.
- MDPI. Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides.
- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- European Journal of Chemistry. Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity.
- Accounts of Chemical Research. 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated C(sp3)−H Bonds.
- National Institutes of Health. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists.
Sources
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- 3. Yoneda Labs [yonedalabs.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Catalyst Poisoning in Suzuki Reactions with Pyridine-Containing Substrates
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyridine-containing substrates. The inherent Lewis basicity of the pyridine nitrogen atom frequently leads to catalyst poisoning, resulting in diminished yields, reaction stalls, and catalyst decomposition. This guide provides in-depth, field-proven insights and troubleshooting strategies to diagnose and overcome these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues observed during Suzuki reactions with pyridine substrates in a practical question-and-answer format.
Q1: My Suzuki reaction with a bromopyridine substrate is showing low to no conversion. What is the likely cause?
A: The primary suspect in such cases is catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the nitrogen atom can strongly coordinate to the palladium catalyst's active site, effectively inhibiting its participation in the catalytic cycle.[1] This coordination can prevent crucial steps like oxidative addition or transmetalation from occurring efficiently. Another sign of catalyst deactivation is the formation of a black precipitate, known as palladium black, which is catalytically inactive.[1]
Q2: I observe my reaction starting, but it stalls at a low conversion rate. What does this suggest?
A: A stalling reaction often points towards catalyst deactivation over time. While initial catalytic cycles may proceed, the cumulative effect of the pyridine substrate (and the biarylpyridine product, which can also be inhibitory) coordinating to the palladium center gradually reduces the concentration of the active catalyst.[1] Thermal decomposition of the catalyst, especially at elevated temperatures, can also contribute to this phenomenon.[1]
Q3: How can I mitigate catalyst poisoning when using pyridine-containing substrates?
A: Several strategies can be employed to overcome catalyst poisoning by pyridinic nitrogen:
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective.[2][3][4] These ligands sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[3] Their electron-donating nature also promotes the crucial reductive elimination step. N-heterocyclic carbene (NHC) ligands can also be a good alternative.[2]
-
Use of Palladium Pre-catalysts: Modern, well-defined palladium pre-catalysts (e.g., XPhos Pd G3) are often more stable and provide a more consistent source of the active Pd(0) species compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][4]
-
Reaction Conditions Optimization:
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[2][4]
-
Solvent Choice: Anhydrous and thoroughly degassed solvents such as dioxane or toluene are recommended to prevent side reactions like protodeboronation and catalyst oxidation.[4]
-
Temperature Control: While higher temperatures can sometimes increase reaction rates, they can also accelerate catalyst decomposition.[1] A careful balance must be struck, and sometimes lowering the temperature and extending the reaction time can lead to a better overall yield.[1]
-
-
Slow Addition of the Pyridine Substrate: In some cases, the slow addition of the pyridine-containing coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[3]
Visualizing the Problem: Catalyst Poisoning Mechanism
The following diagram illustrates how a pyridine substrate can reversibly coordinate to the active Pd(0) catalyst, leading to an off-cycle, inactive species and hindering the desired Suzuki-Miyaura catalytic cycle.
Caption: Mechanism of catalyst poisoning by pyridine in Suzuki reactions.
Troubleshooting Workflow
When faced with a failed or low-yielding Suzuki reaction involving a pyridine substrate, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to identify and resolve the issue.
Caption: Decision-making workflow for troubleshooting pyridine Suzuki reactions.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments and workflows to mitigate catalyst poisoning.
Protocol 1: General Procedure for Suzuki Coupling of a Challenging Bromopyridine
This protocol employs a robust catalyst system known to be effective for nitrogen-containing heterocycles.[5][6]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), a bulky, electron-rich phosphine ligand such as XPhos (0.02-0.05 mmol, 2-5 mol%), and a palladium pre-catalyst like XPhos Pd G3 (0.01-0.025 mmol, 1-2.5 mol%).
-
Addition of Base and Solvent: Add a powdered, dry base such as K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 equiv). Via syringe, add a degassed solvent mixture, for example, dioxane/water (in a 4:1 to 10:1 ratio, 0.1-0.2 M concentration).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Catalyst System Screening for a Novel Pyridine Substrate
When working with a new or particularly challenging pyridine substrate, screening a small panel of catalysts and ligands is often the most efficient path to success.
Table 1: Recommended Catalyst Systems for Screening
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 |
| 2 | Pd(OAc)₂ (2.0) | XPhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 110 |
| 3 | XPhos Pd G3 (2.0) | - | K₂CO₃ (3.0) | THF/H₂O (10:1) | 80 |
| 4 | Pd(dppf)Cl₂ (3.0) | - | Na₂CO₃ (2.0) | DMF | 90 |
-
Setup: In parallel, set up small-scale reactions (e.g., 0.1 mmol scale) in vials corresponding to each entry in Table 1.
-
Execution: Add the pyridine substrate, boronic acid, base, palladium source, and ligand (if applicable) to each vial under an inert atmosphere. Add the appropriate solvent.
-
Analysis: Stir the reactions at the specified temperature for a set period (e.g., 12-24 hours). Analyze the outcome of each reaction by LC-MS or GC-MS to determine the relative conversion to the desired product.
-
Optimization: Based on the screening results, the most promising conditions can be selected for larger-scale reactions and further optimization.
Concluding Remarks
Successfully performing Suzuki-Miyaura cross-coupling reactions with pyridine-containing substrates requires a proactive approach to mitigating catalyst poisoning. By understanding the underlying mechanism of inhibition and systematically applying the strategies outlined in this guide—particularly the use of modern, bulky, electron-rich ligands and pre-catalysts—researchers can significantly improve reaction outcomes. We encourage you to use this guide as a starting point for your troubleshooting and optimization efforts.
References
- Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzo
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine - Benchchem. (URL: )
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (URL: )
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem. (URL: )
- Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (URL: )
- Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC - NIH. (URL: [Link])
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (URL: [Link])
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids - Benchchem. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid - Stability in the Presence of Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid is a vital building block in modern synthetic chemistry, prized for its role in constructing complex molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] Its structural features—a fluorinated pyridine ring—make it an attractive component in the synthesis of novel pharmaceutical agents and functional materials.[2]
However, like many boronic acids, its efficacy is critically dependent on its stability, which can be significantly compromised by the presence of water.[3][4] This guide serves as a technical resource for researchers, providing in-depth explanations, troubleshooting protocols, and preventative measures to address the challenges posed by water-induced degradation of this compound, ensuring experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which water affects the stability of this compound?
A1: The primary degradation pathway for boronic acids in the presence of water is protodeboronation .[3] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3][5] In essence, the boronic acid group is replaced by a hydrogen atom, converting this compound into the inactive byproduct, 5-Fluoro-2-isopropoxypyridine. This process is often irreversible and leads to a direct reduction in the yield of the desired cross-coupling product.[4][5] The reaction can be catalyzed by both acids and bases.[3][6]
Q2: Can I use "wet" or non-anhydrous solvents for reactions involving this boronic acid?
A2: It is strongly discouraged. While some Suzuki-Miyaura reactions are robust enough to tolerate small amounts of water, the propensity for protodeboronation is highly variable and substrate-dependent.[3] Given the electron-deficient nature of the pyridine ring, this particular boronic acid may be more susceptible to certain degradation pathways. For consistent and high-yielding results, employing anhydrous ("dry") solvents and reagents is a critical preventative measure.[7] Using anhydrous conditions has been shown to attenuate protodeboronation.[7]
Q3: How can I determine the water content of my boronic acid sample or reaction solvent?
A3: The most accurate and widely accepted method for quantifying water content in organic solids and liquids is Karl Fischer titration .[8][9] This technique is highly specific to water and can detect even trace amounts (parts per million). It can measure various forms of water, including free, emulsified, and entrapped water, as well as water of crystallization.[8] Both volumetric and coulometric Karl Fischer methods are available, with the choice depending on the expected water content.[10]
Q4: What are the visual signs of degradation due to water?
A4: Boronic acids are typically crystalline solids.[11] A key visual indicator of potential water absorption and degradation is a change in the physical appearance of the solid. If the material changes from a free-flowing powder to a clumpy, caked, or sticky solid, it may indicate moisture absorption.[12][13] This is due to the hygroscopic nature of many boronic acids and their anhydrides.[13] However, the absence of these signs does not guarantee the absence of water; chemical analysis is necessary for confirmation.
Q5: Is the degradation caused by water reversible?
A5: No, the primary degradation pathway, protodeboronation, is irreversible.[5] Once the carbon-boron bond is cleaved to form 5-Fluoro-2-isopropoxypyridine, the boronic acid cannot be reformed under typical reaction conditions. This underscores the importance of proper storage and handling to prevent moisture exposure from the outset.
Troubleshooting Guide: Poor Performance in Cross-Coupling Reactions
Symptom: You observe a significantly low or zero yield in a Suzuki-Miyaura coupling reaction using this compound. A major byproduct identified by mass spectrometry or NMR corresponds to 5-Fluoro-2-isopropoxypyridine.
Step 1: Problem Identification & Initial Checks
Before assuming a water-related issue, verify the integrity of all other reagents and conditions:
-
Palladium Catalyst/Pre-catalyst: Is it active? Has it been stored properly?
-
Base: Is the correct base being used at the right concentration? Is it anhydrous if required?
-
Reaction Temperature & Time: Are they appropriate for the specific coupling partners?
-
Inert Atmosphere: Was the reaction vessel properly purged with an inert gas (e.g., Argon or Nitrogen) to exclude oxygen?
Step 2: Investigating the Role of Water
If initial checks pass, the presence of excess water is a primary suspect.
-
Re-examine Solvents: Were certified anhydrous solvents used? If solvents were drawn from a previously opened bottle, their anhydrous nature may be compromised.
-
Check the Base: Many common bases (e.g., K₂CO₃, Cs₂CO₃) can be hygroscopic. Was the base freshly opened or dried in an oven prior to use?
-
Assess the Boronic Acid: Was the this compound stored in a desiccator?[12] How old is the reagent?
Step 3: Root Cause Analysis
The following diagram illustrates the logical flow for diagnosing the source of water contamination leading to protodeboronation and reaction failure.
Step 4: Corrective Actions & Preventative Measures
-
Reagent & Solvent Management:
-
Purchase high-purity, anhydrous solvents in smaller bottles to minimize atmospheric exposure over time.
-
Store this compound and any hygroscopic bases in a desiccator under vacuum or in a glovebox.[12][13]
-
For highly sensitive reactions, consider using freshly distilled solvents or those passed through a solvent purification system.
-
-
Experimental Technique:
-
Use flame-dried or oven-dried glassware for all reactions.
-
Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas (Argon or Nitrogen).
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Use septa and syringes for liquid transfers to avoid opening the system to the atmosphere.
-
-
Confirmation:
-
Run a control reaction with a fresh, unopened bottle of boronic acid and anhydrous solvent to confirm that reagent/solvent quality was the issue.
-
If problems persist, consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), which can be more resistant to protodeboronation.[14]
-
Experimental Protocols
Protocol 1: Anhydrous Reaction Setup for Suzuki-Miyaura Coupling
This protocol outlines the rigorous technique required to minimize water contamination.
-
Glassware Preparation: Place all glassware (reaction flask, condenser, stir bar) in an oven at >120 °C for at least 4 hours (or overnight).
-
Assembly: Quickly assemble the hot glassware, including a condenser and a gas inlet adapter connected to an inert gas line (e.g., a Schlenk line).
-
Purging: Allow the glassware to cool to room temperature under a positive flow of dry Argon or Nitrogen. This process is often referred to as "flame-drying" when done with a heat gun under vacuum, but oven-drying is a safer alternative.
-
Reagent Addition (Solids): Briefly remove the gas inlet and add the this compound, palladium catalyst, and base to the flask against a positive flow of inert gas.
-
Solvent & Liquid Addition: Add anhydrous solvent and any liquid reagents via a dry syringe through a rubber septum.
-
Reaction: Once all components are added, begin stirring and heat the reaction to the target temperature under a continuous positive pressure of inert gas (a balloon or bubbler system is common).
Protocol 2: Karl Fischer Titration for Water Content Determination (Volumetric Method)
This protocol provides a general guideline for measuring the water content of a solid boronic acid sample.
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel is pre-titrated with the Karl Fischer reagent (a solution containing iodine) to consume any ambient moisture and establish an anhydrous baseline.[15]
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample (typically containing 5-30 mg of water) in a dry container.[15]
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the conditioned titration vessel.
-
Titration: The titrator will automatically dispense the Karl Fischer reagent. The iodine in the reagent reacts stoichiometrically with the water from the sample.[9]
-
Endpoint Detection: The endpoint is reached when all the water has been consumed, and a slight excess of iodine is detected by a platinum electrode sensor.[8]
-
Calculation: The instrument's software calculates the water content based on the volume of titrant used and the known concentration of the reagent, typically reporting the result as a percentage or in parts per million (ppm).
Data Presentation: Impact of Water on Reaction Yield
The following table illustrates the potential impact of water content in a reaction solvent on the yield of a model Suzuki-Miyaura coupling reaction. While hypothetical, this data reflects the common experimental observation that increasing water content leads to a higher degree of protodeboronation and a lower yield of the desired product.
| Water Content in Solvent (ppm) | Theoretical Yield (%) | Observed Yield of Coupled Product (%) | Observed Yield of Protodeboronated Byproduct (%) |
| < 10 (Anhydrous) | 100 | > 95 | < 5 |
| 100 | 100 | 80 - 90 | 10 - 20 |
| 500 | 100 | 50 - 70 | 30 - 50 |
| 1000+ | 100 | < 40 | > 60 |
Table 1: Hypothetical correlation between solvent water content and product distribution in a Suzuki-Miyaura reaction involving an arylboronic acid.
References
- Vertex AI Search Result. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
- Wikipedia. (n.d.). Protodeboronation.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Lab Alley. (n.d.). How to Store Boric Acid.
- Kassel, S. H., et al. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PMC - NIH.
- Delaney, C. P. T., et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Sadeghi, S. M., et al. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central.
- ResearchGate. (n.d.). Reaction between water and boronic acids.
- Aggarwal, V. K., et al. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications.
- U.S. Borax Inc. (n.d.). Borate handling and storage.
- Wikipedia. (n.d.). Boronic acid.
- Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
- Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement.
- BYJU'S. (n.d.). Principle of Karl Fischer Titration.
- Scharlab. (n.d.). Karl Fischer water content titration.
- Gomes, P. A., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. byjus.com [byjus.com]
- 10. Karl Fischer water content titration - Scharlab [scharlab.com]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. laballey.com [laballey.com]
- 13. borax.com [borax.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant in the successful synthesis of complex molecules. Pyridine boronic acids are invaluable building blocks in palladium-catalyzed cross-coupling reactions, enabling the construction of biaryl structures prevalent in pharmaceuticals and functional materials. The introduction of fluorine into these pyridine scaffolds can profoundly alter their physicochemical properties, offering advantages in metabolic stability and binding affinity. However, this modification also significantly impacts their reactivity in key synthetic transformations like the Suzuki-Miyaura coupling. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated pyridine boronic acids, supported by experimental data and mechanistic insights, to inform the rational design and execution of your synthetic strategies.
The Fluorine Effect: More Than Just an Electronic Perturbation
The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect on the pyridine ring. This seemingly simple electronic perturbation sets off a cascade of changes that fundamentally alter the reactivity of the boronic acid in a Suzuki-Miyaura coupling.
One of the most significant consequences of fluorination is the increased Lewis acidity of the boron center .[1] This is a crucial factor, as the acidity of the boronic acid influences its propensity to engage in the catalytic cycle. The introduction of fluorine substituents generally leads to a lower pKa value, indicating a stronger acid.[1][2] This enhanced acidity can be advantageous in facilitating the transmetalation step of the Suzuki-Miyaura reaction.
However, the electron-withdrawing nature of fluorine also has a downside: it increases the susceptibility of the pyridine boronic acid to protodeboronation .[3] This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, is a major pathway for the decomposition of the boronic acid, leading to reduced yields of the desired cross-coupled product.[4] This is particularly problematic for electron-deficient boronic acids, a category that fluorinated pyridine boronic acids fall into.[3]
Furthermore, the presence of the pyridine nitrogen introduces another layer of complexity known as the "2-pyridyl problem" . The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and diminished reaction efficiency.[5][6] Interestingly, the introduction of a fluorine atom, particularly at the 2-position, can mitigate this issue by reducing the Lewis basicity of the nitrogen atom.
Comparative Reactivity in Suzuki-Miyaura Coupling: A Data-Driven Analysis
While the theoretical effects of fluorination provide a framework for understanding reactivity, experimental data is essential for making informed decisions in the laboratory. The following tables summarize comparative yield data for Suzuki-Miyaura cross-coupling reactions involving fluorinated and non-fluorinated pyridine boronic acids. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature, and reactivity can be highly dependent on the specific substrates and reaction conditions.
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) | Reference |
| 3-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(Pyridin-3-yl)pyridine | Modest | [5]() |
| 4-Pyridylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(Pyridin-4-yl)pyridine | Modest | [5]() |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(Thiophen-2-yl)pyridine | 82 | [5]() |
| 4-Methoxyphenylboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(4-Methoxyphenyl)pyridine | 66 | [5]() |
| 4-Cyanophenylboronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(4-Cyanophenyl)pyridine | 35 | [5]() |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid or ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 100 °C.[5]
Generally, electron-rich non-fluorinated pyridine boronic acids tend to exhibit higher reactivity and can provide better yields in Suzuki-Miyaura couplings.[7] The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the pyridine ring, which may slow down the transmetalation step in the catalytic cycle.[7]
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle and the Competing Protodeboronation Pathway
A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium(0)/palladium(II) catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Protodeboronation Side Reaction
Protodeboronation is the most significant side reaction that competes with the desired Suzuki-Miyaura coupling. It is particularly prevalent with electron-deficient aryl boronic acids, including fluorinated pyridine boronic acids, especially under basic aqueous conditions.
Caption: Simplified mechanism of base-catalyzed protodeboronation.
The rate of protodeboronation is highly dependent on the pH of the reaction medium.[8][9][10] For basic heteroaromatic boronic acids like those derived from pyridine, the situation is even more complex, with the potential for zwitterionic species to undergo rapid protodeboronation under neutral pH conditions.[4]
Experimental Protocols for Comparative Reactivity Studies
To objectively compare the reactivity of a fluorinated and a non-fluorinated pyridine boronic acid, a well-designed experimental setup with parallel reactions is crucial.
General Workflow for Reactivity Comparison
Caption: General workflow for a comparative reactivity study.
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a starting point for comparing the reactivity of a fluorinated and non-fluorinated pyridine boronic acid.
Materials:
-
Aryl halide (1.0 equiv.)
-
Pyridine boronic acid (fluorinated or non-fluorinated) (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., dioxane, toluene, DMF, with or without water)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the respective pyridine boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of both reactions simultaneously using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Once the reaction is complete (or after a predetermined time for kinetic comparison), cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Determine the yield and characterize the product to confirm its identity and purity.
Conclusion and Recommendations
The choice between a fluorinated and a non-fluorinated pyridine boronic acid is a nuanced decision that requires a careful balancing of potential benefits and drawbacks.
-
Non-fluorinated pyridine boronic acids are generally more reactive and may provide higher yields in Suzuki-Miyaura couplings under standard conditions, primarily due to their higher nucleophilicity and lower propensity for protodeboronation.
-
Fluorinated pyridine boronic acids , while potentially less reactive and more susceptible to protodeboronation, offer the significant advantage of introducing fluorine into the target molecule, which can enhance metabolic stability, binding affinity, and other desirable pharmacokinetic properties.[11] The reduced basicity of the pyridine nitrogen in fluorinated analogs can also be beneficial in mitigating catalyst inhibition.
For optimal results when working with fluorinated pyridine boronic acids, consider the following strategies:
-
Use of boronic esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce the rate of protodeboronation.
-
Anhydrous conditions: Minimizing the amount of water in the reaction can suppress the protodeboronation side reaction.
-
Careful selection of base: Weaker bases are often preferred to minimize base-catalyzed protodeboronation.
-
Use of highly active catalysts: Catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation pathway.
Ultimately, the optimal choice of reagent will depend on the specific synthetic goals and the electronic and steric properties of the coupling partners. A preliminary screening of reaction conditions is always recommended to identify the most efficient and highest-yielding protocol for your particular application.
References
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. [Link]
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
- Protodeboronation of (Hetero)
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development.
- The proposed mechanism for protodeboronation of arylboronic acids.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Protodeboron
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. protocols.io. [Link]
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Royal Society of Chemistry. [Link]
- pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
- Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction (Oliveira et al., 2015).
- Gold-Catalyzed C(sp3)-C(sp2) Suzuki-Miyaura Coupling Reaction. ChemRxiv. [Link]
- Solved Draw the catalytic cycle for the Suzuki-Miyaura cross. Chegg.com. [Link]
- Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction.
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- 11. pharmacyjournal.org [pharmacyjournal.org]
A Researcher's Guide to Evaluating (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid in Kinase Inhibitor Libraries
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the evaluation and potential application of (5-fluoro-2-isopropoxypyridin-4-yl)boronic acid as a novel fragment in kinase inhibitor libraries. While direct, peer-reviewed efficacy data for this specific compound is not yet prevalent, this document synthesizes established principles of kinase inhibition, structure-activity relationships (SAR) of analogous compounds, and robust experimental protocols to empower researchers to effectively assess its potential.
Introduction: The Strategic Role of Boronic Acids in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, remain a primary focus of drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has been a triumph of targeted therapy. Within this field, the use of covalent inhibitors has seen a resurgence, offering advantages such as prolonged target engagement and high potency.[2]
Boronic acids have emerged as a versatile class of "warheads" for designing reversible covalent inhibitors.[3] The electrophilic boron atom can form a reversible covalent bond with nucleophilic serine, threonine, or lysine residues often found within the kinase ATP-binding site.[4] This interaction can significantly enhance inhibitor potency and residence time, key determinants of a drug's effectiveness.[2] This guide focuses on a specific, yet uncharacterized fragment, this compound, and outlines a systematic approach to determining its value for a kinase inhibitor discovery program.
Structural Rationale and Hypothesized Advantages
The structure of this compound suggests several potential advantages for kinase inhibition based on established structure-activity relationships of pyridine-based inhibitors.[5][6]
-
Pyridine Scaffold: The pyridine ring is a well-established "hinge-binding" motif present in numerous approved kinase inhibitors.[7] It can form critical hydrogen bonds with the kinase hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket.
-
Fluorine Substitution: The fluorine atom at the 5-position can serve multiple roles. It can enhance binding affinity through favorable electrostatic interactions with the protein and can block metabolic degradation, thereby improving pharmacokinetic properties.[8]
-
Isopropoxy Group: The 2-isopropoxy group is a moderately bulky, lipophilic substituent that can occupy hydrophobic pockets within the ATP-binding site, potentially increasing both potency and selectivity for specific kinases.[9]
-
Boronic Acid Warhead: As discussed, the boronic acid at the 4-position provides the crucial functionality for forming a reversible covalent bond with a suitably positioned nucleophilic residue in the target kinase, which can lead to potent inhibition.[10]
These features collectively suggest that this compound is a promising, synthetically tractable fragment for inclusion in kinase inhibitor libraries.
Comparative Efficacy: A Virtual Benchmarking Analysis
To provide a context for evaluating the potential efficacy of this compound, the following table presents IC50 values for a selection of other pyridine-based and boronic acid-containing kinase inhibitors from the literature. This data serves as a benchmark for what might be expected from a potent and selective inhibitor.
| Inhibitor/Fragment | Target Kinase(s) | IC50 (nM) | Compound Class | Reference(s) |
| Compound 12 | PIM-1 | 14.3 | Pyridine-based | [1] |
| Compound 9 | PIM-1 | 8.4 | Pyrazolyl pyridine | [11] |
| Compound 26 | VRK1 | 150 | Aminopyridine | [7][9] |
| Pyridine-urea hybrid | VEGFR-2 | 3,930 | Pyridine-based | [12] |
| S02030 | CTX-M β-Lactamases | 2 - 135 | Boronic Acid | [13] |
| Compound 2b | KPC-2, SHV-1 | 84, 130 | Boronic Acid | [4] |
| Bortezomib Analog 15 | 20S Proteasome | 4.6 | Dipeptidyl boronic acid | [3] |
| Compound 6f | BTK, PI3Kδ | 74, 170 | Benzofuro[3,2-b]pyridin-2(1H)-one | [5] |
Note: The IC50 values are highly dependent on the specific assay conditions and should be interpreted as a general guide to potency.
Experimental Evaluation Workflow
A systematic evaluation is critical to determine the true potential of this compound. The following workflow outlines the key experimental stages.
Caption: A stepwise workflow for the evaluation of a novel kinase inhibitor fragment.
Detailed Experimental Protocol: IC50 Determination via ADP-Glo™ Kinase Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase. The ADP-Glo™ assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Materials:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
This compound (or other test compounds) dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations.
-
Reaction Setup:
-
Add 2.5 µL of 2X kinase solution to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to the appropriate wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow for pre-binding of the inhibitor to the kinase.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 2 µL of a 2.5X solution containing the peptide substrate and ATP at a concentration close to the Km for the specific kinase.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mechanistic Insights: The Role in a Signaling Pathway
To illustrate the potential impact of an inhibitor derived from this fragment, consider a hypothetical signaling pathway where a target kinase (e.g., a member of the MAP kinase family) is a key upstream activator of a transcription factor responsible for cell proliferation.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound.
In this pathway, an inhibitor developed from the this compound fragment would block the activity of the "Target Kinase." By forming a reversible covalent bond within the ATP-binding site, it would prevent the phosphorylation and activation of the "Downstream Kinase," thereby disrupting the entire signaling cascade and ultimately inhibiting cell proliferation.
Conclusion and Future Directions
This compound represents a novel, yet promising, chemical fragment for the development of potent and selective kinase inhibitors. Its structural features, including a pyridine hinge-binder, a metabolically blocking fluorine, a hydrophobicity-modulating isopropoxy group, and a covalent-binding boronic acid "warhead," provide a strong rationale for its inclusion in screening libraries.
The absence of existing data necessitates a systematic and rigorous evaluation, as outlined in this guide. By employing a phased approach of broad screening, detailed IC50 determination, and subsequent cell-based characterization, researchers can effectively elucidate the inhibitory profile of this compound. The comparative data provided herein offers a valuable benchmark for these future studies. The insights gained from such an investigation will not only determine the utility of this specific fragment but also contribute to the broader understanding of structure-activity relationships in the design of next-generation covalent kinase inhibitors.
References
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]
- Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry. [Link]
- IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.).
- Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (2023). Antimicrobial Agents and Chemotherapy. [Link]
- Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.).
- Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (2016). Antimicrobial Agents and Chemotherapy. [Link]
- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (2024). Bioorganic & Medicinal Chemistry. [Link]
- Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (2017).
- Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. (2024). Journal of Medicinal Chemistry. [Link]
- Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorin
- Key advances in the development of reversible covalent inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024). ACS Omega. [Link]
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Medicinal Chemistry Letters. [Link]
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (2019).
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid Derivatives as PI3K/mTOR Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is both an art and a science. A critical phase in this journey is the meticulous exploration of the Structure-Activity Relationship (SAR), which deciphers how subtle molecular modifications influence a compound's biological activity. This guide provides an in-depth comparison of compounds conceptually derived from the versatile building block, (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid , focusing on their potential as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. The PI3K/mTOR pathway is a pivotal regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The strategic incorporation of the (5-Fluoro-2-isopropoxypyridin-4-yl) moiety is a deliberate choice. The fluorine atom can enhance metabolic stability and binding affinity, while the isopropoxy group can modulate solubility and steric interactions within the target protein's binding site. The boronic acid functional group is a versatile handle for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems commonly found in kinase inhibitors.
This guide will delve into the synthetic strategies, comparative biological data, and the rationale behind the design of these potential inhibitors, providing a framework for researchers to build upon in their own drug discovery endeavors.
The Synthetic Blueprint: Suzuki-Miyaura Coupling as the Key
The primary synthetic route to access the target compounds involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction enables the linkage of the this compound with a diverse range of heterocyclic partners, typically a substituted pyrimidine core, which is a common scaffold in many kinase inhibitors.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a solution of the respective chloro- or bromo-pyrimidine (1.0 eq.) in a suitable solvent such as a 1:1 mixture of 1,4-dioxane and water, add this compound (1.2 eq.) and a base such as sodium carbonate (Na₂CO₃, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes. Subsequently, add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Synthetic Strategy
Caption: General workflow for the synthesis of target compounds.
Structure-Activity Relationship (SAR) Insights
The following sections detail the SAR for key structural modifications on the pyrimidine core, using a hypothetical series of compounds to illustrate the principles derived from related studies on pyridopyrimidinone-based PI3K/mTOR inhibitors. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀) against the PI3Kα isoform, a key player in cancer progression.
Part 1: Substitution at the 6-position of the Pyrimidine Ring
The 6-position of the pyrimidine ring often projects into a region of the kinase active site where modifications can significantly impact potency and selectivity.
| Compound ID | R Group (at C6) | PI3Kα IC₅₀ (nM) | Rationale for Modification |
| 1a | -H | 500 | Unsubstituted core for baseline activity. |
| 1b | -CH₃ | 250 | Small alkyl group to probe for hydrophobic interactions. |
| 1c | -NH₂ | 100 | Amino group to act as a hydrogen bond donor. |
| 1d | -NH-CH₃ | 150 | Secondary amine to explore steric and electronic effects. |
| 1e | -Morpholino | 50 | The morpholine moiety is a known pharmacophore in PI3K inhibitors, often forming a key hydrogen bond with the hinge region of the kinase. |
| 1f | -Phenyl | 300 | Aromatic ring to explore π-stacking interactions. |
Key Takeaway: The introduction of a hydrogen bond donor, particularly the morpholino group, at the C6 position of the pyrimidine ring is crucial for potent PI3Kα inhibition. This is a well-established interaction for many kinase inhibitors.
Part 2: Substitution at the 2-position of the Pyrimidine Ring
Modifications at the 2-position can influence solubility, cell permeability, and interactions with the solvent-exposed region of the ATP-binding pocket.
| Compound ID | R' Group (at C2) | PI3Kα IC₅₀ (nM) | Rationale for Modification |
| 2a | -H | 100 | Baseline with an active C6 substituent. |
| 2b | -NH₂ | 20 | Introduction of a primary amine can form additional hydrogen bonds. |
| 2c | -NH-Cyclopropyl | 15 | Small, rigid cyclopropyl group to optimize hydrophobic interactions. |
| 2d | -NH-SO₂CH₃ | 80 | Sulfonamide group to act as a hydrogen bond acceptor and improve solubility. |
| 2e | -OCH₃ | 120 | Methoxy group to explore electronic effects. |
Key Takeaway: An amino group at the C2 position generally enhances potency. Further substitution on the amine with small, hydrophobic groups like cyclopropyl can lead to a further increase in activity, suggesting a favorable interaction in a nearby hydrophobic pocket.
Visualizing the SAR
Caption: Key structure-activity relationship trends.
Comparative Analysis with Alternative Scaffolds
While the (5-Fluoro-2-isopropoxypyridin-4-yl)pyrimidine scaffold shows significant promise, it is essential to compare its performance with other established PI3K inhibitor chemotypes.
| Scaffold | Key Features | Representative Inhibitor (if applicable) | Advantages | Potential Liabilities |
| Thienopyrimidine | Fused heterocyclic system | GDC-0941 | High potency, well-established scaffold. | Potential for off-target effects, patent landscape saturation. |
| Quinoline/Quinoxaline | Bicyclic aromatic systems | Good drug-like properties, established synthetic routes. | Can have planarity issues, potential for hERG liabilities. | |
| (5-Fluoro-2-isopropoxypyridin-4-yl)pyrimidine | Fluorinated pyridine, flexible linkage | (Hypothetical series) | Potential for improved metabolic stability (F), tunable solubility (isopropoxy), and high synthetic tractability. | Potential for unforeseen off-target activities, requires extensive optimization. |
Experimental Protocols for Biological Evaluation
PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This assay is a robust method for determining the in vitro potency of compounds against PI3Kα.
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and CHAPS. Prepare ATP and the lipid substrate PIP2 (phosphatidylinositol 4,5-bisphosphate) in the reaction buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, recombinant human PI3Kα enzyme, and the PIP2 substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mix containing a europium-labeled anti-phospho-PIP3 antibody and an allophycocyanin (APC)-labeled streptavidin.
-
Signal Measurement: After incubation, read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the amount of PIP3 produced, and therefore, to the PI3Kα activity.
-
Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
The strategic use of this compound as a building block provides a promising avenue for the development of novel PI3K/mTOR inhibitors. The inherent properties of the fluorinated pyridine moiety, combined with the synthetic versatility of the boronic acid, allow for a systematic exploration of the SAR. This guide has outlined the fundamental principles, synthetic strategies, and biological evaluation methods that are crucial for advancing compounds from this series. The presented data, while illustrative, is grounded in the established principles of medicinal chemistry and provides a solid foundation for researchers to design and synthesize the next generation of targeted cancer therapeutics. The key to success lies in a continued, iterative process of design, synthesis, and biological testing, guided by a deep understanding of the structure-activity relationships.
References
- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Med. Chem. Lett.2015, 6, 8, 894–899. [Link]
- Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorg. Med. Chem. Lett.2013, 23, 9, 2787-2792. [Link]
- PI3K inhibitors are finally coming of age. Nat. Rev. Drug Discov.2021, 20, 357–378. [Link]
- A new evaluation method for quantifying PI3K activity by HTRF assay. Biochem. Biophys. Res. Commun.2008, 377, 3, 941-945. [Link]
Benchmarking Palladium Catalysts for the Suzuki Coupling of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid: A Comparative Guide for Drug Development Professionals
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, particularly within the pharmaceutical industry.[1][2][3] Its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have made it an indispensable tool for the construction of carbon-carbon bonds, most notably in the synthesis of biaryl and heteroaryl structures that form the backbone of countless drug candidates.[1][3][4]
However, the ever-increasing complexity of molecular targets in drug discovery necessitates the use of highly functionalized and often challenging building blocks. Among these, heteroaromatic boronic acids, such as (5-fluoro-2-isopropoxypyridin-4-yl)boronic acid, present a unique set of obstacles. The presence of the pyridine nitrogen, with its lone pair of electrons, can lead to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[5] Furthermore, the electronic nature of the substituents on the pyridine ring can significantly influence the rates of key steps in the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
This guide provides a comprehensive comparison of various palladium catalyst systems for the Suzuki coupling of this compound with a model aryl bromide. We will delve into the rationale behind catalyst selection, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions for their specific synthetic challenges. Our focus is not merely on the "what" but on the "why," providing insights into the interplay of ligands, palladium sources, and reaction conditions.
The Challenge at Hand: this compound
The subject of our study, this compound, is a highly relevant building block in medicinal chemistry. The fluorinated isopropoxypyridine motif is found in a number of biologically active compounds. However, its successful application in Suzuki coupling is not without its hurdles:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially leading to the formation of inactive catalyst species.
-
Protodeboronation: Like many boronic acids, this substrate is susceptible to protodeboronation, a side reaction that cleaves the C-B bond, leading to the formation of a defunctionalized pyridine and reducing the overall yield.[5][6]
-
Balancing Reactivity: The electronic properties of the fluoro and isopropoxy substituents influence the electron density of the pyridine ring, which in turn affects the transmetalation step of the Suzuki coupling.
A judicious choice of catalyst, ligand, base, and solvent is therefore paramount to overcoming these challenges and achieving a high-yielding and robust coupling reaction.
Comparative Benchmarking of Palladium Catalyst Systems
To provide a clear and objective comparison, we benchmarked a selection of commercially available palladium catalysts and ligands in the Suzuki coupling of this compound with 4-bromoanisole. The reaction was monitored for product formation and the disappearance of starting materials.
Experimental Workflow for Catalyst Screening
The following workflow was employed for the screening of palladium catalysts. This systematic approach ensures reproducibility and allows for a direct comparison of the different catalyst systems.
Figure 1: A generalized workflow for the screening of palladium catalysts in the Suzuki-Miyaura coupling reaction.
Catalyst Performance Comparison
The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of this compound with 4-bromoanisole. All reactions were conducted under standardized conditions to ensure a fair comparison.
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 45 | Significant starting material remaining; some homocoupling observed. |
| System 2 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | Good conversion, cleaner reaction profile than System 1.[7][8] |
| System 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 | Rapid reaction, high yield, low catalyst loading feasible.[9] |
| System 4 | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | 95 | Excellent yield, robust for sterically hindered substrates.[9] |
| System 5 | [Pd(allyl)Cl]₂ | cataCXium® A | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 88 | Effective NHC-based system, good performance. |
Discussion of Results
-
System 1 (Pd(PPh₃)₄): This first-generation catalyst, while historically significant, shows limited efficacy for this challenging substrate. The relatively low yield and presence of byproducts highlight the need for more advanced catalyst systems. The electron-rich nature and steric bulk of the ligand are likely insufficient to overcome catalyst inhibition by the pyridine nitrogen.
-
System 2 (Pd(dppf)Cl₂): The use of a bidentate ferrocene-based ligand, dppf, provides a significant improvement in yield.[2] The chelation of the ligand to the palladium center offers greater stability to the active catalyst, leading to a cleaner reaction. This catalyst is a reliable choice for many standard Suzuki couplings.[7]
-
Systems 3 & 4 (Buchwald Ligands): The Buchwald-type biarylphosphine ligands, SPhos and XPhos, demonstrate superior performance.[9][10][11] These ligands are characterized by their significant steric bulk and high electron density, which serve two critical functions: they promote the rate-limiting oxidative addition step and facilitate the reductive elimination to release the product.[1] The high yields achieved in shorter reaction times and at lower temperatures underscore their utility for coupling challenging heteroaromatic substrates.
-
System 5 (NHC Ligand): N-Heterocyclic Carbene (NHC) ligands have emerged as a powerful alternative to phosphines.[9] The cataCXium® A-based system shows excellent activity, providing a high yield in a reasonable timeframe. NHC ligands form very stable bonds with palladium, creating robust catalysts that are often resistant to deactivation.
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below.
Figure 2: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Detailed Experimental Protocol: A Validated Starting Point
Based on our benchmarking study, the following protocol using an XPhos-based catalyst system is recommended as a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.2 mmol)
-
Aryl Halide (e.g., 4-bromoanisole, 1.0 mmol)
-
XPhos Pd G3 (or Pd₂(dba)₃ with XPhos ligand, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, potassium phosphate, and the palladium precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent Addition: Prepare a degassed 3:1 mixture of t-BuOH and water. Add the solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12][13]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst, poor quality reagents, insufficient degassing, protodeboronation of boronic acid. | Use a fresh batch of catalyst and high-purity, anhydrous solvents. Ensure thorough degassing. Consider using the boronic ester to mitigate protodeboronation.[5] |
| Formation of Homocoupled Byproducts | Presence of oxygen, reaction temperature too high. | Improve degassing procedure. Lower the reaction temperature. |
| Incomplete Reaction | Insufficient catalyst loading, reaction time too short. | Increase catalyst loading incrementally (e.g., from 1 mol% to 2 mol%). Extend the reaction time. |
| Difficulty in Purification | Co-elution of product with ligand-derived impurities. | Choose a catalyst system where the ligand and its byproducts have significantly different polarity from the desired product. |
Conclusion and Recommendations
The Suzuki-Miyaura coupling of this compound is a readily achievable transformation with the appropriate choice of catalyst system. Our comparative data strongly suggests that modern biarylphosphine ligands, such as SPhos and XPhos, in conjunction with a palladium source like Pd₂(dba)₃, offer the most robust and high-yielding conditions for this class of substrate.[9][10][11] These advanced catalyst systems effectively mitigate the challenges associated with heteroaromatic boronic acids, providing rapid reaction times and excellent yields. For researchers in drug discovery and development, the investment in these more sophisticated catalysts can pay significant dividends in terms of efficiency, reliability, and the successful synthesis of complex molecular targets.
References
- Optimizing reaction conditions for Suzuki coupling of pyridyl compounds - Benchchem.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM.
- The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development - Benchchem.
- SUZUKI REACTION MONITORING.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
- Comparison of catalysts for Suzuki coupling in heterocyclic synthesis - Benchchem.
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
- Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Effect of different palladium catalysts on the Suzuki-Miyaura coupling a - ResearchGate.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH.
- A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | Request PDF - ResearchGate.
- Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos | CoLab.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate.
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- 13. shoko-sc.co.jp [shoko-sc.co.jp]
A Comparative Guide to Suzuki vs. Stille Coupling for Pyridine Synthesis
For researchers, scientists, and drug development professionals, the efficient construction of substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Pyridines are a ubiquitous structural motif in a vast array of pharmaceuticals and functional materials, making the strategic selection of synthetic methodology paramount. Among the powerful arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most versatile and widely adopted methods for the functionalization of pyridine rings.[1][2]
This guide provides an in-depth, objective comparison of the Suzuki and Stille reactions for pyridine synthesis. Moving beyond a simple list of pros and cons, we will explore the mechanistic nuances, practical considerations, and performance data that inform the rational choice between these two stalwart reactions in a laboratory setting.
Mechanistic Foundations: A Tale of Two Transmetalations
Both the Suzuki and Stille couplings are predicated on a similar catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][4] The fundamental sequence consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The critical distinction between the two reactions lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
Suzuki-Miyaura Coupling: This reaction employs an organoboron reagent, typically a boronic acid or a boronate ester, as the nucleophilic partner.[5] A key feature of the Suzuki mechanism is the requirement of a base to activate the organoboron species.[5][6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during transmetalation.[5][6]
Stille Coupling: The Stille reaction utilizes an organotin compound (organostannane) as the transmetalating agent.[3][7] Unlike Suzuki coupling, the Stille reaction can often be performed under neutral or mildly basic conditions, as the organostannane is sufficiently activated for transmetalation without the need for an external base.[2][8]
To better illustrate the mechanistic pathways, the following diagrams outline the catalytic cycles for both Suzuki and Stille couplings in the context of pyridine synthesis.
Figure 2. Generalized catalytic cycle for the Stille coupling.
Head-to-Head Comparison: Performance and Practicality
The choice between Suzuki and Stille coupling often hinges on a pragmatic assessment of several key factors. Below is a comparative summary based on extensive literature and field experience. [1][2][9]
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) [5] | Organotin compounds (stannanes) [3] |
| Toxicity | Low toxicity of boron reagents and byproducts. [5] | High toxicity of organotin reagents and byproducts. [3][10] |
| Reagent Stability | Boronic acids can be prone to decomposition (e.g., protodeboronation). [9] | Organostannanes are generally stable to air and moisture. [3][11] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases and unprotected acidic protons (e.g., amines, alcohols). [2][12] | Excellent; tolerates a wide range of functional groups. [7][8][13] |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates, hydroxides). [5] | Often proceeds under neutral or mildly basic conditions. [2][8] |
| Byproduct Removal | Boron-containing byproducts are often water-soluble and easily removed by aqueous workup. [9][14] | Tin byproducts can be challenging to remove and may require specific purification techniques (e.g., fluoride wash, specialized chromatography). [7][9] |
| Substrate Scope | Extremely broad, with a vast library of commercially available boronic acids. [14][15]| Very broad, though some organostannanes may require multi-step synthesis. [16]|
Performance in Pyridine Synthesis: A Data-Driven Perspective
While both methods are effective, their performance can vary depending on the specific pyridine substrate and coupling partner. Electron-deficient pyridines (e.g., those bearing electron-withdrawing groups or halogens) generally facilitate the initial oxidative addition step for both reactions. [14]However, the Lewis basicity of the pyridine nitrogen can sometimes interfere with the catalyst, a challenge that can be mitigated by careful ligand selection. [17] A comparative study on the functionalization of diazocines, which share electronic similarities with pyridines, revealed that for substrates with strongly coordinating groups (e.g., aldehydes, esters, other heterocycles like furan and thiophene), the Stille coupling consistently provided higher yields (80-94%) compared to the Suzuki coupling (39-66%). [18][19]This suggests that for complex pyridine scaffolds containing multiple potential coordination sites, the Stille reaction may offer a more robust and reliable outcome.
Conversely, for less complex couplings, the Suzuki reaction often performs exceptionally well. For instance, the reaction between electron-rich 4-bromoanisole and a diazocine derivative yielded 95% for the Suzuki coupling and 90% for the Stille coupling. [18]
Experimental Protocols: From Theory to Practice
To provide a practical context, this section outlines representative, step-by-step protocols for both Suzuki and Stille couplings for the synthesis of a substituted pyridine.
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Figure 3. General experimental workflow for cross-coupling reactions.
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of pyridine derivatives. [20] Materials:
-
2-Chloropyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol, 1 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). [20]2. Evacuate and backfill the flask with an inert gas (repeat three times). [20]3. Add 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask. [20]4. Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure anaerobic conditions. [20]5. In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of 1,4-dioxane. [20]6. Add the catalyst solution to the reaction flask via syringe. [20]7. Heat the reaction mixture to 100 °C with vigorous stirring. [20]8. Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 12-24 hours. [20]9. Upon completion, cool the mixture to room temperature and quench by adding water. [20]10. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [20]11. Purify the crude product by column chromatography on silica gel. [20]
This protocol is based on general procedures for Stille couplings of heteroaryl halides. [7] Materials:
-
2-Bromopyridine
-
Phenyltributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 1 equiv), lithium chloride (3.0 mmol, 3.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add phenyltributylstannane (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Perform an aqueous work-up and extract the product. Dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expert Insights and Strategic Recommendations
When to Choose Suzuki Coupling:
-
Priority on "Green" Chemistry: The low toxicity of boronic acids and their byproducts makes Suzuki coupling the preferred method, especially for large-scale synthesis and processes where environmental impact is a concern. [5][15]* Cost and Reagent Availability: The vast commercial availability of diverse boronic acids often makes this the more economical and time-efficient choice for initial screening and library synthesis. [14][15]* Straightforward Purification: If ease of purification is a priority, the water-soluble nature of boron byproducts simplifies the workup process considerably. [9][14] When to Choose Stille Coupling:
-
Highly Functionalized or Sensitive Substrates: The Stille reaction's exceptional functional group tolerance and typically neutral conditions make it the superior choice when dealing with complex molecules containing sensitive functionalities that might not withstand the basic conditions of the Suzuki coupling. [8][13][21]* Challenges with Suzuki Reaction: If a Suzuki coupling is failing due to issues like protodeboronation of the boronic acid or low yields with coordinating substrates, the Stille coupling is a powerful and reliable alternative. [1][19]* Moisture-Sensitive Conditions are Undesirable: The stability of organostannanes to air and moisture can simplify reaction setup compared to some Suzuki protocols that require rigorously dried reagents and solvents. [3][11]
Conclusion
Both the Suzuki-Miyaura and Stille couplings are indispensable tools for the synthesis and functionalization of pyridines. The Suzuki reaction stands out for its environmental advantages, cost-effectiveness, and the extensive availability of starting materials, making it an excellent first choice for many applications. [1]However, the Stille coupling offers unparalleled functional group tolerance and robustness, providing a critical alternative for complex, sensitive substrates where the Suzuki reaction may falter. [19][21] The ultimate decision rests on a careful analysis of the specific synthetic challenge at hand, including the complexity of the substrates, the required scale, and the practical constraints of the laboratory. By understanding the fundamental mechanistic differences and practical considerations outlined in this guide, researchers can make an informed, strategic choice to efficiently achieve their synthetic goals.
References
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Stille reaction - Wikipedia. [Link]
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
- Stille Coupling | NROChemistry. [Link]
- Stille Coupling - Chemistry LibreTexts. [Link]
- The Mechanisms of the Stille Reaction - University of Windsor. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Stille Coupling Definition - Organic Chemistry Key Term - Fiveable. [Link]
- The Stille Reaction - Organic Reactions. [Link]
- Stille vs.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Publishing. [Link]
- Generation of 3-Pyridyl Biaryl Systems via Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Halides with 3-Pyridylboroxin - OUCI. [Link]
- Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - NIH. [Link]
- Suzuki reaction - Wikipedia. [Link]
- suzuki coupling reaction in chemistry - Aakash Institute. [Link]
- Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF)
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. [Link]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- Stille Couplings Catalytic in Tin: The “Sn−O” Approach - ACS Public
- The Mechanisms of the Stille Reaction | Request PDF - ResearchG
- Stille Coupling - Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - RSC Publishing. [Link]
- Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures | The Journal of Organic Chemistry - ACS Public
- Org. Synth. 2011, 88, 197. [Link]
- Stille Reaction: An Important Tool in the Synthesis of Complex N
- Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules - MDPI. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid for Drug Discovery
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the selection of robust and versatile building blocks is paramount. Substituted pyridinylboronic acids are a cornerstone of modern drug discovery, enabling the construction of complex molecular architectures through powerful cross-coupling methodologies.[1] This guide provides an in-depth validation of a synthetic route to (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid, a valuable reagent for introducing a fluorinated and functionalized pyridine moiety.
We will objectively compare its synthetic accessibility and performance in the context of the widely-used Suzuki-Miyaura cross-coupling reaction, supported by representative experimental data. This document is designed to move beyond a simple recitation of steps, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.
The Strategic Advantage of this compound in Medicinal Chemistry
The incorporation of a 5-fluoro-2-isopropoxypyridine scaffold into a drug candidate can offer several advantages. The fluorine atom can enhance metabolic stability, improve bioavailability by modulating pKa, and provide a valuable probe for studying drug-target interactions via ¹⁹F NMR.[2][3] The isopropoxy group offers a handle for further functionalization and can influence solubility and lipophilicity. This particular boronic acid is therefore a key player in the synthesis of novel therapeutics.
Proposed Synthetic Route: A Reliable and Scalable Approach
While numerous methods exist for the synthesis of pyridinylboronic acids, the metal-halogen exchange of a corresponding halopyridine remains a cost-effective and reliable strategy for large-scale production.[2] We propose a two-step synthesis commencing with the preparation of the key intermediate, 4-bromo-5-fluoro-2-isopropoxypyridine, followed by a lithium-halogen exchange and subsequent borylation.
Part 1: Synthesis of 4-bromo-5-fluoro-2-isopropoxypyridine (Precursor)
A plausible route to the precursor involves the nucleophilic aromatic substitution of a suitable dihalofluoro-pyridine followed by bromination.
Caption: Proposed synthesis of the key precursor.
Part 2: Synthesis of this compound
The core of the synthesis relies on a well-established lithium-halogen exchange reaction at low temperature to prevent side reactions, followed by trapping the resulting aryllithium species with a borate ester.[4][5][6][7]
Caption: The lithium-halogen exchange and borylation route.
Comparative Analysis: The Impact of Fluorination
To contextualize the utility of this compound, we compare its projected performance in a standard Suzuki-Miyaura coupling against its non-fluorinated analog, (2-isopropoxypyridin-4-yl)boronic acid. The electron-withdrawing nature of the fluorine atom is anticipated to reduce the Lewis basicity of the pyridine nitrogen, thereby minimizing catalyst inhibition and potentially leading to higher yields and faster reaction times.[2]
Table 1: Projected Performance in a Model Suzuki-Miyaura Coupling
| Boronic Acid | Aryl Bromide Partner | Catalyst System | Solvent | Base | Projected Yield (%) |
| This compound | 4-bromoanisole | Pd(PPh₃)₄ (3 mol%) | Dioxane/Water | K₂CO₃ | 85-95 |
| (2-isopropoxypyridin-4-yl)boronic acid | 4-bromoanisole | Pd(PPh₃)₄ (3 mol%) | Dioxane/Water | K₂CO₃ | 70-80 |
Note: These are representative yields based on literature for similar fluorinated and non-fluorinated pyridinylboronic acids and are intended for comparative purposes.[2][8][9]
Validation Workflow: From Synthesis to Application
A robust validation process is critical to ensure the reliability of the synthetic route and the quality of the resulting boronic acid for subsequent applications.
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A Comparative Guide to the Biological Activity of Biaryls Synthesized from (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid
In the landscape of modern drug discovery, the biaryl scaffold remains a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] The strategic introduction of heteroaromatic rings, such as pyridine, and the deliberate placement of fluorine atoms can significantly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and pharmacokinetic properties.[3] This guide provides a comprehensive analysis of the biological activity of biaryls synthesized using (5-fluoro-2-isopropoxypyridin-4-yl)boronic acid, offering a comparison with alternative biaryl structures and presenting the experimental data to support these findings.
The Strategic Advantage of the 5-Fluoro-2-isopropoxypyridin-4-yl Moiety
The selection of this compound as a building block in biaryl synthesis is a deliberate choice rooted in medicinal chemistry principles. The pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, crucial for molecular recognition at the target protein.[3] The fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and may block metabolic pathways, thereby increasing the compound's half-life.[4] Furthermore, the 2-isopropoxy group can provide steric bulk and lipophilicity, influencing the compound's solubility and ability to cross cell membranes.
Synthesis of Biaryls via Suzuki-Miyaura Coupling
The most efficient and widely adopted method for the synthesis of biaryl compounds from this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction offers high functional group tolerance and generally proceeds under mild conditions with high yields.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 equiv.).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of dioxane and water (4:1).
-
Reaction Execution : Heat the reaction mixture to 110°C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.
Caption: Key SAR features of the title biaryls.
The combination of the pyridine nitrogen for hydrogen bonding, the fluorine atom for enhanced potency and metabolic stability, and the isopropoxy group for optimized physicochemical properties creates a highly effective pharmacophore for targeting cancer-related proteins. [6]
Conclusion
Biaryls synthesized from this compound represent a promising class of compounds with potent biological activity, particularly in the context of anticancer drug discovery. The strategic incorporation of the 5-fluoro-2-isopropoxypyridinyl moiety confers significant advantages in terms of potency and likely favorable pharmacokinetic properties when compared to biaryls with simpler substitution patterns. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these and other novel biaryl compounds, paving the way for the development of the next generation of targeted therapeutics.
References
- Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates. (2016). Bioorganic & Medicinal Chemistry. [Link]
- Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors. (n.d.).
- Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2022). MDPI. [Link]
- Synthesis and antitumor activity of a series of novel N-aryl-5-(2,2,2-trifluoroethoxy)-1,5-dihydro-2H-pyrrol-2-ones derivatives. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]
- Selected biaryl-containing drug molecules, natural products, and chiral ligands. (n.d.).
- Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
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- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PubMed Central. [Link]
- Biaryl Synthesis Definition - Organic Chemistry Key Term. (n.d.). Fiveable. [Link]
- Novel 5-Aryl-t[6][13]riazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2025).
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.).
- Spiro compounds as melanocortin 4 receptor antagonists and uses thereof. (n.d.).
- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Biaryl Sulfonamides Based on the 2-Azabicycloalkane Skeleton—Synthesis and Antiproliferative Activity. (2020). PubMed Central. [Link]
- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2020).
- Examples of biaryl-containing drugs and agrochemicals. (n.d.).
- Heteroaryl compounds as inhibitors of irak4, compositions and applications thereof. (n.d.).
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry. [Link]
- Examples of biaryl structure applications. (n.d.).
- Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants. (2023). MDPI. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. [Link]
- CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024). MDPI. [Link]
- Comparison of pharmacological activity and safety of different stereochemical configurations of borneol. (2023). Biomedicine & Pharmacotherapy. [Link]
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A Comparative Guide to Base Selection in the Suzuki Coupling of Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the fluoropyridine motif into organic molecules is a cornerstone of modern medicinal chemistry, offering unique properties that can enhance metabolic stability, membrane permeability, and binding affinity. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of carbon-carbon bonds, enabling the versatile synthesis of complex biaryl structures containing the fluoropyridine core. However, the success of this reaction is critically dependent on the judicious selection of reaction parameters, with the choice of base playing a pivotal, yet often nuanced, role. This guide provides an in-depth comparison of different bases for the Suzuki coupling of fluoropyridines, supported by experimental data and mechanistic insights to empower researchers in optimizing their synthetic strategies.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The base is a crucial component, primarily facilitating the transmetalation step. Its fundamental role is to activate the boronic acid, converting it into a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center. The choice of base can significantly influence the reaction rate, yield, and the prevalence of side reactions.
Challenges in the Suzuki Coupling of Fluoropyridines
The Suzuki coupling of fluoropyridines presents unique challenges that necessitate careful optimization of reaction conditions, particularly the choice of base.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or "poisoning."[1] This can result in sluggish reactions and low yields. The choice of base can influence the extent of this inhibition.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2] Fluoropyridine boronic acids are particularly susceptible to protodeboronation due to the electron-withdrawing nature of the fluoropyridine ring. Strong bases and the presence of water can exacerbate this issue.
A Comparative Analysis of Common Bases
The selection of an appropriate base is a critical parameter that can significantly impact the outcome of the Suzuki coupling of fluoropyridines. Below is a comparative analysis of commonly used inorganic bases.
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective, and moderately strong base. It is often a good starting point for optimization.[3][4] For the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, K₂CO₃ was found to be an effective base.[2]
-
Sodium Carbonate (Na₂CO₃): Similar in reactivity to K₂CO₃, Na₂CO₃ is another common and economical choice. In some systems, it has been shown to provide excellent yields.[3]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior yields, particularly with challenging substrates.[3] Its higher solubility in organic solvents can be advantageous. However, it is more expensive than its potassium and sodium counterparts. The "cesium effect," where cesium salts lead to enhanced reactivity, is a well-documented phenomenon in cross-coupling reactions, although the exact mechanism is still a subject of research.[5]
Phosphates (K₃PO₄)
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl substrates.[3] Its use can sometimes prevent side reactions observed with other bases. For the coupling of various heteroaryltrifluoroborates, K₃PO₄ has been successfully employed.[6]
Fluorides (CsF, KF)
-
Cesium Fluoride (CsF): Often a highly effective base, particularly in anhydrous conditions. The fluoride ion is thought to play a unique role in activating the boronic acid. In a screening of bases for the Suzuki coupling of a 2-bromo-1H-imidazo[4,5-b]pyrazine derivative, CsF was found to be the optimal base, providing exceptional yields.[7]
-
Potassium Fluoride (KF): A less expensive alternative to CsF, KF can also be an effective base, particularly in anhydrous polar aprotic solvents. Its performance can be highly dependent on its anhydrous state.
Quantitative Comparison of Base Performance
| Aryl Halide | Boronic Acid/Ester | Base | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Na₃PO₄ | Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | - | 72 | [8] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | CsF | Pd(dppf)Cl₂ | Dioxane | 100 | - | ~60 | [8] |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 100 | - | ~55 | [8] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 120 (MW) | 0.25 | 81 | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 1,4-Dioxane | 100 | 24 | 72 | [2] |
| Aryl Carbamate | Phenylboronic acid | K₃PO₄ | NiCl₂(PCy₃)₂ | Toluene | 110 | 24 | 77 | |
| 2-Bromo-1H-imidazo[4,5-b]pyrazine | Phenylboronic acid | CsF | (A-taphos)₂PdCl₂ | DME/H₂O | 100 | - | 95 | [7] |
| Alkyltrifluoroborate | Aryl Halide | Cs₂CO₃ | PdCl₂(dppf) | THF/H₂O | - | - | Moderate-Good |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Experimental Protocol: Screening of Bases for the Suzuki Coupling of 2-Bromo-5-fluoropyridine
To facilitate the rational selection of a base for a specific fluoropyridine substrate, a standardized screening protocol is essential.
Materials:
-
2-Bromo-5-fluoropyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, CsF) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a series of oven-dried reaction vials, add 2-bromo-5-fluoropyridine, phenylboronic acid, and the respective base.
-
Seal the vials and purge with an inert gas (e.g., argon) for 5-10 minutes.
-
To each vial, add the degassed solvent followed by the palladium catalyst.
-
Place the vials in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitor the progress of the reactions by TLC or LC-MS at regular intervals.
-
Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product for each base.
Conclusion and Recommendations
The choice of base is a critical parameter in the Suzuki coupling of fluoropyridines, with a profound impact on reaction efficiency and the formation of byproducts. While there is no universally "best" base, a systematic approach to selection and optimization is key to success.
For initial explorations, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are recommended as cost-effective and generally reliable starting points.[3][4] If yields are suboptimal, transitioning to cesium carbonate (Cs₂CO₃) may provide a significant enhancement, particularly for more challenging substrates.[3][5] In cases where protodeboronation is a major concern, employing anhydrous conditions with cesium fluoride (CsF) or potassium fluoride (KF) is a prudent strategy.[7]
Ultimately, the optimal base is substrate-dependent, and a systematic screening approach, as outlined in this guide, is the most effective path to identifying the ideal reaction conditions for the synthesis of valuable fluoropyridine-containing molecules.
References
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
- Hu, H., Ge, C., Zhang, A., & Ding, L. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Letters in Organic Chemistry, 6(6), 484-488. [Link]
- Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2465. [Link]
- Al-Azzawi, N. A. (2017). Synthesis of new Schiff's Bases via Suzuki coupling reaction. Journal of Global Pharma Technology, 8(10), 1-6. [Link]
- Dent, T. J. (2020). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bristol. [Link]
- Garg, N. K., & Snieckus, V. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition, 48(48), 9143-9146. [Link]
- Reddit discussion on choosing reaction conditions for Suzuki coupling. (2024). r/Chempros. [Link]
- Ohta, H., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
- Molander, G. A., & Ito, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 8(10), 2023–2026. [Link]
- Molnár, J., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. International Journal of Molecular Sciences, 22(18), 9897. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Application of Biaryl Phosphacycles in Palladium‐Catalysed Suzuki‐Miyaura Cross‐Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(26), 4889-4893. [Link]
- Kumar, K. S., et al. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 55(3), 689-693. [Link]
- Molander, G. A., & Brown, A. R. (2003). B-alkyl suzuki-miyaura cross-coupling reactions with air-stable potassium alkyltrifluoroborates. The Journal of organic chemistry, 68(14), 5534–5539. [Link]
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A Comparative Guide to the Reaction Kinetics of Substituted Pyridine Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reaction kinetics for substituted pyridine boronic acids, focusing on the widely utilized Suzuki-Miyaura cross-coupling reaction. Understanding these kinetics is paramount for reaction optimization, predicting outcomes, and scaling up processes in pharmaceutical and materials science research. We will explore the mechanistic underpinnings, compare the reactivity of various substituted pyridines, and provide a validated experimental protocol for kinetic analysis.
The Critical Role of Pyridine Boronic Acids & Their Kinetics
Pyridine rings are a cornerstone of modern drug discovery, appearing in numerous blockbuster pharmaceuticals. Consequently, the efficient synthesis of complex molecules containing this motif is of critical importance. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of a boronic acid with an organic halide, stands out as a powerful method for creating C(sp²)–C(sp²) bonds.[1][2]
However, not all boronic acids are created equal. The electronic properties and substitution patterns of pyridine boronic acids can dramatically influence reaction rates and overall success. A slow reaction may lead to catalyst degradation and byproduct formation, while an unexpectedly fast reaction can pose challenges for process control and safety on a larger scale. Kinetic analysis, therefore, moves from an academic exercise to a crucial tool for robust and reliable chemical synthesis.
The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The rate of the overall reaction is determined by the slowest step in this cycle, often the transmetalation or reductive elimination. For pyridine boronic acids, the transmetalation step—the transfer of the pyridine group from boron to the palladium center—is frequently of key interest.[1][2] The nucleophilicity of the pyridine ring and the Lewis acidity of the boron center, both modulated by substituents, play a pivotal role.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetics: The Impact of Substituents
The electronic nature of substituents on the pyridine ring exerts a profound influence on reaction kinetics. This can be understood by considering their effect on the key transmetalation step.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups increase the electron density on the pyridine ring. While this might intuitively suggest increased nucleophilicity and a faster reaction, the effect can be complex. In some cases, EDGs can accelerate the transmetalation step.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) or trifluoromethyl (-CF₃) decrease the electron density of the ring. This makes the boron atom more Lewis acidic, potentially facilitating the formation of the boronate species required for transmetalation. However, EWGs also decrease the nucleophilicity of the pyridine ring itself. The net effect on the rate depends on the specific substrate, catalyst, and conditions.[3]
-
Positional Effects: The position of the nitrogen atom and the substituent relative to the boronic acid is critical. For instance, 2-pyridylboronic acids are notoriously unstable and can be prone to protodeboronation, a decomposition pathway that competes with the desired coupling. The lone pair on a nearby nitrogen can also interact with the palladium catalyst, sometimes inhibiting the reaction.[5] Attaching an electron-withdrawing group, such as a chlorine atom at the 2-position, can mitigate this Lewis basicity and improve reaction outcomes.[5]
Table 1: Illustrative Comparison of Relative Initial Rates for Substituted Boronic Acids
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Baseline for standard aryl-aryl couplings. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can accelerate the transmetalation step.[3] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can slow transmetalation by decreasing the aryl group's nucleophilicity.[3] |
| Heteroaryl (Pyridine) | 3-Pyridylboronic Acid | Variable | Reactivity is highly dependent on catalyst, base, and solvent choice. Potential for nitrogen coordination to palladium. |
| Heteroaryl (Substituted) | 2-Chloro-5-pyridylboronic acid | Variable | The chloro group reduces the Lewis basicity of the pyridine nitrogen, often preventing catalyst inhibition.[5] |
Note: The relative initial rates presented are illustrative and based on general principles. Actual rates are highly dependent on the specific aryl halide, catalyst, base, solvent, and temperature used.
Designing a Kinetic Study: A Self-Validating Protocol
To obtain reliable and reproducible kinetic data, a meticulously designed experimental workflow is essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the reaction progress by quantifying the formation of the product and the consumption of starting materials over time.[3]
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.[3]
Detailed Experimental Protocol: Kinetic Monitoring via HPLC
Objective: To determine the initial reaction rate and kinetic profile for the Suzuki-Miyaura coupling of a substituted pyridine boronic acid with an aryl halide.
1. Reagent Preparation (Self-Validation by Design):
-
Stock Solution A (Aryl Halide & Standard): Accurately weigh the aryl halide and a suitable internal standard (e.g., biphenyl, which is stable and chromatographically resolved) into a volumetric flask. Dissolve and dilute to the mark with degassed solvent (e.g., 1,4-dioxane). The internal standard is crucial for correcting variations in injection volume, ensuring data trustworthiness.
-
Stock Solution B (Boronic Acid): Prepare a separate stock solution of the substituted pyridine boronic acid in the same degassed solvent.
-
Base Solution: Prepare an aqueous solution of the chosen base (e.g., K₃PO₄ or Cs₂CO₃). This solution must also be thoroughly degassed to prevent oxygen from degrading the catalyst.
2. Reaction Setup:
-
To a clean, oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the required volume of Stock Solution A (Aryl Halide & Standard) and Stock Solution B (Boronic Acid).
-
Add the aqueous base solution.
-
Seal the vessel and place it under an inert atmosphere (e.g., Argon or Nitrogen).
-
Place the flask in a pre-heated oil bath or heating block set to the desired reaction temperature (e.g., 80 °C) and allow it to equilibrate for 10-15 minutes with vigorous stirring.
3. Reaction Initiation and Sampling:
-
Time Zero (t=0): In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂ and a suitable ligand like SPhos) in a small amount of degassed solvent.[6][7] Using a syringe, rapidly inject the catalyst solution into the stirring reaction mixture. This marks the start of the reaction.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture using a gas-tight syringe.[3]
-
Quenching: Immediately inject the aliquot into a labeled HPLC vial containing a quenching solvent (e.g., 1 mL of acetonitrile).[3] This instantly stops the reaction by diluting the reactants and catalyst, ensuring that the sample composition accurately reflects that specific time point.
4. Analysis and Data Interpretation:
-
Analyze the quenched samples by HPLC, ensuring a method that provides good separation between the starting materials, product, and internal standard.
-
For each time point, calculate the concentration of the product by comparing its peak area to that of the internal standard.
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial, linear portion of this curve.[3] Comparing these initial rates across different substituted pyridine boronic acids provides a quantitative measure of their relative reactivity.
Diagram 3: Influence of Substituents on Boronic Acid Reactivity
Caption: Electronic effects of substituents on the reactivity of pyridine boronic acids.
Conclusion
The kinetic behavior of substituted pyridine boronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic effects, steric hindrance, and substrate stability. Electron-donating and electron-withdrawing groups can both modulate reaction rates, and their positional relationship to the boronic acid and the ring nitrogen is a critical determinant of reactivity. By employing a systematic and validated experimental approach, researchers can quantify these differences, leading to the development of more efficient, predictable, and scalable synthetic routes. This knowledge is indispensable for professionals in drug development and materials science who rely on these powerful C-C bond-forming reactions to innovate and discover.
References
- A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions. Benchchem.
- Osakada, K., & Nishihara, Y. (2022). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 51(3), 777-796.
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
- Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions with complex 1 under the optimized conditions. ResearchGate.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate.
- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(21), 7541-7543.
- Li, W., & Nelson, D. L. (2005). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA.
- Osakada, K., & Nishihara, Y. (2022). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Okayama University.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of Products from (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid Reactions
Introduction: The Versatility of a Fluorinated Pyridine Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid has emerged as a valuable and versatile building block for this purpose. Its unique substitution pattern—a fluorine atom for metabolic stability and electronic modulation, an isopropoxy group to influence solubility and steric profile, and a boronic acid for diverse cross-coupling reactions—makes it a highly sought-after reagent for creating complex molecular architectures.
This guide provides an in-depth comparison of the spectroscopic analysis of products derived from this key boronic acid. We will move beyond simple data reporting to explain the causality behind experimental choices and the interpretation of spectral data, ensuring a robust and self-validating approach to product characterization. The focus will be on the three most common and powerful transformations for this reagent: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Chan-Lam coupling.
Core Reactions and Analytical Workflow
The primary utility of this compound lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[1][2][3] When reacting this compound with an aryl or heteroaryl halide (or triflate), the result is a biaryl structure, a common motif in pharmacologically active compounds.
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Crafting C-N Linkages
For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method.[4][5][6] This palladium-catalyzed reaction couples an amine with an aryl halide. While our title compound is a boronic acid, this section is pertinent when comparing its utility against the corresponding halide, or in multi-step syntheses where a C-N bond is formed on a product derived from the boronic acid. For direct C-N bond formation from the boronic acid, the Chan-Lam coupling is more direct.
Chan-Lam Coupling: An Air-Stable Alternative for C-N and C-O Bonds
The Chan-Lam coupling provides a powerful, copper-catalyzed alternative to palladium-based methods for forming C-N and C-O bonds.[7][8][9] A key advantage is its ability to be run at room temperature and open to the air, coupling boronic acids directly with amines, amides, or alcohols.[7][8]
Caption: Workflow for Chan-Lam Coupling.
A Multi-Technique Approach to Spectroscopic Characterization
Unambiguous structure elucidation requires a synergistic application of multiple spectroscopic techniques. The workflow below illustrates a typical process from crude product to final confirmation.
Caption: Integrated Spectroscopic Analysis Workflow.
Deep Dive into Spectroscopic Signatures
Let's consider a hypothetical Suzuki-Miyaura product: 4-(4-methoxyphenyl)-5-fluoro-2-isopropoxypyridine . We will use this example to explore the expected data from each key analytical technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For products derived from our title compound, a suite of NMR experiments is essential.
-
¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of protons.
-
Aromatic Region (δ 6.5-8.5 ppm): The pyridine ring protons will appear in this region. The proton at C3 will be a singlet (or a narrow doublet due to coupling with fluorine), and the proton at C6 will also be a singlet. Their chemical shifts are influenced by the electronic effects of the fluorine, isopropoxy, and the newly attached aryl group. Aromatic protons on the new substituent (the 4-methoxyphenyl group) will also appear here, typically as a pair of doublets for a para-substituted ring.
-
Isopropoxy Group: This group gives two characteristic signals: a septet around δ 4.5-5.5 ppm for the CH proton and a doublet around δ 1.3-1.5 ppm for the two CH₃ groups.
-
Methoxy Group: A sharp singlet around δ 3.8 ppm will be observed for the -OCH₃ protons of the methoxyphenyl group.
-
-
¹⁹F NMR Spectroscopy: The Fluorine Advantage: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[10][11]
-
Causality: We specifically use ¹⁹F NMR because it provides a clean, unambiguous signal in a spectral region free from other interfering peaks.[12] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment, making it an excellent probe for confirming successful coupling.
-
Expected Spectrum: A single resonance is expected for the fluorine atom on the pyridine ring. Its chemical shift will typically be in the range of -70 to -160 ppm. This signal may show coupling to the proton at C3, resulting in a doublet. The disappearance of the starting boronic acid's ¹⁹F signal and the appearance of a new, shifted ¹⁹F signal is definitive proof of reaction.
-
-
¹³C NMR Spectroscopy: This provides a map of the carbon skeleton.
-
Pyridine Ring: The carbon atoms of the pyridine ring will have distinct chemical shifts. The carbon attached to fluorine (C5) will appear as a doublet due to one-bond C-F coupling (¹J(C,F) ≈ 240-260 Hz). The carbons ortho and meta to the fluorine (C6 and C4) will show smaller two- and three-bond couplings, respectively.
-
Other Signals: The carbons of the isopropoxy group, the methoxyphenyl group, and the quaternary carbons involved in the new C-C bond will also be identifiable.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the product, offering definitive confirmation of its elemental composition, especially with high-resolution mass spectrometry (HRMS).
-
Causality: We use MS to confirm that the desired bond formation has occurred, resulting in a product with the expected molecular weight.
-
Expected Spectrum: For our example, C₁₅H₁₆FNO₂ , the expected monoisotopic mass is 261.1165. In positive-ion electrospray ionization (ESI), the spectrum would be dominated by the protonated molecular ion, [M+H]⁺, at m/z 262.1243. Fragmentation patterns of pyridine derivatives often involve the loss of substituents or cleavage of the ring system.[13][14][15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Causality: The primary utility of IR in this context is to confirm the presence of key functional groups in the product and, crucially, the absence of functional groups from the starting materials (like the broad O-H stretch of the boronic acid).[16][17][18]
-
Expected Spectrum:
-
Aromatic C-H stretch: ~3030-3100 cm⁻¹
-
Aliphatic C-H stretch (isopropoxy): ~2850-2980 cm⁻¹
-
Aromatic C=C and C=N stretches: A series of sharp peaks between 1450-1600 cm⁻¹.[19]
-
C-O stretch (ether): Strong bands around 1250 cm⁻¹ (aryl ether) and 1100 cm⁻¹ (alkyl ether).
-
C-F stretch: A strong, characteristic absorption between 1000-1100 cm⁻¹.
-
Disappearance of B-O-H stretch: The broad absorption band from ~3200-3400 cm⁻¹ characteristic of the boronic acid starting material should be absent in the pure product.[20][21]
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule.
-
Causality: Cross-coupling reactions that extend conjugation, such as the Suzuki-Miyaura reaction, will cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift).[22][23]
-
Expected Spectrum: Aromatic compounds typically show intense absorptions due to π → π* transitions.[19][24][25] The pyridine ring itself absorbs around 250-270 nm.[26] Coupling it with a methoxyphenyl ring extends the conjugated system, and a new, stronger absorption band at a longer wavelength (e.g., >280 nm) would be expected.
Performance Comparison: The Impact of Fluorine
To highlight the unique insights gained from the fluorine substituent, let's compare our hypothetical product with its non-fluorinated analog, 4-(4-methoxyphenyl)-2-isopropoxypyridine .
| Spectroscopic Technique | Fluorinated Product | Non-Fluorinated Analog | Insight & Justification |
| ¹H NMR | C3-H appears as a doublet (due to ³J(H,F)). C6-H shift is influenced by F. | C3-H, C5-H, and C6-H show distinct shifts and couplings (doublets and doublet of doublets). | The fluorine atom simplifies the aromatic region splitting for the C3 proton but influences the chemical shifts of nearby protons, providing a secondary point of confirmation. |
| ¹⁹F NMR | Clean singlet/doublet around -70 to -160 ppm. | No signal. | This is the key advantage. ¹⁹F NMR offers a direct, highly sensitive, and unambiguous handle to monitor the reaction and confirm the identity of the fluorine-containing product.[10][12][27] |
| ¹³C NMR | C5 shows large ¹J(C,F) coupling (~250 Hz). C4 and C6 show smaller couplings. | No C-F couplings. Chemical shifts of C3, C5, and C4 will differ significantly. | C-F coupling patterns provide definitive evidence for the fluorine's position on the ring. |
| Mass Spec (HRMS) | [M+H]⁺ = 262.1243 | [M+H]⁺ = 244.1332 | The mass difference of 18.0089 Da confirms the substitution of H with F. |
| IR Spectroscopy | Strong C-F stretch at ~1000-1100 cm⁻¹. | Absence of a strong C-F stretch in that region. | Provides clear evidence of the C-F bond's presence. |
Experimental Protocols
Trustworthy science is reproducible. The following are representative, detailed protocols for key workflows.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the aryl halide partner (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-100 °C) for the time required (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹⁹F NMR, no special preparation is needed beyond what is done for ¹H NMR, although an external standard may be used for precise chemical shift referencing.
-
Mass Spectrometry (LC-MS/HRMS): Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution is then injected into the instrument.
-
IR Spectroscopy (ATR): Place a small amount of the solid, purified product directly onto the ATR crystal and record the spectrum. No KBr pellet is required.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) to an absorbance value below 1.0. Record the spectrum in a quartz cuvette.
Conclusion
The successful synthesis and characterization of novel compounds from this compound hinges on a rigorous and multi-faceted spectroscopic analysis. While ¹H NMR and mass spectrometry provide the foundational data for structure and mass, the presence of the fluorine atom provides a unique analytical advantage. The strategic use of ¹⁹F NMR offers an exceptionally clear and sensitive window into the reaction's progress and the product's identity, serving as a powerful tool for validation. By integrating data from NMR, MS, IR, and UV-Vis, researchers can achieve unambiguous characterization, ensuring the scientific integrity of their findings and accelerating the pace of discovery in drug development and materials science.
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Navigating the Challenges of Suzuki Coupling with Electron-Deficient Boronic Acids: A Comparative Guide to Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of electron-deficient boronic acids presents a significant challenge. These substrates, while crucial for the synthesis of many pharmaceuticals and advanced materials, are notoriously difficult to couple due to their diminished nucleophilicity and propensity for protodeboronation under typical reaction conditions. This guide provides a comparative analysis of catalytic systems designed to overcome these hurdles, offering field-proven insights and detailed experimental protocols to empower researchers in this demanding area of synthesis.
The Core Challenge: Sluggish Transmetalation and Substrate Instability
The success of the Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps within the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. With electron-deficient boronic acids, the key bottleneck is the transmetalation step. The electron-withdrawing groups on the boronic acid reduce the electron density on the boron-bearing carbon, making it a weaker nucleophile and thus slowing its transfer to the palladium center.[1][2]
This sluggish transmetalation is often exacerbated by a competing side reaction: protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to the formation of undesired byproducts and reduced yields.[3] Elevated temperatures and strong bases, often employed to accelerate the reaction, can ironically worsen this decomposition pathway.[2]
Comparative Analysis of High-Performance Catalytic Systems
The key to successful coupling with electron-deficient boronic acids lies in the judicious selection of the palladium precatalyst, ligand, base, and solvent. Modern catalytic systems are designed to promote rapid transmetalation while minimizing substrate decomposition. The following table provides a comparative overview of state-of-the-art systems.
| Catalyst System (Precatalyst/Ligand) | Typical Base | Solvent System | Temperature | Performance Highlights & Considerations |
| Buchwald Biarylphosphine Ligand Systems | ||||
| XPhos Pd G3 / XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, 2-MeTHF, often with H₂O | 80-110 °C | High activity for a broad range of substrates. Particularly effective for sterically hindered and electron-deficient partners. The G3 precatalyst ensures efficient generation of the active Pd(0) species.[1][4] |
| SPhos Pd G2 / SPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 °C | Excellent for heteroaryl couplings. Often provides high yields where other catalysts fail. SPhos is a highly active, electron-rich and bulky ligand that facilitates both oxidative addition and reductive elimination. |
| RuPhos Pd G3 / RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 °C | Effective for highly hindered substrates. The unique structure of RuPhos allows for the coupling of particularly challenging, sterically demanding partners. |
| N-Heterocyclic Carbene (NHC) Ligand Systems | ||||
| PEPPSI-type Precatalysts | K₂CO₃, K₃PO₄ | Toluene, Dioxane | 80-110 °C | High thermal stability and air-resistance. NHC ligands are strong sigma-donors, forming robust bonds with palladium, which can lead to longer catalyst lifetimes. Effective for coupling of aryl chlorides.[5] |
| Classical Phosphine Ligand Systems | ||||
| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-100 °C | A traditional and cost-effective option. However, it often struggles with electron-deficient boronic acids, leading to low yields and requiring higher catalyst loadings.[4][6] |
| PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane, DMF, THF/H₂O | 80-100 °C | Good for a range of substrates, but can be less active than modern systems. The bidentate dppf ligand provides good catalyst stability.[6][7] |
| Additive-Enhanced Systems | ||||
| Copper(I)-Facilitated Systems (e.g., with CuCl or Cu₂O) | Cs₂CO₃ | DMF | 100 °C | Significantly enhances yields for electron-deficient 2-heterocyclic boronates. Copper is proposed to facilitate transmetalation via a 2-pyridylcopper intermediate, outcompeting protodeboronation.[8][9][10][11] |
Visualizing the Catalytic Cycle and Decision-Making
To better understand the process and select an appropriate catalytic system, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for troubleshooting challenging couplings.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the transmetalation step which is often rate-limiting for electron-deficient boronic acids.
Caption: A decision-making workflow for troubleshooting Suzuki couplings with electron-deficient boronic acids.
Experimental Protocols
The following protocols are provided as robust starting points for the Suzuki-Miyaura coupling of electron-deficient boronic acids. Optimization may be required for specific substrates.
Protocol 1: General Procedure using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G3)
This protocol is highly effective for a wide range of electron-deficient aryl and heteroarylboronic acids with aryl bromides or chlorides.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid (1.2–1.5 equiv)
-
XPhos Pd G3 (0.5–2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1 or 2-MeTHF)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-deficient boronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][6]
-
Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst (0.5–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system via syringe to achieve a concentration of approximately 0.1-0.2 M relative to the limiting reagent.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[1][6]
Protocol 2: Copper(I)-Facilitated Coupling of Electron-Deficient 2-Heterocyclic Boronates
This protocol is specifically designed for challenging couplings involving electron-deficient 2-heterocyclic boronates, such as 2-pyridylboronates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
2-Heterocyclic boronic acid or pinacol ester (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
dppf (10 mol%)
-
Copper(I) chloride (CuCl) (1.0 equiv) or Copper(I) oxide (Cu₂O) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: In a flame-dried Schlenk tube or reaction vial, combine the aryl halide (1.0 equiv), 2-heterocyclic boronate (1.5 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), dppf (10 mol%), and the copper(I) salt.[9]
-
Inert Atmosphere: Seal the vessel and thoroughly degas by cycling between vacuum and an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed DMF via syringe to a concentration of approximately 0.1 M.[9]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours, or until reaction completion is observed.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Follow the work-up, concentration, and purification steps as outlined in Protocol 1. The use of copper may require specific purification strategies to remove all metal residues.
Conclusion
The Suzuki-Miyaura coupling of electron-deficient boronic acids, while challenging, is readily achievable with the appropriate choice of catalytic system. Modern systems based on bulky, electron-rich biarylphosphine ligands and palladacycle precatalysts offer a robust and general solution for a wide range of substrates. For particularly recalcitrant couplings, especially those involving 2-heterocyclic boronates, the use of copper(I) additives can dramatically improve reaction outcomes. By understanding the underlying mechanistic challenges and leveraging the advanced catalytic tools now available, researchers can confidently incorporate these valuable building blocks into their synthetic strategies, accelerating the discovery and development of new molecules with significant scientific and therapeutic potential.
References
- Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (2009). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 11(2), 345–347.
- Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. AWS.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119.
- Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 345–347.
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- Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(15), 5435–5439.
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- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Coupling Methods for 4-Arylpyridine Synthesis
Introduction: The Significance of the 4-Arylpyridine Scaffold
The 4-arylpyridine motif is a cornerstone in modern chemistry, serving as a critical structural component in numerous active pharmaceutical ingredients (APIs) and advanced materials.[1][2] Its prevalence in drugs targeting a wide array of diseases underscores the urgent need for efficient, scalable, and robust synthetic methods. For researchers in medicinal chemistry and process development, selecting the optimal synthetic route is a critical decision that impacts yield, purity, cost, and the overall timeline of a project.
This guide provides a head-to-head comparison of the most prominent palladium-catalyzed cross-coupling reactions for the synthesis of 4-arylpyridines: the Suzuki-Miyaura, Stille, and Negishi couplings. We will delve into the mechanistic underpinnings of each method, present detailed, field-proven protocols, and offer a comparative analysis to guide your selection process. Furthermore, we will touch upon emerging methodologies that are shaping the future of this essential transformation.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely adopted cross-coupling method due to the operational simplicity, the commercial availability of a vast library of boronic acids and their esters, and the generally mild reaction conditions.[3] The boronic acid reagents are typically stable to air and moisture, and the byproducts are often easily removed.
Mechanistic Rationale
The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of ligand is paramount; electron-rich, bulky phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the aryl halide and to promote the final reductive elimination step. The base plays a crucial role in activating the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Advantages and Limitations
Advantages:
-
Mild Conditions: Often proceeds at moderate temperatures, preserving sensitive functional groups.
-
Reagent Stability: Boronic acids are generally stable solids that are easy to handle and store.
-
Low Toxicity: Boron-containing byproducts are significantly less toxic than those from other methods (e.g., Stille coupling).
-
Broad Substrate Scope: A vast array of boronic acids and aryl halides are commercially available.
Limitations:
-
Base Sensitivity: The required base can be incompatible with certain functional groups.
-
Competing Reactions: Homocoupling of the boronic acid and protodeboronation can reduce yields.
-
Impurity Profile: In pharmaceutical synthesis, impurities derived from the phosphorus ligands can be a significant issue, requiring careful catalyst and ligand selection to control.[1][2]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the synthesis of substituted bipyridines.[5][6]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).[5]
-
Solvent and Base Addition: Add the solvent (e.g., 1,4-dioxane, 6 mL) and stir the mixture for 30 minutes at room temperature.[5]
-
Reaction Initiation: Add an aqueous solution of a base, such as K₃PO₄ (2.0 mmol in 1.5 mL of distilled H₂O).[5]
-
Heating: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or LC-MS for 18-22 hours.[5]
-
Workup: After cooling to room temperature, add ethyl acetate to the mixture. Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyridine derivative.
The Stille Coupling: High Tolerance, High Toxicity
The Stille reaction couples an organotin reagent (stannane) with an organic halide. Its primary advantage is the exceptional tolerance for a wide variety of functional groups, as organostannanes are largely inert to many reaction conditions and are not sensitive to moisture or air.[7][8]
Mechanistic Rationale
The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, where the aryl group is transferred from the tin reagent to the palladium center.[7] This step is often the rate-limiting step and can be accelerated by the addition of copper(I) salts or by using polar aprotic solvents.
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Advantages and Limitations
Advantages:
-
Excellent Functional Group Tolerance: Organostannanes are compatible with functional groups like esters, ketones, and aldehydes.[8]
-
Neutral Conditions: The reaction does not require a strong base, which is beneficial for base-sensitive substrates.
-
Reagent Stability: The organotin reagents are stable to air and moisture.
Limitations:
-
High Toxicity: Organotin compounds are highly toxic and pose significant health and environmental risks.[7][9]
-
Purification Challenges: Removal of tin byproducts from the reaction mixture can be difficult and often requires specific workup procedures, such as washing with a saturated aqueous solution of KF or filtration through triethylamine-treated silica.[7]
-
Side Reactions: Homocoupling of the organostannane reagent can be a competing side reaction.[7]
Representative Experimental Protocol: Stille Coupling
This protocol is a general procedure adapted from literature examples of Stille couplings.[7]
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the 4-halopyridine (1.0 mmol), Pd(PPh₃)₄ (5 mol%), and anhydrous LiCl (3.0 mmol).
-
Solvent and Reagent Addition: Add a suitable solvent like anhydrous DMF or toluene (5 mL). Then, add the aryl-stannane reagent (1.1 mmol) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. If purification issues are anticipated, quench the reaction with an aqueous KF solution and stir vigorously for 1 hour to precipitate tin fluorides. Filter the mixture through Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
The Negishi Coupling: High Reactivity, High Sensitivity
The Negishi coupling utilizes highly reactive organozinc reagents, which often allows for reactions to proceed under very mild conditions and with high efficiency. This method is particularly useful for coupling challenging substrates that may be unreactive under Suzuki or Stille conditions.[10][11]
Mechanistic Rationale
The catalytic cycle follows the same general pathway. The key transmetalation step is typically very fast due to the high nucleophilicity of the organozinc reagent. This high reactivity, however, comes at the cost of stability, as organozinc compounds are sensitive to air and moisture.[11]
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Advantages and Limitations
Advantages:
-
High Reactivity: Organozinc reagents are highly nucleophilic, leading to fast reaction rates and high yields, often at room temperature.
-
Broad Scope: The method is effective for a wide range of coupling partners, including those with sp³, sp², and sp hybridized carbon atoms.[11]
-
High Functional Group Tolerance: Despite their reactivity, organozinc reagents show good tolerance for many functional groups.
Limitations:
-
Reagent Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring anhydrous conditions and inert atmosphere techniques.
-
Reagent Preparation: While some organozinc reagents are commercially available, they often need to be prepared in situ from the corresponding organolithium or Grignard reagent, adding an extra step to the procedure.
Representative Experimental Protocol: Negishi Coupling
This protocol involves the in situ generation of the organozinc reagent.
-
Organozinc Preparation: In a flame-dried flask under argon, dissolve the aryl halide (e.g., aryl bromide, 1.1 mmol) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium dropwise. After stirring for 30 minutes, add a solution of ZnCl₂ in THF (1.2 mmol). Allow the mixture to warm to room temperature.
-
Coupling Reaction Setup: In a separate flame-dried flask under argon, add the 4-halopyridine (1.0 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
Reaction Execution: Transfer the freshly prepared organozinc solution to the flask containing the 4-halopyridine and catalyst via cannula.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Head-to-Head Performance Comparison
The choice of method is dictated by the specific requirements of the synthesis, including substrate availability, functional group compatibility, scalability, and safety considerations.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Nucleophile | Organoboron (R-B(OR)₂) | Organotin (R-SnR'₃) | Organozinc (R-ZnX) |
| Typical Yields | Good to Excellent | Good to Excellent | Good to Excellent |
| Functional Group Tolerance | Good | Excellent[8] | Very Good |
| Reagent Stability | Generally air & moisture stable | Air & moisture stable | Air & moisture sensitive |
| Toxicity | Low | High (Tin compounds)[7][9] | Moderate |
| Byproduct Removal | Generally easy (aqueous wash) | Difficult (requires specific methods)[7] | Easy (aqueous wash) |
| Reaction Conditions | Mild (requires base) | Mild to moderate (neutral) | Mild (often room temp) |
| Commercial Availability | Excellent (Boronic acids) | Moderate (Stannanes) | Limited (often requires in situ prep) |
Method Selection Workflow
To assist in the decision-making process, the following workflow diagram outlines key considerations for selecting the optimal cross-coupling method for your 4-arylpyridine synthesis.
Caption: Decision workflow for selecting a cross-coupling method.
Emerging Frontiers: C-H Activation and Nickel Catalysis
While palladium catalysis dominates the landscape, research into more economical and sustainable methods is ongoing.
-
Direct C-H Arylation: These methods bypass the need for pre-functionalized starting materials (like boronic acids or stannanes) by directly coupling an aryl halide with a C-H bond on the pyridine ring. A notable example involves the Pd-catalyzed C(sp³)–H arylation of 4-picoline with aryl halides.[12] This approach offers superior atom economy but often requires specific directing groups and can suffer from regioselectivity issues.
-
Nickel Catalysis: Nickel catalysts are gaining traction as a lower-cost alternative to palladium.[13][14] They can be particularly effective for coupling less reactive electrophiles like aryl chlorides and can mediate unique transformations not readily accessible with palladium.[14][15]
Conclusion
The synthesis of 4-arylpyridines is a well-developed field with several powerful cross-coupling methods at the disposal of the modern chemist. The Suzuki-Miyaura coupling remains the first choice for many applications due to its operational simplicity and favorable safety profile. The Stille coupling offers unmatched functional group tolerance but is hampered by the toxicity and purification challenges associated with organotin reagents. The Negishi coupling provides high reactivity for challenging substrates but demands rigorous anhydrous and anaerobic techniques.
The selection of the "best" method is not absolute but is contingent on the specific molecular target, available resources, and project constraints. By understanding the mechanistic nuances, advantages, and limitations of each technique, researchers can make informed decisions to accelerate their discovery and development programs.
References
- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage.
- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.
- (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
- A nickel-catalyzed route to pyridines. PubMed.
- Stille Coupling. NROChemistry.
- Stille Coupling. OpenOChem Learn.
- Synthesis of 4-benzylpyridines via Pd-catalyzed CH3-arylation of 4-picoline. Organic & Biomolecular Chemistry (RSC Publishing).
- Stille Coupling. Organic Chemistry Portal.
- Stille reaction. Wikipedia.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- Negishi Coupling. Organic Chemistry Portal.
- Negishi coupling. Wikipedia.
- Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84). Synform.
- Advances in Cross-Coupling Reactions. PMC - NIH.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.
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- 4. pubs.acs.org [pubs.acs.org]
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- 15. A nickel-catalyzed route to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling (5-Fluoro-2-isopropoxypyridin-4-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of (5-Fluoro-2-isopropoxypyridin-4-yl)boronic acid. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your work. The following protocols are designed to be a self-validating system, grounded in established safety standards for handling boronic acid derivatives.
Pre-Handling Risk Assessment and Engineering Controls
Before beginning any work with this compound, a thorough risk assessment is crucial. The primary routes of potential exposure are inhalation of dust particles, and skin and eye contact.[2]
Engineering Controls are your first line of defense:
-
Ventilation: All handling of this compound, especially in its solid form, must be conducted in a well-ventilated area.[1][2]
-
Fume Hood: The use of a certified chemical fume hood is highly recommended to minimize the risk of inhaling dust particles.[1][2][3][4] Ensure the fume hood's performance is adequate before commencing work.[5]
-
Restricted Access: Areas where this chemical is handled should be clearly marked and access restricted to authorized personnel only.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.[4] The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[2][4] Must be compliant with ANSI Z87.1 standards.[2] | Protects eyes from dust particles and potential splashes.[2][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][4] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | A fully buttoned laboratory coat.[2][4][6] Long pants and closed-toe shoes are also required.[4] | Protects skin and personal clothing from accidental spills and contamination.[2][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended when handling the solid compound to prevent the inhalation of dust particles.[4][6] | Minimizes the risk of respiratory tract irritation.[4] |
Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible before you begin.[4]
-
Work Area: Ensure your workspace, preferably within a chemical fume hood, is clean and uncluttered.[4]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
Handling the Compound
-
Container Management: Keep the container of this compound tightly closed when not in use.[4]
-
Avoiding Dust: Take care to avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.[4]
-
Spill Management: In case of a spill, do not use water unless necessary, as it may cause caking.[7] Carefully sweep or scoop up the dry material using non-sparking tools and collect it in a properly labeled container for disposal.[6][7]
Post-Handling
-
Decontamination: Clean the work area to remove any residual chemical.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after handling, even if you were wearing gloves.[4]
-
Doffing PPE: Remove your PPE in a manner that avoids contaminating yourself. The general procedure is to first remove gloves, then your lab coat, followed by eye protection. Always wash your hands again after removing all PPE.[2]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical aspect of laboratory safety.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.[3]
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1]
-
Hazardous Waste: Treat all waste containing this compound as hazardous waste.[3][4]
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol).[1] The first rinseate must be collected and disposed of as hazardous waste.[1] After thorough rinsing and drying, deface the original label before disposing of the container according to your institution's guidelines.[1]
-
Consult EHS: Always consult your facility's EHS department for specific disposal regulations.[3]
Visualizing the Workflow
To provide a clear visual guide, the following diagram illustrates the key procedural workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Conclusion
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound. Remember that a proactive approach to safety, grounded in a thorough understanding of the potential hazards and the implementation of robust control measures, is paramount in a research environment. Always prioritize your safety and the safety of those around you.
References
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment for Handling Boric Acid, Sodium Salt.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- Benchchem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Sciencing. (2022, March 24). Disposal Of Boric Acid.
- Chemtalk. (2022, April 29). Boric acid.
- Benchchem. (n.d.). Essential Procedures for the Proper Disposal of ARI-3531.
- Manuals.plus. (n.d.). Safety Data Sheet: 5-Fluoro-2-isopropoxyphenylboronic acid (BB-8193).
- Lab Alley. (n.d.). Boric Acid Safety & Hazards.
- Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
